3-Bromo-beta-oxo-benzenepropanal Sodium Salt
Description
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Properties
IUPAC Name |
sodium;3-(3-bromophenyl)-3-oxopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCJRMCOCKIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675729 | |
| Record name | Sodium 2-(3-bromophenyl)-1-formyl-2-oxoethan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933054-29-6 | |
| Record name | Sodium 2-(3-bromophenyl)-1-formyl-2-oxoethan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-β-oxo-benzenepropanal Sodium Salt: Physicochemical Properties and Experimental Considerations
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6), a halogenated β-ketoaldehyde derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes foundational principles of β-dicarbonyl chemistry, data from structurally similar analogs, and established analytical methodologies to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the compound's chemical identity, predicted physicochemical properties, spectroscopic characteristics, and detailed protocols for its synthesis and characterization. A central focus is placed on the causality behind experimental choices, ensuring a robust and scientifically grounded resource.
Chemical Identity and Structural Elucidation
3-Bromo-β-oxo-benzenepropanal Sodium Salt is the sodium enolate of 3-(3-bromophenyl)-3-oxopropanal. The presence of both a ketone and an aldehyde functional group separated by a single carbon atom classifies it as a β-ketoaldehyde, a subset of β-dicarbonyl compounds.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | sodium;3-(3-bromophenyl)-3-oxopropanal | [2] |
| CAS Number | 933054-29-6 | [3] |
| Molecular Formula | C₉H₆BrNaO₂ | [2][3] |
| Molecular Weight | 249.04 g/mol | [2][3] |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] | [2] |
| InChI | InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 | [2] |
Keto-Enol Tautomerism and Enolate Structure
β-Dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers. The acidic nature of the α-hydrogen (the proton on the carbon between the two carbonyl groups) is a key feature, with pKa values typically in the range of 9-11, making them significantly more acidic than simple ketones (pKa ≈ 19-21).[4] This acidity is due to the formation of a resonance-stabilized conjugate base, the enolate ion.
The sodium salt form of the title compound is this stable enolate, where the negative charge is delocalized across the oxygen atoms and the α-carbon. This delocalization is crucial to its stability and reactivity.[5]
Caption: Keto-enol tautomerism and formation of the sodium enolate salt.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| Appearance | Likely a white to off-white solid. | The sodium salts of organic molecules are typically crystalline solids.[6] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C, and may decompose. | Ionic salts generally have high melting points. For comparison, the related compound 3-(3-Bromophenyl)-3-oxopropanenitrile has a melting point of 93-95 °C. The ionic nature of the sodium salt will significantly increase this value. |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether). | As an ionic salt, it is expected to be soluble in polar solvents capable of solvating the sodium and enolate ions. Small aldehydes and ketones show some water solubility, which is enhanced by the ionic character of the salt.[7][8] |
| pKa (of parent β-ketoaldehyde) | Estimated to be in the range of 9-11. | The α-protons of β-dicarbonyl compounds are significantly acidic due to the formation of a resonance-stabilized enolate. This range is typical for this class of compounds.[4] |
| Stability | The solid salt is expected to be relatively stable but hygroscopic. It is sensitive to acidic conditions, which would protonate the enolate to form the neutral β-ketoaldehyde. | Enolates are stable salts but will react with acids.[5] Handling should be under an inert, dry atmosphere to prevent moisture absorption and reaction with atmospheric CO₂. |
Synthesis and Purification Protocol
The most direct and established method for synthesizing β-ketoaldehydes is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with a ketone or, in this case, an ester with a methyl ketone equivalent in the presence of a strong base.[9][10]
Proposed Synthetic Route: Crossed Claisen Condensation
The synthesis of 3-(3-bromophenyl)-3-oxopropanal can be achieved by the reaction of ethyl 3-bromobenzoate with a source of the formyl anion equivalent, such as the enolate of acetaldehyde, or more practically, by reacting ethyl 3-bromobenzoate with ethyl formate using a strong base like sodium ethoxide (NaOEt).
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Introduction: The Therapeutic Potential of Brominated β-Dicarbonyl Scaffolds
An In-Depth Technical Guide to 3-Bromo-β-dicarbonyl Compounds: Synthesis, Characterization, and Biological Evaluation of 1-(3-bromophenyl)butane-1,3-dione
A Note on the Subject Compound: Due to a lack of available scientific literature on 3-Bromo-beta-oxo-benzenepropanal Sodium Salt (CAS 933054-29-6), this guide will focus on the structurally related β-diketone, 1-(3-bromophenyl)butane-1,3-dione (CAS 4023-81-8). This analog serves as an exemplary model for understanding the synthesis, characterization, and potential therapeutic applications of brominated β-dicarbonyl compounds in drug discovery and development.
β-dicarbonyl moieties, including β-diketones and β-ketoaldehydes, are pivotal structural motifs in medicinal chemistry. Their ability to exist in keto-enol tautomeric forms allows for diverse interactions with biological targets, while the introduction of a bromine atom can enhance lipophilicity and metabolic stability, or act as a key binding feature. These characteristics make brominated β-dicarbonyls intriguing candidates for the development of novel therapeutics.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of 1-(3-bromophenyl)butane-1,3-dione, a representative brominated β-dicarbonyl compound.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Key Properties of 1-(3-bromophenyl)butane-1,3-dione
| Property | Value | Source |
| CAS Number | 4023-81-8 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₂ | [2][3] |
| Molecular Weight | 241.08 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Melting Point | 94-96 °C | [3] |
| Boiling Point | 331.7 ± 22.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Store at room temperature | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 1-(3-bromophenyl)butane-1,3-dione in CDCl₃ is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons on the brominated phenyl ring will likely appear as complex multiplets in the range of δ 7.2-8.0 ppm, with splitting patterns influenced by the bromine substituent.[4][5][6] The enolic proton, if present, would appear as a broad singlet further downfield. The methine proton of the dicarbonyl moiety would likely be a singlet around δ 6.0-6.5 ppm, while the methyl protons would present as a sharp singlet around δ 2.1-2.3 ppm.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (likely in the δ 180-200 ppm range), aromatic carbons (δ 120-140 ppm), and the methyl carbon (δ 20-30 ppm). The carbon bearing the bromine atom will also have a characteristic chemical shift.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically in the region of 1650-1730 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Synthesis of 1-(3-bromophenyl)butane-1,3-dione
The synthesis of β-diketones is most commonly achieved via a Claisen condensation reaction.[8] This involves the reaction of an ester with a ketone in the presence of a strong base.
Proposed Synthetic Pathway
The synthesis of 1-(3-bromophenyl)butane-1,3-dione can be accomplished through a Claisen condensation of 3'-bromoacetophenone with ethyl acetate, using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA).
Caption: Synthetic pathway for 1-(3-bromophenyl)butane-1,3-dione.
Step-by-Step Experimental Protocol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol. Alternatively, use a commercially available solution.
-
Reaction Initiation: To the flask, add a solution of 3'-bromoacetophenone in anhydrous toluene.
-
Addition of Ester: Slowly add ethyl acetate to the reaction mixture via the dropping funnel at room temperature with vigorous stirring.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Drug Development
Brominated aromatic compounds and β-dicarbonyls have shown promise in various therapeutic areas.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of brominated organic compounds.[9][10] The electrophilic nature of the carbonyl carbons and the presence of the bromine atom can contribute to interactions with microbial enzymes and other cellular components. The antimicrobial potential of 1-(3-bromophenyl)butane-1,3-dione could be evaluated against a panel of pathogenic bacteria and fungi.[11][12][13][14]
Caption: Proposed mechanism of antimicrobial action.
Anticancer and Cytotoxic Activity
The cytotoxicity of brominated compounds against various cancer cell lines is well-documented.[15][16][17][18][19] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. The potential of 1-(3-bromophenyl)butane-1,3-dione as a cytotoxic agent could be investigated using in vitro cell-based assays.[20][21][22]
Experimental Protocols for Biological Evaluation
The following are detailed protocols for assessing the antimicrobial and cytotoxic activities of 1-(3-bromophenyl)butane-1,3-dione.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Stock Solution: Dissolve 1-(3-bromophenyl)butane-1,3-dione in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[23][24]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20][22]
-
Compound Treatment: Prepare serial dilutions of 1-(3-bromophenyl)butane-1,3-dione in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]
Conclusion
While direct research on this compound is limited, the study of its analog, 1-(3-bromophenyl)butane-1,3-dione, provides a valuable framework for understanding the potential of brominated β-dicarbonyl compounds. The synthetic accessibility, coupled with the known biological activities of related structures, positions these compounds as a promising area for further investigation in the quest for novel antimicrobial and anticancer agents. The protocols and data presented in this guide offer a solid foundation for researchers to explore this chemical space.
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Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). CORE. Retrieved from [Link]
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ResearchGate. (n.d.). 1953 PDFs | Review articles in BROMINE COMPOUNDS. Retrieved from [Link]
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The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt, a molecule of interest in organic synthesis and potential pharmaceutical applications. Given the limited direct experimental data in peer-reviewed literature for this specific salt, this document synthesizes information from established chemical principles, data on its non-salt form, and analogous compounds to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
This compound is the sodium enolate of 3-(3-bromophenyl)-3-oxopropanal. The core structure is a 1,3-dicarbonyl compound, which can exist in equilibrium between the keto and enol tautomers. The sodium salt form stabilizes the enolate.
The IUPAC name for the salt is sodium;3-(3-bromophenyl)-3-oxopropanal.[1] Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 933054-29-6 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrNaO₂ | [1][2][4] |
| Molecular Weight | 249.04 g/mol | [1][4] |
| InChI | InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 | [1] |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] | [1] |
The structure of the enolate ion is depicted below:
Caption: Fig. 1: Structure of 3-Bromo-beta-oxo-benzenepropanal Anion
Synthesis and Purification
A likely synthetic route would involve the acylation of 3'-bromoacetophenone with an appropriate formate ester, such as ethyl formate, using a strong base like sodium ethoxide or sodium hydride.
Proposed Synthetic Protocol:
Reaction: 3'-Bromoacetophenone + Ethyl Formate --(NaOEt)--> this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Base Preparation: Carefully add sodium metal to the ethanol to generate sodium ethoxide in situ.
-
Addition of Ketone: Once the sodium has completely reacted, add 3'-bromoacetophenone to the flask.
-
Addition of Ester: Add ethyl formate dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, or gently heat to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the resulting sodium salt may precipitate from the reaction mixture. The product can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and then dried under vacuum.
Caption: Fig. 2: Proposed Synthesis Workflow
Structural Elucidation
The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, likely in the range of 7.0-8.0 ppm. The protons of the propanal backbone would also be present. Due to the enolate form, the aldehydic proton and the alpha-proton would exhibit shifts and couplings that are distinct from the keto tautomer.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons (ketone and aldehyde/enolate), the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the propanal chain.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the non-salt form of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely show the loss of the aldehyde group and cleavage at the C-C bonds of the propanal chain, as well as the characteristic isotopic pattern of bromine.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show strong absorption bands for the carbonyl groups. In the keto form, two distinct C=O stretching frequencies would be observed (one for the ketone and one for the aldehyde). In the enolate salt form, the C=O stretching frequencies would be shifted to lower wavenumbers due to resonance, and a C=C stretching band for the enolate double bond would be present. Characteristic bands for the aromatic ring would also be observed.
Caption: Fig. 3: Analytical Workflow for Structural Elucidation
Potential Applications in Research and Drug Development
While there is no specific literature on the applications of this compound, the structural motif of 1,3-dicarbonyls is prevalent in medicinal chemistry and organic synthesis.
A study on the synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanals (where the halogen is at the para position) has demonstrated their potential as antibacterial agents.[5] These compounds showed moderate to potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests that 3-Bromo-beta-oxo-benzenepropanal, with its bromine at the meta position, could also exhibit interesting antibacterial properties and warrants further investigation in this area.
Furthermore, 1,3-dicarbonyl compounds are versatile synthetic intermediates. The two carbonyl groups can be selectively functionalized, making them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds which are a cornerstone of many pharmaceuticals.
References
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ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
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PubMed. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents. [Link]
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Spectroscopic Characterization of 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Technical Guide
Molecular Structure and Tautomerism
3-Bromo-β-oxo-benzenepropanal Sodium Salt possesses a β-keto aldehyde functionality, which can exist in equilibrium between its keto and enol tautomeric forms.[6][7][8] The presence of the sodium cation suggests that the enolate form is significantly stabilized and likely the predominant species, particularly in the solid state and in polar solvents.
DOT Script for Molecular Structures
Caption: Keto-enol tautomerism of 3-Bromo-β-oxo-benzenepropanal.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, particularly for confirming the predominant tautomeric form.[6][7][9]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.0 - 9.5 | Doublet | 1H | Aldehydic CH (Enol form) | The aldehydic proton in the enolate form is expected to be deshielded and coupled to the adjacent vinylic proton. |
| 7.2 - 7.8 | Multiplet | 4H | Aromatic CH | Protons on the brominated benzene ring will exhibit complex splitting patterns. |
| 6.0 - 6.5 | Doublet | 1H | Vinylic CH (Enol form) | The vinylic proton is coupled to the aldehydic proton. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 190 - 200 | Aldehydic C=O | The aldehydic carbonyl carbon is highly deshielded. |
| 170 - 180 | Ketonic C=O | The ketonic carbonyl carbon is also deshielded. |
| 120 - 140 | Aromatic C | Aromatic carbons will appear in this region, with the carbon bearing the bromine atom being less shielded. |
| 122 | C-Br | The carbon attached to the bromine will be shifted downfield. |
| 100 - 110 | Vinylic CH | The vinylic carbon in the enolate form. |
Infrared (IR) Spectroscopy
IR spectroscopy will provide key information about the functional groups present, particularly the carbonyl groups.
| Predicted Frequency (cm⁻¹) | Functional Group | Rationale |
| 1680 - 1710 | C=O Stretch (Ketone) | The aryl ketone carbonyl stretch is expected in this region.[10] |
| 1650 - 1680 | C=O Stretch (Aldehyde) | The aldehyde carbonyl stretch, potentially lowered due to conjugation in the enolate form. |
| 1580 - 1620 | C=C Stretch (Enolate) | The carbon-carbon double bond in the enolate form will have a strong absorption. |
| 3000 - 3100 | C-H Stretch (Aromatic) | Aromatic C-H stretching vibrations. |
| 2700 - 2900 | C-H Stretch (Aldehyde) | The characteristic C-H stretch of the aldehyde group. |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.
| m/z | Fragment | Rationale |
| 248/250 | [M-Na+H]⁻ | The molecular ion of the free β-keto aldehyde, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br). |
| 183/185 | [Br-C₆H₄-CO]⁺ | Fragmentation corresponding to the bromobenzoyl cation. |
| 155/157 | [Br-C₆H₄]⁺ | Loss of the carbonyl group from the bromobenzoyl cation. |
| 105 | [C₆H₅-CO]⁺ | Benzoyl cation (if bromine is lost). |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
Synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
A plausible synthetic route involves a Claisen-Schmidt condensation between 3-bromobenzaldehyde and acetaldehyde, followed by treatment with a base like sodium ethoxide to form the sodium salt.[11][12][13]
Step-by-Step Protocol:
-
Dissolve 3-bromobenzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide and acetaldehyde at low temperature.
-
Stir the reaction mixture until the formation of 3-(3-bromophenyl)acrolein is complete (monitored by TLC).
-
Isolate and purify the intermediate chalcone.
-
Treat the purified chalcone with sodium ethoxide in ethanol to yield the desired 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
-
The product can be precipitated and collected by filtration.
DOT Script for Synthetic Workflow
Caption: Plausible synthetic workflow for the target compound.
Spectroscopic Analysis
NMR Spectroscopy
-
Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in peak assignment.
-
Two-dimensional NMR experiments such as COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations.
IR Spectroscopy
-
Acquire the IR spectrum using an ATR-FTIR spectrometer.
-
Ensure the sample is dry to avoid interference from water bands.
-
Collect the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.
-
Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
Conclusion
The structural elucidation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt can be effectively achieved through a combination of NMR, IR, and MS techniques. While direct experimental data is scarce, the predicted spectra, based on the well-understood chemistry of β-dicarbonyl compounds and related structures, provide a robust framework for its characterization. The pronounced stability of the enolate form is expected to be a defining feature in its spectroscopic profile. The experimental protocols outlined in this guide provide a clear path for obtaining and interpreting the necessary data.
References
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - Thermo Fisher Scientific.
- Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate | The Journal of Physical Chemistry - ACS Public
- Tautomerism Detected by NMR - Encyclopedia.pub.
- Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.
- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities.
- 3-Bromo-β-oxo-benzenepropanal Sodium Salt 933054-29-6 wiki - Guidechem.
- 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6 - ChemWh
- Advances in detecting α-dicarbonyl compounds: Insights
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- 3-Bromo-β-oxo-benzenepropanal Sodium Salt | CAS 933054-29-6 | SCBT.
- 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6 - ChemicalBook.
- 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem.
- Benzaldehyde, 3-bromo- - the NIST WebBook.
- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH.
- Beta-Keto Aldehydes: Definition, Formation, and Significance - Univen FM 99.8 Mhz.
- Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems - Pearson.
- Determination of Beta-Dicarbonyl Compounds | Analytical Chemistry - ACS Public
- Benzaldehyde, 3-bromo- - the NIST WebBook.
- The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes - ResearchG
- Benzenepropanal | C9H10O | CID 7707 - PubChem - NIH.
- The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes - Organic Reactions.
- Benzenepropanal - the NIST WebBook - National Institute of Standards and Technology.
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An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6).[1][][3] Adherence to these guidelines is essential for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.
Introduction: Understanding the Molecule's Intrinsic Instability
3-Bromo-β-oxo-benzenepropanal Sodium Salt is a specialized organic compound with a molecular formula of C₉H₆BrNaO₂ and a molecular weight of approximately 249.04 g/mol .[][4] Its structure, featuring a β-keto aldehyde functional group stabilized as a sodium enolate, confers significant reactivity. This reactivity is the primary driver of its utility in synthesis but also the source of its inherent instability.
The key structural features dictating its stability profile are:
-
β-Keto Aldehyde System: This arrangement is prone to keto-enol tautomerism.[5] While the sodium salt form locks the molecule in its enolate state, this equilibrium can be re-established in the presence of protic solvents or acidic impurities.
-
Sodium Enolate: Enolates are powerful nucleophiles and are highly sensitive to moisture and atmospheric components.[6][7] The ionic nature of the sodium-oxygen bond makes the compound hygroscopic, meaning it readily absorbs water from the atmosphere.
-
Aldehyde Group: Aldehydes are susceptible to oxidation, which can convert the aldehyde to a carboxylic acid, and self-condensation reactions (aldol condensation), which can lead to oligomerization or polymerization.[5]
Understanding these chemical principles is the foundation for establishing proper handling and storage protocols. The primary goal is to rigorously exclude atmospheric moisture, oxygen, and acidic contaminants.
Primary Degradation Pathways
The principal mechanisms by which 3-Bromo-β-oxo-benzenepropanal Sodium Salt degrades are hydrolysis, oxidation, and self-condensation. Each pathway leads to the formation of impurities that can compromise or invalidate experimental results.
Hydrolysis
Exposure to moisture is the most immediate and critical threat. The enolate anion is a strong base and will readily abstract a proton from water, converting the salt back to its neutral β-keto aldehyde form. This process compromises the integrity of the salt and introduces water, which can facilitate further degradation.
Oxidation
The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 3-(3-bromophenyl)-3-oxopropanoic acid. This impurity can alter the compound's reactivity and chromatographic profile.
Aldol Condensation
In solution, particularly if the pH is not controlled, the neutral β-keto aldehyde form can undergo base-catalyzed self-condensation.[5] This reaction leads to the formation of higher molecular weight impurities, which can be difficult to characterize and remove.
Diagram: Key Degradation Pathways
The following diagram illustrates the primary routes of degradation for 3-Bromo-β-oxo-benzenepropanal Sodium Salt upon exposure to common laboratory conditions.
Caption: Primary degradation routes for the title compound.
Recommended Storage and Handling Protocols
Given the compound's sensitivity, rigorous adherence to inert atmosphere techniques is mandatory.[8] Failure to do so will result in rapid degradation.
Long-Term Storage
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[9] |
| Container | Tightly sealed, amber glass vial | Protects from light and ensures an airtight seal. |
| Location | Desiccator within a freezer | Provides a secondary barrier against moisture ingress. |
The compound should be stored in a dedicated freezer or cold room that is not subject to frequent temperature fluctuations.
Handling the Solid Compound
All manipulations of the solid material must be performed under an inert atmosphere, either within a glovebox or using Schlenk line techniques.[10]
Diagram: Inert Atmosphere Weighing Workflow
Caption: Recommended workflow for weighing the solid compound.
Preparing Solutions
Solutions should be prepared for immediate use. If a stock solution must be stored, it should be for the shortest duration possible under an inert atmosphere at low temperature.
Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Glassware Preparation: Ensure all glassware (vial, volumetric flask, syringes) is rigorously dried by oven-heating overnight (e.g., 125°C) and cooled under a stream of dry nitrogen or in a desiccator.[11]
-
Inert Atmosphere: Perform all steps in a glovebox or under a positive pressure of argon/nitrogen.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous dimethyl sulfoxide (DMSO). Anhydrous solvents packaged with Sure/Seal™ caps are ideal for this purpose, allowing withdrawal via syringe without compromising the bottle's atmosphere.[11][12]
-
Weighing: Following the workflow in Fig. 2, weigh the required amount of 3-Bromo-β-oxo-benzenepropanal Sodium Salt into a tared, dry vial. For a 10 mL solution of 10 mM, this would be 2.49 mg.
-
Dissolution: Using a dry, inert gas-purged syringe, add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Storage (if necessary): If immediate use is not possible, blanket the solution with argon, seal the vial tightly with a septum cap, wrap with parafilm, and store at -20°C. Use within 24-48 hours.
Assessing Compound Stability: A Proactive Approach
Regularly assessing the purity of the compound, especially from older batches or frequently accessed containers, is a critical component of quality control. High-Performance Liquid Chromatography (HPLC) is the recommended method for this analysis.
Table 2: Example HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | Dilute stock solution in Mobile Phase A/B (50:50) |
A stability study would involve analyzing a sample stored under recommended conditions at defined time points (e.g., T=0, 1 month, 3 months, 6 months) and comparing the chromatograms. The appearance of new peaks or a decrease in the main peak's area percentage would indicate degradation.
Conclusion
The chemical integrity of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is critically dependent on the rigorous exclusion of moisture and oxygen. Its hygroscopic nature and the reactivity of the enolate and aldehyde functionalities necessitate storage at -20°C under an inert atmosphere. All handling must be conducted using appropriate inert atmosphere techniques, such as a glovebox or Schlenk line. By implementing these protocols, researchers can ensure the compound's stability, leading to reliable and reproducible scientific outcomes.
References
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ChemWhat. (n.d.). 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. Retrieved from [Link]
-
Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Enolate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 21.4: Enolates. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-β-oxo-benzenepropanal Sodium Salt. As a sodium enolate, its solubility is governed by a complex interplay of solvent polarity, proticity, and the inherent ionic nature of the salt. This document delineates the theoretical underpinnings of its solubility, provides detailed experimental protocols for its quantitative determination, and offers insights into solvent selection for various applications in research and drug development. The methodologies presented herein are designed to ensure scientific rigor and reproducibility, providing researchers with a robust framework for their investigations.
Introduction: Understanding the Molecular Profile of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
3-Bromo-β-oxo-benzenepropanal Sodium Salt is an organic salt with the chemical formula C₉H₆BrNaO₂ and a molecular weight of approximately 249.04 g/mol [1][]. Its structure, featuring a sodium cation and an enolate anion, is the primary determinant of its physical and chemical properties, most notably its solubility. The enolate anion is characterized by a delocalized negative charge across the oxygen and carbon atoms of the β-dicarbonyl system, which is further influenced by the presence of a brominated benzene ring.
The ionic nature of the sodium-enolate bond suggests a preference for polar solvents that can effectively solvate the sodium cation and the enolate anion. However, the organic backbone of the molecule introduces a degree of lipophilicity, which may confer partial solubility in less polar organic solvents. This dual character makes a systematic study of its solubility across a spectrum of solvents essential for its effective use in synthesis, purification, and formulation.
Theoretical Framework for Solubility
The solubility of an organic salt like 3-Bromo-β-oxo-benzenepropanal Sodium Salt is primarily dictated by the principle of "like dissolves like"[3]. This principle is rooted in the polarity of both the solute and the solvent. Polar solvents possess dipole moments and can engage in intermolecular interactions such as hydrogen bonding and dipole-dipole forces, which are crucial for dissolving polar and ionic compounds.
Key Factors Influencing Solubility:
-
Solvent Polarity: Highly polar solvents are generally better at solvating ions. The dielectric constant of a solvent is a good indicator of its polarity. Water, with its high dielectric constant, is an excellent solvent for many salts. Organic solvents exhibit a wide range of polarities.
-
Protic vs. Aprotic Solvents: Protic solvents, such as alcohols, contain hydrogen atoms bonded to electronegative atoms (like oxygen) and can act as hydrogen bond donors. These are particularly effective at solvating anions. Aprotic polar solvents, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), lack this ability but are still effective at solvating cations.
-
Lattice Energy: In its solid state, 3-Bromo-β-oxo-benzenepropanal Sodium Salt exists in a crystal lattice. The energy required to break this lattice (lattice energy) must be overcome by the energy released during the solvation of the ions.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[4]. However, this is not universally true and must be determined experimentally.
-
Common Ion Effect: The presence of a common ion (e.g., from another sodium salt) in the solvent can decrease the solubility of the salt.
The interplay of these factors determines the extent to which 3-Bromo-β-oxo-benzenepropanal Sodium Salt will dissolve in a given organic solvent. A logical workflow for assessing solubility is depicted below.
Caption: Logical workflow for predicting the solubility of an organic salt.
Experimental Determination of Solubility
Given the lack of readily available public data on the solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, empirical determination is necessary. The following protocols are designed to provide accurate and reproducible solubility data.
Materials and Equipment
-
3-Bromo-β-oxo-benzenepropanal Sodium Salt (high purity)
-
A range of organic solvents (analytical grade or higher), for example:
-
Protic Polar: Methanol, Ethanol
-
Aprotic Polar: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Hexanes, Dichloromethane (DCM)
-
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Protocol: Equilibrium Solubility Determination
This method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound[5].
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Bromo-β-oxo-benzenepropanal Sodium Salt to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary experiment of 24 to 48 hours is recommended to establish the equilibration time[6].
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of 3-Bromo-β-oxo-benzenepropanal Sodium Salt of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO or methanol).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered supernatant from the saturated solutions into the HPLC system.
-
Determine the concentration of the solute in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Caption: Experimental workflow for equilibrium solubility determination.
Expected Solubility Profile and Discussion
Based on the structure of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a qualitative solubility profile can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar O-H bond can effectively solvate both the sodium cation and the enolate anion through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents have high dielectric constants and can effectively solvate the sodium cation. Solvation of the enolate anion is less effective than in protic solvents. |
| Polar Aprotic (Moderate) | Acetonitrile, THF | Low to Moderate | These solvents are less polar than DMSO and DMF, leading to weaker solvation of the ions. THF is a common solvent for the formation of enolates[7]. |
| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | The lack of polarity and inability to form significant intermolecular interactions with the ionic salt will result in poor solvation. |
| Halogenated | Dichloromethane (DCM) | Low | While having a dipole moment, DCM is a poor solvent for ionic compounds. |
It is important to note that carboxylate anions are generally less soluble in ethanol than their protonated forms and are typically more soluble in water than in ethanol[8]. This suggests that while soluble in alcohols, the solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt might be lower than in water.
Conclusion and Recommendations
The solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is a critical parameter for its application in organic synthesis and pharmaceutical development. This guide has provided a theoretical framework for understanding its solubility and a detailed, robust protocol for its experimental determination.
For practical applications, it is recommended that researchers:
-
Perform solubility screening in a range of solvents to identify suitable candidates for their specific needs.
-
Consider the impact of temperature on solubility, especially for crystallization processes.
-
Be mindful of the potential for the common ion effect when working with solutions containing other sodium salts.
The experimental data generated using the protocols outlined herein will provide a valuable resource for the scientific community and facilitate the effective utilization of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in various research and development endeavors.
References
-
ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
-
Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
Chemistry LibreTexts. Synthesis of Enols and Enolates. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]
-
Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]
-
ResearchGate. Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. [Link]
-
YouTube. Factors Affecting Solubility. [Link]
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Unveiling the Bioactive Potential of 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is of paramount importance. 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a molecule characterized by a unique combination of a bromo-aromatic ring, a β-dicarbonyl system, and an α,β-unsaturated aldehyde, presents a compelling case for investigation. While direct biological data for this specific compound remains limited, its structural motifs are well-documented in medicinal chemistry for their interactions with critical cellular targets. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the potential biological activities of this compound. By dissecting its chemical architecture, we can formulate hypotheses regarding its mechanism of action and outline robust experimental strategies for validation.
Chemical Profile of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
A thorough understanding of the physicochemical properties of a compound is the foundation for any biological investigation.
| Property | Value | Source |
| CAS Number | 933054-29-6 | [1][2] |
| Molecular Formula | C9H6BrNaO2 | [1][2] |
| Molecular Weight | 249.04 g/mol | [1] |
| Synonyms | Sodium 3-bromo-β-oxobenzenepropanal | N/A |
| Structure | A sodium salt of a brominated aromatic β-oxo-propanal | N/A |
The presence of an α,β-unsaturated carbonyl system renders the molecule susceptible to nucleophilic attack, a key feature in its potential interactions with biological macromolecules.[3] The β-dicarbonyl moiety can exist in keto-enol tautomeric forms, influencing its reactivity and potential for metal chelation and antioxidant activity.[4] The bromo-substitution on the benzene ring can affect the compound's lipophilicity, metabolic stability, and potential for specific interactions within protein binding pockets.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the distinct structural features of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, we can postulate several potential biological activities. The following sections will delve into the rationale behind these hypotheses and propose experimental workflows for their investigation.
Modulation of Cellular Stress Response Pathways: Nrf2 Activation and NF-κB Inhibition
The α,β-unsaturated carbonyl moiety is a well-known electrophilic center that can react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition.[5][6] This reactivity is central to the modulation of two critical signaling pathways that govern cellular responses to stress and inflammation: the Nrf2-Keap1 and the NF-κB pathways.
Nrf2-Keap1 Pathway Activation:
The transcription factor Nrf2 is a master regulator of the antioxidant response.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles.[7] Electrophilic compounds, such as those containing an α,β-unsaturated carbonyl, can covalently modify these cysteines, leading to a conformational change in Keap1 that disrupts its ability to bind Nrf2.[5][8] This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[7][9]
NF-κB Pathway Inhibition:
The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[10] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[10] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The catalytic subunits of the IKK complex contain critical cysteine residues in their activation loops. Electrophilic compounds can directly modify these cysteines, thereby inhibiting IKK activity and preventing the downstream activation of NF-κB.[11][12]
Antioxidant Activity
The β-dicarbonyl moiety is a known structural feature in compounds with antioxidant properties.[4] This activity can be attributed to several mechanisms, including the ability to scavenge free radicals and chelate pro-oxidant metal ions. The enol form of the β-dicarbonyl can readily donate a hydrogen atom to a free radical, thereby neutralizing it.
Enzyme Inhibition: A Focus on Histone Acetyltransferases (HATs)
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone tails.[13] The dysregulation of HAT activity is implicated in various diseases, including cancer.[14] Several natural and synthetic compounds containing β-dicarbonyl or related functionalities have been identified as HAT inhibitors.[13][15] The mechanism of inhibition can involve competition with the natural substrate, acetyl-CoA, or interaction with the enzyme's active site. The electrophilic nature of the α,β-unsaturated aldehyde in the target molecule could also contribute to irreversible inhibition through covalent modification of the enzyme.
Experimental Protocols for Biological Evaluation
To empirically test the hypothesized biological activities, a tiered experimental approach is recommended. This should begin with an assessment of general cytotoxicity, followed by specific assays to probe the predicted mechanisms of action.
Experimental Workflow
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[3][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at a final concentration not exceeding 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant capacity of a compound.[1][19] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is measured.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[19]
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
Protocol 3: Nrf2 Activation Assessment using an ARE-Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[4][21] Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2-ARE-C8) that contains the ARE-luciferase reporter construct. For transient transfections, co-transfect cells with the ARE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of 3-Bromo-β-oxo-benzenepropanal Sodium Salt for 12-24 hours.[4] Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.[21]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[4] If a dual-luciferase system is used, measure both firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient transfections) or to the total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).
Protocol 4: NF-κB Inhibition Assessment using an NF-κB Luciferase Reporter Assay
Principle: This assay employs a cell line containing a luciferase reporter gene driven by an NF-κB response element.[22][23] Inhibition of the NF-κB pathway will result in a decrease in luciferase expression upon stimulation with a pro-inflammatory agent.[24]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).
-
Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[25] Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity as described in the Nrf2 activation assay protocol.[23]
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control. Determine the IC50 value for the inhibition of NF-κB activation.
Protocol 5: Histone Acetyltransferase (HAT) Inhibition Assay
Principle: This is a fluorescence-based assay that measures the activity of a specific HAT enzyme (e.g., p300/CBP or PCAF). The assay detects the production of coenzyme A (CoA-SH), a product of the acetyl-CoA-dependent acetylation of a histone peptide substrate.[26][27] The free CoA-SH reacts with a fluorescent probe to generate a signal that is proportional to the HAT activity.[28]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the HAT enzyme, histone peptide substrate (e.g., H3 or H4 peptide), acetyl-CoA, and the test compound in an appropriate assay buffer.
-
Enzyme Reaction: In a 96-well plate, incubate the HAT enzyme with the test compound at various concentrations for a short period. Initiate the reaction by adding the histone peptide and acetyl-CoA.[29]
-
Reaction Termination and Signal Development: Stop the reaction and add a developer solution containing a thiol-reactive fluorescent probe.[29]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HAT inhibition relative to a no-inhibitor control. Determine the IC50 value for HAT inhibition.
Conclusion
3-Bromo-β-oxo-benzenepropanal Sodium Salt represents a molecule of significant interest for biological investigation due to its unique combination of reactive and potentially bioactive functional groups. The presence of an α,β-unsaturated carbonyl system strongly suggests a potential to modulate cellular stress and inflammatory pathways through interaction with key regulatory proteins like Keap1 and IKK. Furthermore, the β-dicarbonyl moiety points towards potential antioxidant and enzyme-inhibitory activities. The experimental framework provided in this guide offers a systematic and robust approach to validate these hypotheses. Successful elucidation of the biological activities of this compound could pave the way for the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and epigenetic dysregulation.
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The Enigmatic Profile of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: 3-Bromo-beta-oxo-benzenepropanal sodium salt, a molecule identified by its CAS number 933054-29-6, presents a curious case within the landscape of chemical compounds utilized in scientific research. While readily available from various chemical suppliers, a comprehensive body of public-domain research detailing its discovery, historical development, and specific applications in drug development remains conspicuously sparse. This technical guide aims to provide a foundational understanding of this compound based on available data, focusing on its chemical identity and potential synthetic pathways, while also highlighting the current knowledge gaps that present opportunities for future investigation.
Chemical Identity and Properties
This compound is an organic compound with the molecular formula C₉H₆BrNaO₂ and a molecular weight of approximately 249.04 g/mol [1][][3]. Its structure features a benzene ring substituted with a bromine atom at the meta-position, and a propanal chain with an oxo group at the beta-position relative to the aldehyde. The sodium salt form indicates the deprotonation of an acidic proton, likely from the enol form of the beta-dicarbonyl moiety.
| Property | Value | Source |
| CAS Number | 933054-29-6 | [1][][3][4] |
| Molecular Formula | C₉H₆BrNaO₂ | [1][][3] |
| Molecular Weight | 249.04 g/mol | [][3] |
| Synonyms | 3-Bromo-β-oxo-benzenepropanal Sodium Salt | [1] |
The presence of the bromo-, oxo-, and aldehyde functional groups suggests its potential as a versatile intermediate in organic synthesis. The beta-dicarbonyl motif, in particular, is a common feature in compounds with a wide range of biological activities.
Postulated Synthesis
The synthesis could potentially involve a Claisen-Schmidt condensation or a similar reaction to introduce the three-carbon side chain.
Figure 1: A postulated synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Protection of Aldehyde (Optional): The aldehyde group of 3-bromobenzaldehyde could be protected, for instance, by forming an acetal, to prevent side reactions[7].
-
Condensation: The protected or unprotected 3-bromobenzaldehyde would then be reacted with a suitable two-carbon nucleophile, such as the enolate of acetaldehyde or an equivalent, in a condensation reaction.
-
Oxidation: The resulting beta-hydroxy aldehyde or a related intermediate would be oxidized to the beta-oxo-propanal.
-
Salt Formation: Treatment with a sodium base, such as sodium hydroxide or sodium ethoxide, would yield the final sodium salt product.
It is important to emphasize that this is a theoretical pathway, and the actual industrial synthesis may employ different methodologies, potentially as proprietary processes.
Potential Applications and Research Opportunities
The lack of extensive literature on this compound suggests that its primary role may be as a building block or intermediate in the synthesis of more complex molecules. The structure lends itself to a variety of chemical transformations, making it a potentially valuable tool for medicinal chemists and materials scientists.
Given the biological relevance of related structures, such as the mention of 3-Br-acivicin isomers in the context of antimalarial activity[8], it is conceivable that derivatives of this compound could be explored for their own biological activities.
Future Research Directions:
-
Elucidation of Synthetic Pathways: Detailed investigation and publication of the synthesis of this compound would be of significant value to the scientific community.
-
Exploration of Biological Activity: Screening of this compound and its derivatives for various biological activities could uncover novel therapeutic leads.
-
Mechanistic Studies: Should any biological activity be identified, subsequent studies to determine the mechanism of action would be crucial.
Conclusion
This compound currently exists in a state of scientific obscurity, primarily recognized through its commercial availability. While its chemical structure suggests potential as a synthetic intermediate, a deeper understanding of its history, synthesis, and biological role is needed. This guide provides a foundational overview based on the limited available information and highlights the significant opportunities for future research to fully characterize this enigmatic compound and unlock its potential in drug discovery and other scientific disciplines.
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A Theoretical Chemist's Guide to 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Computational Whitepaper
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a molecule of interest in synthetic chemistry and drug development. We delve into the core computational methodologies requisite for a thorough in-silico analysis, moving beyond procedural steps to elucidate the scientific rationale behind each computational choice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to understand and predict the behavior of this and similar chemical entities. We will cover geometric optimization, electronic structure analysis, spectroscopic predictions, and reactivity indexing, all grounded in the principles of quantum chemistry.
Introduction: The Significance of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
3-Bromo-β-oxo-benzenepropanal Sodium Salt, with the chemical formula C9H6BrNaO2, belongs to the class of β-dicarbonyl compounds.[][2][3] These compounds are notable for the acidic nature of the α-hydrogen situated between the two carbonyl groups, leading to the formation of a stable enolate anion.[4][5][6] The presence of a bromine atom on the benzene ring introduces further complexity, influencing the molecule's electronic properties and potential reactivity. Theoretical calculations offer a powerful, non-invasive means to explore the intricacies of this molecule's structure, stability, and reactivity, providing insights that can guide experimental work.
This guide will provide a robust computational workflow for characterizing 3-Bromo-β-oxo-benzenepropanal Sodium Salt, emphasizing the "why" behind the "how" of theoretical chemistry.
Foundational Theoretical Approaches: Choosing the Right Tools
The selection of an appropriate theoretical method is paramount for obtaining meaningful results. For a molecule like 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a balance between computational cost and accuracy is key. Two primary quantum mechanical approaches are particularly well-suited: Density Functional Theory (DFT) and Hartree-Fock (HF) theory. For dynamic properties, Molecular Dynamics (MD) simulations are the tool of choice.[7]
2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has emerged as the most widely used method for electronic structure calculations in chemistry and materials science due to its excellent balance of accuracy and computational efficiency.[8][9] It is particularly effective for systems with significant electron correlation, such as the delocalized π-system in the enolate form of our target molecule.
-
Core Principle: DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density. This is a significant departure from traditional wavefunction-based methods, as it reduces the complexity of the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function.
-
Practical Application: In practice, we use the Kohn-Sham formulation of DFT, which introduces a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. The genius of this approach lies in lumping the complex many-body effects into a single term, the exchange-correlation functional.
2.2. Basis Sets: The Building Blocks of Molecular Orbitals
The choice of basis set is as crucial as the choice of the theoretical method. The basis set is a set of mathematical functions used to construct the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G, 6-311++G*): These are computationally efficient and widely used. The numbers and symbols denote the number of Gaussian functions used to describe the core and valence orbitals, as well as the inclusion of polarization (d, p) and diffuse functions (+). For anionic systems like the enolate of our target molecule, diffuse functions are particularly important for accurately describing the spatially extended electron density.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are essential for anions.
2.3. Modeling the Sodium Cation: A Critical Consideration
The presence of the sodium cation (Na+) necessitates careful consideration. In the solid state, it exists in an ionic lattice. In solution, it will be solvated. For gas-phase calculations, it's crucial to decide whether to model the enolate anion alone or as an ion pair with the sodium cation.
-
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to approximate the effects of a solvent on the molecule's geometry and electronic properties.
-
Explicit Solvation Models: This approach involves surrounding the molecule with a number of explicit solvent molecules. While more computationally expensive, it can provide a more detailed picture of specific solute-solvent interactions.
Computational Workflow: A Step-by-Step Guide
The following workflow provides a structured approach to the theoretical investigation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
3.1. Step 1: Geometry Optimization
The first and most fundamental step is to determine the molecule's lowest energy structure.
-
Protocol:
-
Build the initial 3D structure of the enolate form of 3-Bromo-β-oxo-benzenepropanal. The sodium salt exists as the enolate.
-
Perform a geometry optimization using a DFT method. A good starting point is the B3LYP functional with a 6-31G* basis set for an initial, less computationally demanding optimization.
-
For a more refined structure, re-optimize using a larger basis set, such as 6-311++G**, and consider an implicit solvation model if studying the molecule in solution.
-
To model the sodium salt, place the Na+ cation in a chemically reasonable position near the oxygen atoms of the enolate and re-optimize the entire complex.
-
-
Causality: The geometry optimization process seeks to find the coordinates on the potential energy surface where the forces on each atom are zero, corresponding to a stable structure. The choice of a larger basis set with diffuse and polarization functions is crucial for accurately describing the delocalized negative charge of the enolate and the polar C-Br bond.
3.2. Step 2: Vibrational Frequency Analysis
Once a stationary point on the potential energy surface is found, it is essential to confirm that it corresponds to a true energy minimum.
-
Protocol:
-
Perform a vibrational frequency calculation at the same level of theory used for the final geometry optimization.
-
Examine the output:
-
All positive frequencies: The optimized structure is a true energy minimum.
-
One imaginary frequency: The structure is a transition state.
-
-
-
Insight: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.
3.3. Step 3: Electronic Structure Analysis
With a validated geometry, we can now probe the electronic properties of the molecule.
-
Key Properties to Investigate:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It can be used to quantify the delocalization of the negative charge in the enolate and to analyze the nature of the C-Br bond.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting where electrophilic and nucleophilic attacks are likely to occur.
-
3.4. Step 4: Spectroscopic Predictions
Theoretical calculations can provide valuable predictions of various spectroscopic properties.
-
NMR Spectroscopy:
-
Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. It is recommended to use a functional and basis set specifically benchmarked for NMR calculations, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set.
-
Insight: Predicted 1H and 13C NMR spectra can be directly compared with experimental data to confirm the molecule's structure.
-
-
UV-Vis Spectroscopy:
-
Protocol: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis spectra.
-
Insight: The calculated absorption maxima can help in understanding the electronic transitions within the molecule.
-
Visualization and Data Presentation
Clear visualization of computational results is essential for interpretation and communication.
Diagram 1: Computational Workflow for 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Caption: A flowchart illustrating the key steps in the theoretical investigation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Table 1: Recommended Theoretical Methods and Basis Sets
| Calculation Type | Recommended Method | Recommended Basis Set | Key Considerations |
| Geometry Optimization | B3LYP or ωB97X-D | 6-311++G(d,p) | Include diffuse functions for the anion. The ωB97X-D functional includes dispersion corrections, which can be important for non-covalent interactions. |
| Vibrational Frequencies | Same as optimization | Same as optimization | Essential to use the same level of theory as the geometry optimization. |
| NMR Chemical Shifts | GIAO-mPW1PW91 | 6-311+G(2d,p) | This combination has shown good accuracy for organic molecules. |
| UV-Vis Spectra | TD-DFT (e.g., CAM-B3LYP) | 6-311++G(d,p) | Long-range corrected functionals like CAM-B3LYP are often better for charge-transfer excitations. |
| Electronic Properties | B3LYP or M06-2X | 6-311++G(d,p) | M06-2X is a meta-hybrid GGA functional that often performs well for main-group chemistry. |
Advanced Topics: Exploring Reactivity and Dynamics
5.1. Reactivity Descriptors
DFT-based reactivity descriptors can provide a quantitative measure of the molecule's reactivity.
-
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most likely sites for nucleophilic and electrophilic attack.
-
Global Reactivity Descriptors: Hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity.
5.2. Molecular Dynamics (MD) Simulations
For understanding the dynamic behavior of the molecule, particularly in solution, MD simulations are invaluable.
-
Protocol:
-
Develop or obtain a force field that accurately describes the inter- and intramolecular interactions of the molecule and solvent.
-
Place the molecule in a simulation box filled with the desired solvent.
-
Run the simulation for a sufficient length of time to sample the relevant conformational space.
-
-
Insights: MD simulations can be used to study the solvation structure around the molecule, the dynamics of the sodium ion, and conformational changes over time.
Conclusion
The theoretical investigation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt offers a rich field of inquiry. By employing a systematic computational workflow grounded in the principles of quantum chemistry, researchers can gain deep insights into the structure, properties, and reactivity of this molecule. This guide provides a starting point for such investigations, emphasizing the importance of methodological rigor and a clear understanding of the underlying theory. The synergy between theoretical predictions and experimental validation will ultimately lead to a more complete understanding of this and other complex chemical systems.
References
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ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
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Jenny Stanford Publishing. Atomistic Modeling and Analysis of Electrolyte Properties for Sodium-Ion Batteries. [Link]
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PubMed Central (PMC). Recent Developments in the Synthesis of β-Diketones. [Link]
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ResearchGate. Mathematical Modeling of Molten Salt Electrolytic Cells for Sodium and Lithium Production. [Link]
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RSC Publishing. Crumbling crystals: on the dissolution mechanism of NaCl in water. [Link]
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The Journal of Physical Chemistry B. Molecular Dynamics Simulation of NaCl Dissolution. [Link]
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Oak Ridge National Laboratory. Quantum precision reached in modeling molten salt behavior. [Link]
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PubMed. DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene. [Link]
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Fiveable. β-dicarbonyl compounds Definition. [Link]
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Enolates of β-Dicarbonyl Compounds. [Link]
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V.P. & R.P.T.P Science College. CHEMISTRY OF β-DICARBONYL COMPOUNDS. [Link]
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Cheméo. Chemical Properties of Benzaldehyde, 3-bromo- (CAS 3132-99-8). [Link]
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University of Louisville. Computational investigations of bond breaking processes using DFT and. [Link]
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Methodological & Application
The Synthetic Versatility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Detailed Guide for Organic Synthesis
Introduction: Unveiling a Promising Building Block in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. In this context, 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6) emerges as a highly versatile, yet under-explored, building block in the lexicon of organic synthesis.[1][2] This trifunctional reagent, possessing an aldehyde, a β-keto moiety, and a strategically placed bromine atom on the aromatic ring, offers a compelling platform for the construction of diverse heterocyclic systems. The sodium salt form enhances its stability and handling properties, making it an attractive starting material for complex synthetic endeavors.
This comprehensive guide provides an in-depth exploration of the synthetic utility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, with a primary focus on its application in the synthesis of pyrimidine derivatives through multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explore other potential synthetic avenues for this promising reagent.
| Property | Value |
| IUPAC Name | Sodium;3-(3-bromophenyl)-3-oxopropanal |
| CAS Number | 933054-29-6 |
| Molecular Formula | C₉H₆BrNaO₂ |
| Molecular Weight | 249.04 g/mol |
| Synonyms | 3-Bromo-β-oxo-benzenepropanal Sodium Salt, 3-Bromo-3'-formylpropiophenone sodium salt |
Core Application: Synthesis of Substituted Pyrimidines via a Biginelli-Type Condensation
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The Biginelli reaction, a classic multicomponent condensation, provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6][7] While traditionally a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and urea, 3-Bromo-β-oxo-benzenepropanal Sodium Salt cleverly integrates the aldehyde and β-dicarbonyl functionalities into a single molecule. This intrinsic design simplifies the reaction setup and offers a direct pathway to 4-(3-bromophenyl)-substituted pyrimidines. The bromine atom serves as a valuable handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse compound libraries.
Mechanistic Rationale: A Two-Component Condensation Pathway
The reaction of 3-Bromo-β-oxo-benzenepropanal Sodium Salt with a suitable nitrogen-containing binucleophile, such as urea or guanidine, is postulated to proceed through a mechanism analogous to the Biginelli reaction. The acidic conditions catalyze the initial condensation between the aldehyde group of the β-ketoaldehyde and one of the amino groups of urea (or a similar reagent). This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable dihydropyrimidinone ring system.
}
Figure 1. Proposed mechanistic pathway for the synthesis of a dihydropyrimidinone derivative.
Experimental Protocol: Synthesis of 4-(3-Bromophenyl)-6-hydroxy-3,4-dihydropyrimidin-2(1H)-one
This protocol outlines a plausible and robust method for the synthesis of a novel dihydropyrimidinone derivative using 3-Bromo-β-oxo-benzenepropanal Sodium Salt. The conditions are adapted from established Biginelli reaction protocols.[6][7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6 | 249.04 | 2.49 g | 10 |
| Urea | 57-13-6 | 60.06 | 0.90 g | 15 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 0.5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-β-oxo-benzenepropanal Sodium Salt (2.49 g, 10 mmol) and urea (0.90 g, 15 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask. Stir the mixture to achieve a suspension.
-
Catalyst Addition: Carefully add concentrated hydrochloric acid (0.5 mL) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 4-(3-bromophenyl)-6-hydroxy-3,4-dihydropyrimidin-2(1H)-one.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product, 5-(Ethoxycarbonyl)-4-(3-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, has been previously characterized, providing a reference for spectral data comparison.
}
Figure 2. Step-by-step experimental workflow for the synthesis of the dihydropyrimidinone derivative.
Exploratory Synthetic Applications: A Look Towards Pyridine Synthesis
Beyond pyrimidines, the structural motifs within 3-Bromo-β-oxo-benzenepropanal Sodium Salt suggest its potential utility in other significant heterocyclic syntheses. One such promising area is the construction of pyridine rings via the Hantzsch pyridine synthesis.
Conceptual Framework: Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine. Given that 3-Bromo-β-oxo-benzenepropanal Sodium Salt contains both an aldehyde and a β-dicarbonyl moiety, it could theoretically participate in a modified Hantzsch-type reaction.
In a hypothetical scenario, the reaction of 3-Bromo-β-oxo-benzenepropanal Sodium Salt with an enamine (derived from a β-ketoester and ammonia) could lead to a dihydropyridine intermediate, which upon oxidation would yield a highly substituted pyridine derivative. The 3-bromophenyl substituent would be incorporated at the 4-position of the pyridine ring, offering a valuable site for further functionalization.
While specific, field-proven protocols for this transformation using 3-Bromo-β-oxo-benzenepropanal Sodium Salt are not yet established in the literature, this conceptual framework provides a fertile ground for future research and methods development.
Conclusion and Future Outlook
3-Bromo-β-oxo-benzenepropanal Sodium Salt stands as a potent and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its primary and most direct application lies in the efficient construction of 4-(3-bromophenyl)-substituted pyrimidine derivatives through a streamlined, Biginelli-type condensation. The detailed protocol provided herein serves as a robust starting point for researchers to explore this chemistry.
Furthermore, the potential of this reagent extends to other multicomponent reactions, such as the Hantzsch pyridine synthesis, opening up avenues for the creation of novel and diverse molecular architectures. The strategic placement of the bromine atom is a key feature, enabling late-stage diversification of the synthesized heterocycles. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of such versatile building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- Jadhav, G. R., Shaikh, M. A., Tathe, A. B., & Gill, C. H. (2012). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Korean Chemical Society, 56(3), 358-362.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of an Aldehyde, a β-Ketoester, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272.
- Salehi, P., Dabiri, M., Zolfigol, M. A., & Fard, M. A. B. (2003). A Novel and Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones in Refluxing Ethanol. Tetrahedron Letters, 44(14), 2889-2891.
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
- Hu, E. H., Sidler, D. R., & Dolling, U.-H. (1998). A Novel and Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones from β-Keto Esters, Aldehydes, and Urea Using a Lewis Acid Catalyst. The Journal of Organic Chemistry, 63(10), 3454–3457.
- Babu, N. S., & Pasha, N. (2014). Synthesis and biological activities of some pyrimidine derivatives: A review. International Journal of ChemTech Research, 6(9), 4323-4331.
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ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. Available at: [Link]
- Shaikh, A. A., Gomas, S. S., & Deshmukh, M. B. (2022). Synthesis of Pyrimidines and its Bio-evaluation.
- El-Sayed, H. A., Moustafa, A. H., & El-Adasy, A. A. M. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 2, 197-206.
- Vella, C., & Zammit, S. C. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1238.
- Chandra, J. S., Sarma, B., & Sarma, J. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 523-537.
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
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Application Notes and Protocols: 3-Bromo-β-oxo-benzenepropanal Sodium Salt as a Precursor for Heterocyclic Compounds
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast array of pharmaceuticals and biologically active molecules. 3-Bromo-β-oxo-benzenepropanal sodium salt emerges as a highly versatile and reactive precursor for the construction of diverse heterocyclic systems. Its unique trifunctional architecture, featuring a ketone, an aldehyde, and an α-bromo substituent, offers a rich platform for a variety of cyclocondensation reactions.
This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-β-oxo-benzenepropanal sodium salt. We will delve into its inherent reactivity, offering detailed, field-tested protocols for the synthesis of key heterocyclic families: pyrazoles, isoxazoles, and pyrimidines. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Understanding the Reactivity of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
The synthetic versatility of 3-Bromo-β-oxo-benzenepropanal sodium salt stems from the distinct reactivity of its constituent functional groups. As a 1,3-dicarbonyl compound, it is a prime candidate for classical heterocyclic syntheses. The presence of the bromine atom at the α-position to the phenyl group and β-position to the aldehyde introduces an additional layer of reactivity, influencing the regioselectivity of cyclization and offering potential for subsequent functionalization.
The sodium salt form indicates that the enolate is readily accessible, enhancing its nucleophilic character at the α-carbon. However, for the purpose of controlled cyclocondensation reactions, the reaction is typically initiated from the dicarbonyl form, which can be generated in situ by acidification.
Part 1: Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prominent in numerous pharmaceuticals due to their wide range of biological activities. The classical approach to pyrazole synthesis, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3]
Causality of Experimental Design
The reaction between 3-Bromo-β-oxo-benzenepropanal and a hydrazine proceeds via a nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of the hydrazine derivative (e.g., hydrazine hydrate for an N-unsubstituted pyrazole, or a substituted hydrazine for an N-substituted pyrazole) allows for diversification of the final product. The acidic or basic conditions catalyze the condensation and dehydration steps.
Experimental Protocol: Synthesis of 4-Bromo-5-phenyl-1H-pyrazole
This protocol details the synthesis of 4-Bromo-5-phenyl-1H-pyrazole from 3-Bromo-β-oxo-benzenepropanal sodium salt and hydrazine hydrate.
Materials:
-
3-Bromo-β-oxo-benzenepropanal sodium salt
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Bromo-β-oxo-benzenepropanal sodium salt (10 mmol) in ethanol (40 mL).
-
Acidification and Hydrazine Addition: Slowly add glacial acetic acid (1.1 eq, 11 mmol) to the suspension to generate the free β-ketoaldehyde in situ. Stir for 10 minutes at room temperature. To this mixture, add hydrazine hydrate (1.2 eq, 12 mmol) dropwise.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), deionized water (1 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-5-phenyl-1H-pyrazole.
Data Presentation: Reaction Parameters
| Parameter | Value |
| Precursor | 3-Bromo-β-oxo-benzenepropanal sodium salt |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Product | 4-Bromo-5-phenyl-1H-pyrazole |
| Anticipated Yield | 75-85% |
Proposed Reaction Mechanism and Workflow
Caption: Proposed workflow for pyrazole synthesis.
Part 2: Synthesis of Substituted Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are important scaffolds in medicinal chemistry, found in a number of approved drugs.[4] A common and effective method for their synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[5]
Causality of Experimental Design
The reaction of 3-Bromo-β-oxo-benzenepropanal with hydroxylamine hydrochloride in the presence of a base is expected to yield a substituted isoxazole. The reaction proceeds through the formation of an oxime intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration. The basic conditions are necessary to neutralize the hydroxylamine hydrochloride and to facilitate the cyclization and dehydration steps. The regioselectivity of the initial oximation and subsequent cyclization will determine the final isoxazole isomer.
Experimental Protocol: Synthesis of 4-Bromo-5-phenylisoxazole
This protocol describes a representative synthesis of 4-Bromo-5-phenylisoxazole.
Materials:
-
3-Bromo-β-oxo-benzenepropanal sodium salt
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Reagents: In a 100 mL round-bottom flask, dissolve 3-Bromo-β-oxo-benzenepropanal sodium salt (10 mmol) and hydroxylamine hydrochloride (1.2 eq, 12 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Base Addition: Add sodium acetate (1.5 eq, 15 mmol) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add deionized water (50 mL) to the residue.
-
Extraction and Drying: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent. Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure 4-Bromo-5-phenylisoxazole.
Data Presentation: Reaction Parameters
| Parameter | Value |
| Precursor | 3-Bromo-β-oxo-benzenepropanal sodium salt |
| Reagent | Hydroxylamine hydrochloride |
| Base | Sodium Acetate |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Expected Product | 4-Bromo-5-phenylisoxazole |
| Anticipated Yield | 70-80% |
Proposed Reaction Mechanism and Workflow
Caption: Proposed workflow for isoxazole synthesis.
Part 3: Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. They are of immense biological importance as they form the basis of the nucleobases cytosine, thymine, and uracil. The Pinner synthesis is a classical method for pyrimidine formation from 1,3-dicarbonyl compounds and amidines or urea.[6]
Causality of Experimental Design
The synthesis of a substituted pyrimidine from 3-Bromo-β-oxo-benzenepropanal involves its reaction with a suitable N-C-N synthon, such as urea or thiourea, in the presence of a base. The base, typically an alkoxide, deprotonates the active methylene group of the dicarbonyl compound, facilitating the initial condensation with urea. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine ring.
Experimental Protocol: Synthesis of 5-Bromo-6-phenyl-2(1H)-pyrimidinone
This protocol outlines the synthesis of 5-Bromo-6-phenyl-2(1H)-pyrimidinone using urea as the nitrogen source.
Materials:
-
3-Bromo-β-oxo-benzenepropanal sodium salt
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Reaction Mixture: To a solution of sodium ethoxide (prepared from sodium (2.2 eq, 22 mmol) in absolute ethanol (50 mL)) in a 100 mL round-bottom flask, add 3-Bromo-β-oxo-benzenepropanal sodium salt (10 mmol) and urea (1.5 eq, 15 mmol).
-
Reaction Progression: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until completion (typically 6-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7. A precipitate may form.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add deionized water (50 mL) and collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation: Reaction Parameters
| Parameter | Value |
| Precursor | 3-Bromo-β-oxo-benzenepropanal sodium salt |
| Reagent | Urea |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Expected Product | 5-Bromo-6-phenyl-2(1H)-pyrimidinone |
| Anticipated Yield | 65-75% |
Proposed Reaction Mechanism and Workflow
Caption: Proposed workflow for pyrimidine synthesis.
Conclusion and Future Directions
3-Bromo-β-oxo-benzenepropanal sodium salt is a potent and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazoles, isoxazoles, and pyrimidines provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The presence of the bromo substituent offers a handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs. Further exploration of its reactivity with other binucleophiles is warranted and is expected to yield a rich and diverse range of novel heterocyclic structures.
References
- Synthesis of pyrazoles from 1,3-dicarbonyl compounds. Organic Chemistry Frontiers.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr pyrazole synthesis. Name-Reaction.com.
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- synthesis of isoxazoles. YouTube.
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Bromo-beta-oxo-benzenepropanal Sodium Salt is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its molecular architecture, featuring a brominated aromatic ring and a beta-dicarbonyl moiety, makes it a valuable precursor for the synthesis of a wide array of complex molecules. The presence of the bromine atom allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, while the beta-dicarbonyl group offers a reactive handle for the construction of heterocyclic systems and other intricate molecular scaffolds.[1][2] This document provides a comprehensive guide to the handling, application, and potential biological screening of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 933054-29-6 | |
| Molecular Formula | C₉H₆BrNaO₂ | |
| Molecular Weight | 249.04 g/mol | |
| Appearance | Solid | Inferred from sodium salt nature |
| Solubility | Soluble in polar solvents | Inferred from sodium salt nature |
| Stability | Crystalline sodium salts are generally more stable than their amorphous forms.[3] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on general knowledge of similar compounds; however, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Hygroscopicity: Sodium salts of organic compounds can be hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Application in Organic Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromo-substituent on the phenyl ring of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[5][6]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Solvent (e.g., Toluene and Water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (toluene and water). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Application in Biological Screening
The structural similarity of this compound to chalcone derivatives suggests that it and its synthetic derivatives may possess interesting biological activities.[7][8][9][10][11] Chalcones are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][10] Therefore, a preliminary biological screening of this compound and its derivatives is warranted.
Workflow for Preliminary Biological Activity Screening
Caption: Workflow for preliminary biological activity screening.
Protocol for Antiproliferative Activity Screening (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37 °C.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a promising chemical entity with significant potential for applications in both synthetic organic chemistry and medicinal chemistry. Its dual functionality as a brominated aromatic and a beta-dicarbonyl compound opens up a vast chemical space for the synthesis of novel molecules. The protocols outlined in this document provide a starting point for researchers to explore the utility of this compound in their respective fields. Further investigation into its reactivity and biological properties is highly encouraged.
References
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]
-
Synthesis and biological activities of some chalcone derivatives. ResearchGate. Available at: [Link]
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Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Biological activities and novel applications of chalcones. ResearchGate. Available at: [Link]
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Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. Available at: [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
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Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]
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3-Bromo-β-oxo-benzenepropanal Sodium Salt. ChemWhat. Available at: [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. Available at: [Link]
-
β-dicarbonyl compounds Definition. Fiveable. Available at: [Link]
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β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Available at: [Link]
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CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P Science College. Available at: [Link]
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
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Application Notes and Protocols: 3-Bromo-β-oxo-benzenepropanal Sodium Salt in Medicinal Chemistry
Introduction: Unlocking Heterocyclic Scaffolds with a Versatile Building Block
In the landscape of medicinal chemistry, the strategic design of synthetic precursors is paramount to the efficient discovery of novel therapeutic agents. 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS 933054-29-6) emerges as a highly promising, albeit underexplored, intermediate for the construction of diverse heterocyclic frameworks.[1][2][] Its molecular architecture, featuring a reactive aldehyde, a β-dicarbonyl-like system, and a strategically placed bromine atom on the phenyl ring, offers a trifecta of reactive sites for synthetic manipulation.
This guide provides an in-depth exploration of the potential applications of 3-Bromo-β-oxo-benzenepropanal Sodium Salt as a precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein are grounded in established principles of organic synthesis and are designed to serve as a foundational framework for researchers in drug discovery and development. The presence of the bromo-substituent is of particular interest, as halogenated organic compounds are prevalent in numerous approved drugs and can significantly influence pharmacokinetic and pharmacodynamic properties.
Core Synthetic Strategy: Cyclocondensation Reactions
The primary utility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt lies in its suitability for cyclocondensation reactions with various binucleophilic reagents. The general reaction mechanism is anticipated to proceed via an initial nucleophilic attack on either the aldehyde or the β-carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system. This approach provides a convergent and efficient route to a variety of important five- and six-membered heterocycles.
Sources
Application Note: Synthesis of Bio-active Heterocyclic Scaffolds from 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Abstract
This application note provides a comprehensive guide to the reaction mechanisms and synthetic protocols involving 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a versatile 1,3-dicarbonyl building block. We delve into the nuanced pathways of its condensation with various classes of amines, leading to the formation of high-value heterocyclic compounds, including pyrazoles and dihydropyrimidines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical understanding and practical, field-tested protocols to facilitate the synthesis of novel molecular entities.
Introduction: The Synthetic Versatility of a β-Ketoaldehyde
β-Ketoaldehydes are privileged synthons in organic chemistry, prized for their dual electrophilic sites which allow for the construction of diverse molecular architectures. 3-Bromo-β-oxo-benzenepropanal, particularly in its stable sodium enolate form, serves as an exemplary precursor for heterocyclic synthesis. The presence of a terminal aldehyde and an internal ketone function allows for regioselective reactions, while the brominated phenyl ring offers a vector for further functionalization, for instance, through cross-coupling reactions.
The primary utility of this reagent lies in its reaction with nucleophiles containing two heteroatoms, such as hydrazines and ureas, which act as "bookends" to cyclize the three-carbon dicarbonyl backbone. The resulting heterocyclic products, such as pyrazoles and pyrimidines, are core structures in a vast number of FDA-approved drugs and biologically active compounds, recognized for their anti-inflammatory, anticancer, and antimicrobial properties.[1] Understanding the underlying mechanisms is paramount to controlling reaction outcomes and optimizing yields.
Core Reactant: Structure and Tautomerism
3-Bromo-β-oxo-benzenepropanal exists in a dynamic equilibrium between its keto and enol tautomers. The sodium salt form isolates the more nucleophilic enolate, enhancing its reactivity in certain contexts.
The stability of the enol form is significantly influenced by intramolecular hydrogen bonding, which can be observed spectroscopically.[2][3] The choice of solvent can also shift this equilibrium; non-polar solvents tend to favor the enol tautomer, whereas polar, protic solvents can stabilize the keto form.[2][4] For synthetic purposes, the reaction is typically initiated from the keto-aldehyde form generated in situ under acidic conditions.
Mechanistic Pathways & Protocols
The reaction of 3-Bromo-β-oxo-benzenepropanal with amines is critically dependent on two factors: the nature of the amine nucleophile and the pH of the reaction medium. The reaction is generally acid-catalyzed, as protonation of a carbonyl oxygen enhances its electrophilicity, facilitating attack by the weakly basic amine.[5][6] However, the pH must be carefully controlled; excessively low pH will protonate the amine, rendering it non-nucleophilic, while high pH will not provide sufficient acid to catalyze the necessary dehydration steps.[7] A pH around 5 is often optimal for imine formation.[7]
Pathway A: Knorr Pyrazole Synthesis with Hydrazines
The condensation of a 1,3-dicarbonyl compound with a hydrazine is the cornerstone of the Knorr pyrazole synthesis, a robust method for creating substituted pyrazoles.[8][9][10] The reaction proceeds with high regioselectivity, as the more electrophilic aldehyde carbonyl is preferentially attacked by the hydrazine nucleophile.
Mechanism:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the protonated aldehyde carbonyl.
-
Dehydration to Hydrazone: The resulting hemiaminal intermediate rapidly dehydrates under acidic conditions to form a stable hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Final Dehydration: A final dehydration step eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[11][12]
Caption: Knorr pyrazole synthesis workflow.
Protocol 1: Synthesis of 1-Phenyl-3-(3-bromophenyl)-1H-pyrazole
-
Rationale: This protocol utilizes phenylhydrazine to create a tri-substituted pyrazole. Acetic acid serves as a mild acid catalyst, and ethanol is a suitable polar protic solvent. The reaction is monitored until the starting material is consumed, and the product is precipitated by adding water, a common technique for isolating water-insoluble organic compounds.
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
| 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 267.08 | 5.0 | 1.34 g |
| Phenylhydrazine | 108.14 | 5.0 | 0.55 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~5 drops |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.34 g, 5.0 mmol) and ethanol (20 mL).
-
Stir the mixture and add glacial acetic acid (5 drops) to neutralize the salt and generate the free β-ketoaldehyde in situ.
-
Add phenylhydrazine (0.55 mL, 5.0 mmol) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 20 mL of cold deionized water while stirring. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the crude product.
-
Recrystallize from a minimal amount of hot ethanol to obtain pure 1-Phenyl-3-(3-bromophenyl)-1H-pyrazole.
Pathway B: Dihydropyrimidine Synthesis with Urea
The reaction of a β-dicarbonyl compound with an aldehyde and urea is known as the Biginelli reaction.[13][14] In our case, the 3-Bromo-β-oxo-benzenepropanal molecule itself contains both the β-dicarbonyl and the aldehyde functionalities, simplifying this to a two-component condensation with urea. The reaction is typically catalyzed by a Brønsted or Lewis acid.[15]
Mechanism: The most accepted mechanism proceeds through an N-acyliminium ion intermediate.[16]
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of urea with the aldehyde portion of the β-ketoaldehyde. This is often the rate-limiting step.
-
Nucleophilic Addition: The enol form of the keto-aldehyde acts as the nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the remaining amine group of the urea attacks the ketone carbonyl. Subsequent dehydration affords the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring.[17]
Caption: Biginelli-type reaction workflow.
Protocol 2: Synthesis of 4-(3-Bromophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivative
-
Rationale: This protocol uses urea and a Lewis acid catalyst, ytterbium(III) triflate (Yb(OTf)₃), which is known to be highly efficient for Biginelli reactions, often allowing for solvent-free conditions or shorter reaction times.[15] Refluxing in ethanol provides the necessary thermal energy.
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
| 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 267.08 | 5.0 | 1.34 g |
| Urea | 60.06 | 7.5 | 0.45 g |
| Yb(OTf)₃ | 619.24 | 0.5 (10 mol%) | 0.31 g |
| Ethanol | 46.07 | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask, combine 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.34 g, 5.0 mmol), urea (0.45 g, 7.5 mmol), Yb(OTf)₃ (0.31 g, 0.5 mmol), and ethanol (25 mL).
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC (Mobile phase: 1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol to remove unreacted urea and catalyst.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.
Safety and Handling
-
3-Bromo-β-oxo-benzenepropanal Sodium Salt: Handle in a well-ventilated area. May cause skin, eye, and respiratory irritation. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19]
-
Amines (General): Many amines, especially volatile ones, are corrosive and toxic. Phenylhydrazine is a suspected carcinogen and is toxic upon ingestion, inhalation, or skin contact. Always handle these reagents in a chemical fume hood.[20]
-
Acids and Catalysts: Glacial acetic acid is corrosive. Lewis acids should be handled with care, as many are moisture-sensitive.
-
General Precautions: Avoid inhalation of dust and vapors.[21] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[22]
Conclusion
3-Bromo-β-oxo-benzenepropanal Sodium Salt is a powerful and adaptable intermediate for the synthesis of medicinally relevant heterocyclic compounds. By carefully selecting the amine co-reactant and controlling the reaction conditions, researchers can selectively navigate different mechanistic pathways to produce pyrazoles, dihydropyrimidines, and other valuable scaffolds. The protocols provided herein offer robust starting points for the exploration and development of novel chemical entities for drug discovery and materials science.
References
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Grokipedia. Biginelli reaction. [Link]
-
ACS Publications. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. [Link]
-
ACS Publications. Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Chemistry LibreTexts. 22.6: Reactions of Amines. [Link]
-
Chemistry LibreTexts. 1.20: Amines- Reactions. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]
-
ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Quora. Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
ResearchGate. The Synthesis of Some Pyrimidinyl and Thiazolyl Ureas and Thioureas and Some Related Compounds. [Link]
-
ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
-
Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. [Link]
-
ResearchGate. Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles. [Link]
-
Reactions of Amines. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
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ResearchGate. pH of the reaction of acid anhydrides with amine groups to form amide bonds?. [Link]
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YouTube. Carbonyls and Amines 2: Reducing Imines and Enamines. [Link]
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Chemguide. amines as nucleophiles. [Link]
-
Scientific & Academic Publishing. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]
-
PubMed. Reactivity of 3-Oxo-β-lactams with Respect to Primary Amines-An Experimental and Computational Approach. [Link]
-
ResearchGate. (PDF) Reactivity of 3-Oxo-β-lactams with Respect to Primary Amines-An Experimental and Computational Approach. [Link]
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Application Note & Protocol: Analytical Strategies for 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Abstract and Introduction
This document provides a detailed guide for the analytical characterization of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a key intermediate in various synthetic pathways. Due to its specific nature, established, validated analytical monographs are not widely available. Therefore, this application note presents a series of robust, scientifically-grounded protocols developed from first principles. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification, definitive identification, and structural elucidation of this compound.
The core analytical strategies discussed include:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For primary quantitative analysis and purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous confirmation of identity and characterization of related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and investigation of tautomeric forms.
-
UV-Visible (UV-Vis) Spectroscopy: For rapid, routine concentration measurements.
Each section explains the scientific rationale behind the chosen method and provides a detailed, actionable protocol designed for immediate implementation and subsequent validation in a research or quality control environment.
Chemical Structure and Analytical Considerations
3-Bromo-β-oxo-benzenepropanal is a molecule possessing several key functional groups that dictate the optimal analytical approach:
-
Aromatic Ring with Bromine: Provides a strong chromophore, making it highly suitable for UV detection. The bromine isotope pattern (79Br and 81Br) offers a unique signature for mass spectrometry.
-
β-Dicarbonyl System (Aldehyde and Ketone): This moiety is chemically reactive and exists in a keto-enol tautomeric equilibrium. This equilibrium can be influenced by solvent and pH, which must be controlled for reproducible chromatographic separation and spectroscopic analysis.[1][2][3][4]
-
Sodium Salt (Enolate Form): The compound is ionic and polar, indicating high solubility in polar solvents and suitability for reversed-phase chromatography with aqueous mobile phases.[5][6][7] This form also makes it amenable to electrospray ionization (ESI) for mass spectrometry.
Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC-UV)
For accurate quantification and purity determination, a stability-indicating reversed-phase HPLC method is the gold standard. The polarity of the sodium salt and the non-polar character of the brominated benzene ring make it an ideal candidate for separation on a C18 stationary phase.[8]
Scientific Rationale
A buffered mobile phase is critical. The β-dicarbonyl moiety can exist in equilibrium between its keto and enol forms. A controlled pH ensures a consistent ionic state and tautomeric form, leading to sharp, reproducible chromatographic peaks. Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength. Detection is set at a wavelength corresponding to the absorbance maximum of the aromatic system to ensure high sensitivity.
Detailed Experimental Protocol
Objective: To quantify 3-Bromo-β-oxo-benzenepropanal Sodium Salt and assess its purity.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Ammonium Acetate (mass spectrometry grade).
-
Formic Acid (mass spectrometry grade).
-
Reference Standard: 3-Bromo-β-oxo-benzenepropanal Sodium Salt of known purity.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) | Buffers the system to ensure consistent analyte ionization and peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient Program | 5% B to 95% B over 15 minutes; Hold at 95% B for 3 min; Return to 5% B over 1 min; Equilibrate for 6 min. | Provides good separation of the main peak from potential polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection (λ) | 254 nm (or λmax determined by DAD scan) | The benzene ring provides strong absorbance; 254 nm is a common starting point. A DAD allows for peak purity analysis.[9][10] |
| Injection Volume | 10 µL | Adjustable based on concentration and instrument sensitivity. |
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC-grade water. Adjust the pH to 4.5 using formic acid. Filter through a 0.22 µm membrane filter.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same diluent as the standards to a concentration within the calibration range.
-
System Suitability: Inject the 25 µg/mL standard five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject the blank (diluent), calibration standards, and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from this curve.
Confirmatory & Structural Analysis
While HPLC-UV is excellent for quantification, it does not provide definitive structural information. Mass spectrometry and NMR spectroscopy are essential for identity confirmation and detailed characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and elemental composition of the analyte and identify potential impurities.
Scientific Rationale: Coupling the HPLC method to a mass spectrometer provides mass-to-charge ratio (m/z) data. Given the compound is a sodium salt and can readily form an enolate, Electrospray Ionization (ESI) in negative mode is the logical choice.[5][6] High-resolution mass spectrometry (e.g., TOF or Orbitrap) can confirm the elemental formula via accurate mass measurement and the characteristic isotopic pattern of bromine (79Br:81Br ratio of ~1:1).[11]
Protocol:
-
LC System: Use the same HPLC conditions as described in Section 3.2. This ensures a direct correlation between the UV and MS data.
-
MS System: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI, Negative.
-
Expected Ion [M-H]⁻: The molecular formula of the neutral acid form is C9H7BrO2.
-
Expected Mass for C9H6BrO2⁻: 224.9554 (with 79Br) and 226.9534 (with 81Br).
-
-
MS Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow (N2): 600 L/hr
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Acquire full scan data from m/z 50-500. If necessary, perform fragmentation (MS/MS) to aid in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unambiguous structural elucidation and investigation of keto-enol tautomerism.
Scientific Rationale: NMR spectroscopy is the most powerful tool for determining chemical structure. The spectrum will reveal the connectivity of all protons and carbons. Crucially, NMR can also provide insight into the keto-enol equilibrium, as distinct signals may be observed for both tautomers depending on the solvent and temperature.[1][2][12] The rate of exchange between tautomers determines if separate or averaged signals are seen.[3][4]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent.
-
DMSO-d6: A good choice for polar compounds, often slows down proton exchange.
-
D2O: Suitable for the sodium salt, but will cause exchange of the enolic proton, leading to its signal disappearing.
-
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration (relative proton count), and coupling patterns (J-coupling) to map out the proton environment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms. A DEPT experiment can be used to distinguish between CH, CH2, and CH3 groups.
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all signals and confirm the structure.
-
Expected ¹H NMR Signals (Illustrative, in Keto Form):
-
Aromatic Protons (Ar-H): ~7.0-8.0 ppm range, complex splitting pattern.
-
Aldehyde Proton (-CHO): ~9.5-10.0 ppm, singlet or triplet depending on coupling.
-
Methylene Protons (-CH2-): ~3.0-4.0 ppm, likely a doublet or multiplet.
Rapid Screening: UV-Visible Spectroscopy
Objective: A simple, high-throughput method for estimating concentration.
Scientific Rationale: Based on Beer's Law, the absorbance of a solution is directly proportional to the concentration of the analyte.[13] This method is fast but non-specific, as any UV-absorbing impurity will interfere.[14] It is best used for in-process checks or for samples of known purity.
Protocol:
-
Determine λmax: Prepare a ~10 µg/mL solution of the compound in a suitable solvent (e.g., methanol or water). Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).[15]
-
Prepare Calibration Curve: Create a series of standards of known concentration (similar to the HPLC method).
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λmax.
-
Calculate Concentration: Plot a graph of absorbance vs. concentration for the standards. Use the linear regression of this curve to calculate the concentration of the unknown sample.
Method Validation and System Suitability
Any analytical method developed for use in a regulated environment must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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The use of NMR spectroscopy to study tautomerism - Bohrium. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism - Bentham Science Publisher. [Link]
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Tautomerism Detected by NMR - Encyclopedia.pub. [Link]
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A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed. [Link]
-
LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials - National Agricultural Library. [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
-
Integrated quantification and identification of aldehydes and ketones in biological samples. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry - Google P
-
HPLC-UV-EC determination of brominated organic compounds in water - ResearchGate. [Link]
-
Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC. [Link]
-
HPLC Methods for analysis of Bromide ion - HELIX Chromatography. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. [Link]
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. [Link]
-
Colorimetric Recognition of Aldehydes and Ketones - University of Illinois. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review - MDPI. [Link]
-
Applications - Chemistry LibreTexts. [Link]
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. [Link]
-
Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy - Mettler Toledo. [Link]
-
Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio - Food Technology and Biotechnology. [Link]
-
UV/Vis spectroscopy - Khan Academy Organic Chemistry - YouTube. [Link]
-
UV-diode array spectra of the major bromine-containing peaks shown in... - ResearchGate. [Link]
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Application Notes & Protocols: 3-Bromo-β-oxo-benzenepropanal Sodium Salt as a Versatile Precursor for Advanced Material Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS 933054-29-6). This trifunctional building block, featuring a reactive 1,3-dicarbonyl moiety, a versatile aryl bromide handle, and a reactive aldehyde, offers a unique platform for the synthesis of a diverse range of complex molecules and novel materials. We present detailed protocols for leveraging its distinct reactive sites in heterocyclic synthesis, palladium-catalyzed cross-coupling reactions, and condensation chemistry, thereby enabling the construction of advanced pharmaceutical intermediates and functional organic materials.
Introduction and Core Compound Analysis
3-Bromo-β-oxo-benzenepropanal Sodium Salt is the sodium enolate of 3-(3-bromophenyl)-3-oxopropanal. Its structure is uniquely poised for sequential or orthogonal synthetic strategies. The sodium enolate form enhances the nucleophilicity of the dicarbonyl backbone, making it an excellent substrate for reactions with electrophiles, while the aryl bromide and aldehyde groups provide handles for distinct, subsequent transformations.
Key Structural Features & Reactivity Pillars:
-
β-Ketoaldehyde (as Sodium Enolate): This 1,3-dicarbonyl equivalent is a classical precursor for the synthesis of five- and six-membered heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with binucleophiles.[1]
-
m-Substituted Aryl Bromide: The bromine atom on the phenyl ring is strategically positioned for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of aryl, alkyl, or alkynyl substituents, enabling the construction of complex molecular architectures.
-
Aldehyde Functionality: The terminal aldehyde group is a site for classical carbonyl chemistry, including reductive amination, Wittig-type olefination, and condensation reactions like the Knoevenagel condensation.[3]
The interplay of these three functional groups allows for a modular approach to molecular design, making this reagent a valuable asset in combinatorial chemistry and targeted synthesis campaigns.
Physicochemical & Safety Data
All personnel should consult the full Safety Data Sheet (SDS) before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.
| Property | Value | Source |
| CAS Number | 933054-29-6 | [4][] |
| Molecular Formula | C₉H₆BrNaO₂ | [4][] |
| Molecular Weight | 249.04 g/mol | [][6] |
| IUPAC Name | sodium;3-(3-bromophenyl)-3-oxopropanal | [] |
| Appearance | Off-white to yellow solid | (Typical) |
| Solubility | Soluble in water, DMSO, DMF. Sparingly soluble in alcohols. | (Typical) |
| Storage | Store in a cool, dry place away from moisture. Hygroscopic. | (Typical) |
Core Application Workflows
The synthetic utility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt can be best understood through three primary reaction pathways targeting its key functional groups.
Caption: Key synthetic transformations using the title compound.
Protocol 1: Synthesis of 5-(3-bromophenyl)-1H-pyrazole via Knorr Cyclocondensation
This protocol details the construction of a pyrazole ring, a common scaffold in medicinal chemistry, by leveraging the 1,3-dicarbonyl moiety. The reaction of a β-ketoaldehyde with hydrazine is a classic and efficient method for pyrazole synthesis.[1][7]
Causality: The reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring. Using an acid catalyst facilitates the initial imine formation.[7]
Step-by-Step Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-β-oxo-benzenepropanal Sodium Salt (2.49 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (40 mL) and stir until the salt is mostly dissolved.
-
Hydrazine Addition: Add hydrazine hydrochloride (0.76 g, 11.0 mmol, 1.1 eq) to the solution. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After completion, allow the reaction to cool to room temperature. Reduce the solvent volume to ~10 mL using a rotary evaporator.
-
Precipitation: Add 50 mL of cold deionized water to the concentrated mixture. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes in an ice bath, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL).
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 5-(3-bromophenyl)-1H-pyrazole.
| Expected Outcome | Value |
| Product Form | White crystalline solid |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol demonstrates the utility of the aryl bromide handle for creating a biaryl linkage, a common motif in materials science (e.g., for conjugated polymers or OLEDs) and drug discovery. Palladium catalysts are highly effective for this transformation.[8][9]
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.25 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.84 g, 5.5 mmol, 1.1 eq), and sodium carbonate (1.59 g, 15.0 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Degassing: Seal the flask, evacuate, and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of toluene (25 mL) and water (5 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 6 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
This protocol utilizes the aldehyde functionality for a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction that creates α,β-unsaturated products.[10] These conjugated systems are valuable in polymer chemistry and as Michael acceptors in drug synthesis.
Causality: A weak base, such as piperidine, deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This anion attacks the electrophilic aldehyde carbon. The resulting intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated product.[3]
Step-by-Step Protocol:
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.25 g, 5.0 mmol) and malononitrile (0.36 g, 5.5 mmol, 1.1 eq) in 20 mL of ethanol.
-
Catalyst Addition: Add piperidine (50 µL, ~0.5 mmol, 0.1 eq) as a catalyst.
-
Reaction: Stir the mixture at room temperature for 2 hours. The formation of a new solid product is often observed.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Work-up: If no precipitate forms, concentrate the reaction mixture via rotary evaporation. Add 20 mL of water to the residue and extract with dichloromethane (3 x 20 mL).
-
Drying & Purification: Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by recrystallization from isopropanol or by silica gel chromatography.
Conclusion
3-Bromo-β-oxo-benzenepropanal Sodium Salt is a powerful and versatile building block. The distinct reactivity of its three functional groups can be selectively addressed to enable the efficient, modular synthesis of complex heterocyclic, biaryl, and conjugated systems. The protocols provided herein serve as a validated starting point for chemists and material scientists to explore its vast potential in drug development and the creation of novel functional materials.
References
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.Organic Chemistry Frontiers (RSC Publishing).
- Knorr Pyrazole Synthesis.J&K Scientific LLC.
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- Pyrazole synthesis.Organic Chemistry Portal.
- Method of preparation of the pyrazoles.Google Patents.
- Beta-Keto Aldehydes: Definition, Formation, and Significance.Univen FM 99.8 Mhz.
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- CAS 933054-29-6 3-Bromo-β-oxo-benzenepropanal sodium salt.BOC Sciences.
- Knoevenagel Condensation.Thermo Fisher Scientific - US.
- Cobalt-catalyzed Cross-Electrophile Coupling of Aryl Bromides and Linear Secondary Alkyl Bromides.ResearchGate.
- Knoevenagel Condensation Reaction.Sigma-Aldrich.
- The Knoevenagel Condensation.Organic Reactions.
- Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.Organic Letters - ACS Publications.
- Knoevenagel condensation.Wikipedia.
- Knoevenagel condensation.YouTube.
- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.The Journal of Organic Chemistry - ACS Publications.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Catalysis Science & Technology (RSC Publishing).
- Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.Macmillan Group - Princeton University.
- Reactivity of Aldehydes & Ketones.Chemistry LibreTexts.
- 3-Bromo-β-oxo-benzenepropanal Sodium Salt | CAS 933054-29-6.SCBT.
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Safety Precautions and Handling Protocols for 3-Bromo-beta-oxo-benzenepropanal Sodium Salt: An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6). Addressed to researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with practical, field-tested protocols. By elucidating the underlying chemical principles and potential hazards, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this compound. The protocols outlined herein are designed to be self-validating, promoting best practices in a research and development setting.
Introduction and Scientific Context
This compound is a specialized organic compound with a molecular formula of C9H6BrNaO2 and a molecular weight of approximately 249.04 g/mol .[][2] Its structure, featuring a beta-dicarbonyl moiety and an organobromide, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The reactivity of the beta-dicarbonyl group, for instance, allows for various chemical transformations, such as alkylation and condensation reactions.[3][4][5][6][7]
However, the very features that make this compound synthetically useful also necessitate stringent safety precautions. The presence of a bromine atom and the reactive dicarbonyl functionality warrant a thorough understanding of its potential hazards. This guide provides a detailed framework for risk assessment and safe handling.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Acute Oral Toxicity: Based on data for related compounds, this substance is presumed to be harmful if swallowed.[8][9]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[8][9]
-
Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[8][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Secondary Hazards:
-
Reactivity: As a sodium salt of an organic compound, it may be sensitive to moisture and incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8]
-
Decomposition: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]
Hazard and Risk Assessment Summary
| Hazard Category | Assessed Risk Level | Recommended Control Measures |
| Ingestion | Moderate | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Contact | High | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Eye Contact | High | Wear chemical safety goggles or a face shield. |
| Inhalation | Moderate | Handle in a well-ventilated area, preferably within a certified chemical fume hood. |
| Reactivity | Moderate | Store away from incompatible materials. Avoid contact with moisture. |
NFPA 704 Hazard Diamond (Anticipated)
While a specific NFPA 704 rating for this compound is not established, a conservative estimation based on related compounds would be:
-
Health (Blue): 2 (Can cause temporary incapacitation or residual injury)
-
Flammability (Red): 1 (Must be preheated before ignition can occur)
-
Instability/Reactivity (Yellow): 1 (Normally stable, but can become unstable at elevated temperatures and pressures)
-
Special (White): None anticipated
Personal Protective Equipment (PPE) Protocols
A multi-layered approach to PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required.
-
Clothing: Full-length pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program.
Experimental Workflow and Handling Protocols
The following protocols are designed to minimize exposure and ensure the safe handling of this compound throughout the experimental workflow.
Logical Flow of Risk Assessment and Control Measures
Caption: Logical workflow for risk assessment and control measures.
Protocol 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow emergency spill procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10] Keep the container tightly sealed to prevent moisture absorption.
-
Segregation: Store separately from strong acids, oxidizing agents, and other incompatible materials.[10]
Protocol 2: Preparation of Solutions
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Weighing: Use an analytical balance within the fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the primary container to prevent contamination.
-
Dissolution: Add the solid to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions.
Spill and Emergency Procedures
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[11]
Spill Cleanup
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood or large quantity):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12][13]
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Decontamination and Waste Disposal
Equipment Decontamination
-
Pre-rinse: Rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect this rinse as hazardous waste.
-
Washing: Wash the pre-rinsed equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through the institution's EHS office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the strict adherence to established safety protocols. By implementing the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Continuous vigilance, proper training, and a commitment to a strong safety culture are paramount when working with this and any other chemical compound.
References
-
3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. ChemWhat. [Link]
-
What are the safety precautions when handling organic salts? Anquan Chemical Blog. [Link]
-
Emergency and Spill Response Procedures. Auburn University. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
3-Bromobenzaldehyde. PubChem. [Link]
-
Safety with Salt – Sodium Chloride Safety Information. VelocityEHS. [Link]
-
8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]
-
23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts. [Link]
-
Beta-Dicarbonyl Synthesis Pathway. Pearson. [Link]
-
Beta-dicarbonyl Compounds Solutions. Scribd. [Link]
-
Enolates of β-Dicarbonyl Compounds. University of Calgary. [Link]
Sources
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- 4. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 5. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 6. Decontamination and Sterilization [ors.od.nih.gov]
- 7. A Quick Guide to Lab Equipment Decontamination - SEPS Services [sepsservices.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What are the safety precautions when handling organic salts? - Blog - Anquan Chemical [zbaqchem.com]
- 11. ehs.com [ehs.com]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Introduction to the Synthesis and Common Challenges
Welcome to the technical support guide for the synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS 933054-29-6).[1][] This compound is a valuable β-ketoaldehyde intermediate in various synthetic pathways. Its synthesis is most commonly achieved via a Crossed Claisen Condensation , a powerful carbon-carbon bond-forming reaction.[3] However, like many multi-component reactions, the Claisen condensation can be sensitive to reaction conditions and prone to side reactions, often leading to challenges in achieving high yields and purity.[4]
This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the synthesis, practical troubleshooting advice for common experimental issues, and a detailed, optimized protocol.
Section 1: Core Principles & Mechanism — The "Why"
This section addresses the fundamental chemical principles governing the synthesis. Understanding the mechanism is the first step toward effective troubleshooting.
Q1: What is the underlying reaction mechanism for the synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt?
The synthesis is a classic Crossed Claisen Condensation between 3-bromoacetophenone and an ester that cannot self-condense, such as ethyl formate.[5] The reaction proceeds through several key steps, driven by the formation of a highly stable final product.
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), removes an acidic α-proton from 3-bromoacetophenone. The α-hydrogens of a ketone are significantly more acidic (pKa ~20) than those of an ester (pKa ~25), ensuring the ketone is preferentially deprotonated to form a nucleophilic enolate.[6][7]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl formate. This step forms a tetrahedral intermediate.[8]
-
Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as a leaving group. The product at this stage is the neutral β-ketoaldehyde.
-
Irreversible Deprotonation (The Driving Force): The resulting β-ketoaldehyde is significantly more acidic (pKa ~11) than the starting ketone or any alcohol byproducts.[8] The ethoxide leaving group (or another equivalent of base) immediately and irreversibly deprotonates the α-carbon between the two carbonyls. This acid-base reaction forms the highly stable, resonance-stabilized sodium enolate salt of the final product. This final step is the thermodynamic "sink" that drives the entire equilibrium-based reaction to completion.[8]
Diagram: Reaction Mechanism
Caption: The mechanism of the Crossed Claisen Condensation.
Q2: Why is the final product isolated as a sodium salt? Why not the neutral β-ketoaldehyde?
The formation of the sodium enolate salt is the thermodynamic driving force of the reaction.[8] The α-proton of the β-ketoaldehyde product is highly acidic, and in the basic reaction medium, it will exist as its conjugate base, the enolate. Attempting to neutralize the salt with acid during workup would generate the free β-ketoaldehyde, which is often less stable. Such β-dicarbonyl compounds can be prone to self-condensation, decomposition, or polymerization, leading to lower isolated yields and purification difficulties.[9] Isolating the stable sodium salt is therefore standard and preferred practice.
Section 2: Troubleshooting Guide — The "How-to-Fix"
This section addresses the most common problems encountered during the synthesis, providing causes and actionable solutions.
Problem 1: Consistently Low or No Yield
Q3: I'm not getting any product, or the yield is below 20%. What are the most likely causes?
This is the most frequent issue and typically points to fundamental problems with reagents or reaction setup.
-
Cause A: Inactive or Insufficient Base. The base is the engine of this reaction.
-
Explanation: Sodium hydride (NaH) can be deactivated by moisture from the air, forming NaOH, which is not a strong enough base for this reaction. Sodium ethoxide can also degrade upon storage. Crucially, since the final deprotonation step consumes one full equivalent of base, using a catalytic amount will stall the reaction after minimal product formation.[8]
-
Solution: Use fresh, high-quality NaH (e.g., from a new, sealed container) or freshly prepared sodium ethoxide. Always use at least 1.05-1.1 equivalents of base to ensure the reaction goes to completion.
-
-
Cause B: Presence of Water or Protic Solvents.
-
Explanation: Water will react violently with NaH and will protonate and quench the enolate intermediate, halting the reaction. It will also hydrolyze the ethyl formate starting material. All glassware and solvents must be scrupulously dry.
-
Solution: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
-
Cause C: Incorrect Order of Reagent Addition.
-
Explanation: If the 3-bromoacetophenone (the enolizable ketone) is mixed with the base before the ethyl formate is added, or if the concentration is too high, it can react with itself in a self-aldol condensation, a common side reaction.[10]
-
Solution: The best practice is to add the 3-bromoacetophenone solution slowly to a well-stirred suspension of the base and ethyl formate in the anhydrous solvent. This ensures that the enolate, once formed, encounters the desired electrophile (ethyl formate) at a much higher concentration than another molecule of the starting ketone.[5]
-
Problem 2: Formation of Multiple Byproducts and Purification Difficulties
Q4: My crude product analysis (e.g., TLC, ¹H NMR) shows a complex mixture of spots/peaks. What are these byproducts?
A messy reaction is often a result of competing side reactions.
-
Cause A: Self-Condensation of 3-bromoacetophenone.
-
Explanation: As mentioned above, the enolate of 3-bromoacetophenone can react with another molecule of the neutral ketone. This leads to aldol-type byproducts, complicating purification and reducing the yield of the desired product.[10]
-
Solution: Follow the corrected order of addition described in Q3-C. Keeping the reaction temperature low (e.g., starting at 0°C) can also help minimize the rate of this side reaction.
-
-
Cause B: Reverse Claisen Reaction.
-
Explanation: The Claisen condensation is an equilibrium. If the final product is not effectively deprotonated to form the stable enolate salt, the reaction can reverse, breaking the product back down into starting materials.[8]
-
Solution: Ensure at least one full equivalent of a strong, non-nucleophilic base is used. This guarantees the formation of the thermodynamic sink—the product enolate—which locks the product in its final form.
-
Table: Troubleshooting Summary
| Parameter | Sub-Optimal Condition (Low Yield) | Optimized Condition (High Yield) | Rationale |
| Base Stoichiometry | Catalytic amount or < 1.0 eq. | 1.05 - 1.1 equivalents | The reaction consumes a full equivalent of base to form the stable product salt.[8] |
| Reagent/Solvent Quality | Technical grade solvents; old NaH | Anhydrous solvents; fresh NaH/NaOEt | Water and protic impurities quench the base and enolate intermediates. |
| Order of Addition | Base added to a mixture of ketone and ester. | Ketone added slowly to a mixture of base and ester. | Minimizes self-condensation of the ketone by keeping its neutral concentration low.[5] |
| Temperature Control | Reaction run at room temp or reflux. | Start at 0 °C, then allow to warm to RT. | Lower temperatures reduce the rate of unwanted side reactions. |
| Atmosphere | Open to air. | Under an inert atmosphere (N₂ or Ar). | Prevents moisture from deactivating the strong base and enolate. |
Section 3: Optimized Experimental Protocol — The "How-to-Do"
This protocol integrates the best practices discussed above to maximize the yield and purity of the target compound.
Materials & Reagents:
-
3-bromoacetophenone
-
Ethyl formate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hexanes (for washing)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask and associated oven-dried glassware
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Assemble a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Base Suspension: In the reaction flask, carefully weigh sodium hydride (1.1 eq.). Wash the NaH dispersion three times with anhydrous hexanes under an inert atmosphere to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous diethyl ether (or THF) to the washed NaH to create a stirrable suspension. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition:
-
Add ethyl formate (1.5 eq.) to the NaH suspension.
-
Separately, dissolve 3-bromoacetophenone (1.0 eq.) in a minimal amount of anhydrous diethyl ether (or THF) and load it into the dropping funnel.
-
Add the 3-bromoacetophenone solution dropwise to the cold, vigorously stirred suspension over 30-60 minutes. A thick precipitate will begin to form.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Isolation of the Product Salt:
-
Filter the thick slurry through a Büchner funnel, working quickly to minimize atmospheric moisture exposure.
-
Wash the collected solid copiously with anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.
-
-
Drying: Dry the resulting off-white solid under high vacuum for several hours to remove residual solvent. The final product is the 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the synthesis.
Section 4: Product Handling & FAQ
Q5: The isolated sodium salt is difficult to handle and seems to change over time. How should I store it?
The product is an enolate salt, which can be hygroscopic and reactive towards atmospheric moisture and CO₂. For long-term stability, store the solid product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator or freezer.
Q6: What should I expect from a ¹H NMR of the final product?
The product exists as the enolate, not the keto-aldehyde. Therefore, you should not expect to see a sharp aldehyde proton signal around 9-10 ppm. Instead, you will see signals corresponding to the enolate structure, which will have distinct vinyl protons and coupling constants, along with the aromatic protons from the 3-bromophenyl group. The exact chemical shifts will be dependent on the solvent used for analysis (e.g., DMSO-d₆).
Q7: Can I use a different base, like LDA or LiHMDS?
While strong amide bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are excellent for forming enolates, they may not be ideal for a Claisen condensation.[11] These bases can potentially react with the ester group or lead to different reaction pathways. Sodium ethoxide and sodium hydride are the most reliable and commonly used bases for this transformation.[12]
References
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry.
-
23.8: Mixed Claisen Condensations - Chemistry LibreTexts.
-
Synthesis of β-hydroxy ketones and aldehydes - Organic Chemistry Portal.
-
Failing Claisen condensation discussion - Reddit r/Chempros.
-
Claisen Condensation Practice Problems - Chemistry Steps.
-
Crossed Claisen and Claisen Variation Reactions - Chemistry Steps.
-
3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6 - ChemWhat.
-
Recent Developments in the Synthesis of β-Diketones - PubMed Central (PMC), NIH.
-
Beta-Keto Aldehydes: Definition, Formation, and Significance - Univen FM 99.8 Mhz.
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal.
-
A Convenient Synthesis of Masked β-Ketoaldehydes - Taylor & Francis Online.
-
The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes - Digital Commons@Georgia Southern.
-
3-Bromo-β-oxo-benzenepropanal sodium salt CAS 933054-29-6 - BOC Sciences.
-
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry.
-
Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction - Chemistry LibreTexts.
-
Process for recovering aldehydes and ketones - Google Patents.
-
Common side reactions in the synthesis of 2-Bromomalonaldehyde - Benchchem.
Sources
- 1. chemwhat.com [chemwhat.com]
- 3. univenfm.co.za [univenfm.co.za]
- 4. reddit.com [reddit.com]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 12. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Welcome to the dedicated technical support resource for the purification of crude 3-Bromo-β-oxo-benzenepropanal Sodium Salt. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto aldehyde intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity and yield for your critical applications.
I. Understanding the Molecule: The Sodium Enolate of a β-Keto Aldehyde
3-Bromo-β-oxo-benzenepropanal Sodium Salt is the sodium enolate of the corresponding β-keto aldehyde. The negative charge is delocalized across the oxygen and the α-carbon, which imparts both stability and reactivity to the molecule. This structure is a consequence of the high acidity of the α-hydrogen located between the two carbonyl groups.[1][2][3] Understanding this keto-enol tautomerism and the stability of the enolate is fundamental to developing a successful purification strategy.[1][4]
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of crude 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing significant product loss during recrystallization of my crude 3-Bromo-β-oxo-benzenepropanal Sodium Salt. What are the likely causes and how can I optimize the procedure?
Answer:
Low recovery from recrystallization is a common issue and can typically be attributed to one of the following factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the salt-like nature of your compound, highly polar solvents or mixtures are likely necessary.
-
Excessive Solvent Volume: Using too much solvent will keep your product dissolved even at low temperatures, leading to poor recovery.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Incomplete Precipitation: The product may be more soluble than anticipated, even at low temperatures.
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Screening:
-
Begin by testing the solubility of small amounts of your crude product in a range of polar solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof).
-
A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/water. The organic solvent will help dissolve the organic portion of the molecule, while the water will address the ionic sodium salt character.
Solvent System Rationale Ethanol/Water Ethanol provides good solubility for the organic structure, while water helps to precipitate the salt upon cooling. Isopropanol/Water Similar to ethanol/water, but isopropanol is less polar and may offer different solubility characteristics. Acetonitrile A polar aprotic solvent that can sometimes provide sharper crystallization. -
-
Step-by-Step Recrystallization Procedure:
-
Dissolve the crude salt in a minimal amount of the chosen hot solvent or solvent mixture. Add the solvent portion-wise until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Logical Flow for Recrystallization Troubleshooting:
Caption: Decision tree for troubleshooting low recrystallization yield.
Issue 2: Persistent Impurities Detected by NMR/HPLC After Purification
Question: Despite my purification efforts, I still see significant impurities in the NMR or HPLC analysis of my 3-Bromo-β-oxo-benzenepropanal Sodium Salt. What are these impurities likely to be and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route used to prepare the compound, which is typically a crossed Claisen condensation or a similar base-mediated reaction.[5][6][7][8]
Common Impurities and Their Removal:
| Impurity | Likely Origin | Recommended Purification Technique |
| Starting Materials | Incomplete reaction | Recrystallization or Column Chromatography |
| Self-Condensation Products | Side reactions of the starting materials | Column Chromatography |
| Hydrolyzed Starting Materials/Product | Presence of water during the reaction or workup | Careful drying of reagents and solvents; Column Chromatography |
| Inorganic Salts | From the base used in the reaction or workup | Washing with minimal cold water (if product is sparingly soluble); Recrystallization |
Purification Strategy: Column Chromatography
For stubborn impurities, column chromatography is often the most effective method. However, chromatographing a sodium salt can be challenging due to its polarity.
Experimental Protocol: Silica Gel Chromatography
-
Stationary Phase: Standard silica gel is often the first choice.
-
Mobile Phase (Eluent): A polar eluent system will be required. Start with a mixture of a non-polar solvent and a polar solvent, gradually increasing the polarity.
-
Starting Eluent: Dichloromethane (DCM) with a small percentage of methanol (MeOH) (e.g., 98:2 DCM:MeOH).
-
Gradient Elution: Gradually increase the percentage of methanol to elute your highly polar sodium salt. A gradient of 2% to 10% MeOH in DCM is a reasonable range to explore.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
Caption: Workflow for purification by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 3-Bromo-β-oxo-benzenepropanal Sodium Salt?
A1: The pure compound is typically an off-white to pale yellow solid.[][10] As a sodium enolate, it is relatively stable but can be sensitive to acidic conditions, which can protonate the enolate to form the keto-enol tautomers. It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase HPLC can be an excellent analytical tool and may be adapted for preparative purification. A C18 column with a mobile phase of acetonitrile and water (with a suitable buffer, if necessary) would be a good starting point.[11]
Q3: My purified product shows broad peaks in the NMR spectrum. What could be the cause?
A3: Broad NMR peaks can be due to several factors:
-
Residual Paramagnetic Impurities: Trace amounts of metal ions can cause peak broadening.
-
Keto-Enol Tautomerism: If the enolate is partially protonated, you may be observing an equilibrium between the keto and enol forms, which can lead to broad peaks. Ensure your NMR solvent is free of acidic impurities.
-
Aggregation: In some solvents, the sodium salt may form aggregates, leading to broader signals. Trying a different NMR solvent (e.g., DMSO-d6, D2O) may help.
Q4: Is it possible to convert the sodium salt back to the free β-keto aldehyde?
A4: Yes, careful acidification of an aqueous solution of the sodium salt with a mild acid (e.g., dilute HCl or acetic acid) followed by extraction into an organic solvent (e.g., ethyl acetate or dichloromethane) will yield the free β-keto aldehyde. However, be aware that the free β-keto aldehyde may be less stable than its sodium enolate form.
IV. References
-
Univen FM 99.8 Mhz. Beta-Keto Aldehydes: Definition, Formation, and Significance. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Organic Syntheses Procedure. Large-Scale Preparation of Oppolzer's Glycylsultam. [Link]
-
Chemistry LibreTexts. 21.4: Enolates. [Link]
-
Organic Syntheses Procedure. An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. [Link]
-
Wikipedia. Enolate. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
PubMed. Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Organic Syntheses Procedure. 3-Bromophthalide. [Link]
-
ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
-
Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column. [Link]
Sources
- 1. univenfm.co.za [univenfm.co.za]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. chemwhat.com [chemwhat.com]
- 11. Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Welcome to the technical support center for the synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, which is typically prepared via a Claisen-Schmidt condensation of 3-bromobenzaldehyde with an enolizable carbonyl compound (e.g., acetaldehyde or a protected equivalent) in the presence of a base.
Question 1: Why is my yield of 3-Bromo-β-oxo-benzenepropanal Sodium Salt significantly lower than expected, and what are the crystalline byproducts?
Answer:
A low yield of the desired product, often accompanied by the formation of crystalline byproducts, is a frequent issue. The most probable cause is the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as 3-bromobenzaldehyde, in the presence of a strong base.[1][2][3]
Causality:
Under basic conditions, a hydroxide ion attacks the carbonyl carbon of one molecule of 3-bromobenzaldehyde. The resulting intermediate then transfers a hydride to a second molecule of 3-bromobenzaldehyde. This results in the formation of 3-bromobenzyl alcohol (the reduction product) and 3-bromobenzoic acid (the oxidation product).[1][2] The 3-bromobenzoic acid will be present as its sodium salt in the reaction mixture.
Mitigation Strategies:
-
Control of Base Concentration: The Cannizzaro reaction is highly dependent on the base concentration. Using a very high concentration of a strong base like sodium hydroxide will favor this side reaction.[2] It is advisable to use the minimum effective concentration of the base.
-
Slow Addition of Base: Adding the base slowly and at a low temperature can help to control the reaction rate and minimize the Cannizzaro reaction.
-
Choice of Base: Consider using a weaker base, such as an alkoxide (e.g., sodium ethoxide), which can still facilitate the Claisen-Schmidt condensation but is less prone to promoting the Cannizzaro reaction.[4]
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the Cannizzaro reaction, which typically requires higher activation energy.
Experimental Protocol for Minimizing Cannizzaro Reaction:
-
Dissolve 3-bromobenzaldehyde in a suitable solvent (e.g., ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-chilled solution of the enolizable carbonyl compound and a slight excess of a moderately strong base (e.g., sodium ethoxide in ethanol) dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Question 2: I am observing a complex mixture of products, some with higher molecular weights than my target compound. What is happening?
Answer:
The formation of a complex mixture with higher molecular weight byproducts is likely due to self-condensation of the enolizable carbonyl compound and subsequent Michael addition reactions .
Causality:
-
Self-Condensation: If you are using an enolizable aldehyde (like acetaldehyde) or ketone (like acetone) as the nucleophile, it can react with itself in an aldol condensation reaction.[5] This leads to the formation of dimers and polymers.
-
Michael Addition: The α,β-unsaturated carbonyl product of the initial Claisen-Schmidt condensation can act as a Michael acceptor. An enolate (either from the starting carbonyl or the product itself) can then attack the β-carbon of the unsaturated system in a conjugate addition, leading to the formation of higher molecular weight adducts.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of the non-enolizable aldehyde (3-bromobenzaldehyde) to ensure that the enolate preferentially reacts with it rather than with itself.[5]
-
Slow Addition of the Enolizable Component: Add the enolizable aldehyde or ketone slowly to a mixture of the 3-bromobenzaldehyde and the base. This keeps the concentration of the enolate low at any given time, minimizing self-condensation.
-
Use of a Protecting Group: For acetaldehyde, which is highly prone to self-condensation, consider using a more stable enolate equivalent or a protected form.
-
Directed Aldol Reaction Conditions: Employing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for the pre-formation of the enolate, which can then be added to the 3-bromobenzaldehyde. This provides greater control over the reaction.[6]
Experimental Protocol for Controlled Condensation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of LDA in dry THF at -78 °C.
-
Slowly add a solution of the enolizable ketone/aldehyde in dry THF to the LDA solution to form the lithium enolate.
-
After stirring for 30-60 minutes at -78 °C, slowly add a solution of 3-bromobenzaldehyde in dry THF.
-
Allow the reaction to proceed at low temperature until completion (monitored by TLC).
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
Question 3: My final product is a dark, tarry substance that is difficult to purify. What is the cause and how can I improve the product quality?
Answer:
The formation of dark, tarry materials is often a result of multiple, uncontrolled side reactions, including polymerization and degradation of the product. The β-oxo-aldehyde product itself can be unstable, especially under harsh basic or acidic conditions and at elevated temperatures.
Causality:
-
Product Instability: β-dicarbonyl compounds can be susceptible to decomposition, especially in the presence of strong bases or acids at higher temperatures.
-
Polymerization: The unsaturated nature of the product and the presence of multiple reactive functional groups can lead to polymerization reactions.
-
Air Oxidation: Aldehydes can be sensitive to air oxidation, which can lead to the formation of carboxylic acids and other colored byproducts.
Mitigation Strategies:
-
Temperature Control: Maintain low temperatures throughout the reaction and work-up to minimize product degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Prompt Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification steps without delay to minimize the exposure of the product to harsh conditions.
-
Purification Method: Avoid purification methods that involve high heat, such as distillation, if the product is thermally labile. Column chromatography on silica gel with a suitable solvent system is often a good choice. For the sodium salt, recrystallization from an appropriate solvent may be effective. The use of a bisulfite adduct formation can be a useful method for purifying aldehydes.[7][8][9]
Purification Protocol via Bisulfite Adduct:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the aqueous layer with an organic solvent to remove non-aldehydic impurities.
-
Regenerate the aldehyde by adding a base (e.g., sodium carbonate solution) to the aqueous layer until the solution is basic.
-
Extract the purified aldehyde with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt?
The synthesis proceeds via a Claisen-Schmidt condensation , which is a type of crossed aldol condensation.[10] The mechanism involves the following key steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from the enolizable carbonyl compound (e.g., acetaldehyde) to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.
-
Aldol Addition Product: A tetrahedral intermediate is formed, which is then protonated to yield a β-hydroxy aldehyde (the aldol addition product).
-
Dehydration (Condensation): Under the reaction conditions, this β-hydroxy aldehyde readily dehydrates (loses a molecule of water) to form the more stable, conjugated α,β-unsaturated aldehyde, 3-Bromo-β-oxo-benzenepropanal.
-
Salt Formation: In the presence of a sodium-containing base, the final product exists as the sodium salt.
Q2: What are the critical parameters to control during this synthesis?
The critical parameters to control are:
-
Temperature: Low temperatures are generally preferred to minimize side reactions.
-
Base Concentration and Type: The choice and concentration of the base are crucial to promote the desired condensation while suppressing the Cannizzaro reaction.
-
Stoichiometry of Reactants: The ratio of 3-bromobenzaldehyde to the enolizable carbonyl compound can influence the product distribution.
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid the formation of degradation products.
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of 3-Bromo-β-oxo-benzenepropanal Sodium Salt can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aldehydic proton (typically δ 9-10 ppm), vinylic protons, and aromatic protons. The coupling patterns will provide structural information.
-
¹³C NMR will show signals for the carbonyl carbons (aldehyde and ketone) and the carbons of the aromatic ring and the double bond.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretching of the aldehyde and the α,β-unsaturated ketone, as well as C-H and C=C stretching frequencies.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.
Q4: Is the sodium salt of 3-Bromo-β-oxo-benzenepropanal stable for storage?
β-Oxo-aldehydes and their salts can be sensitive to heat, light, and air. For long-term storage, it is recommended to keep the product in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere can also enhance stability.
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the main synthetic route and the key side reactions.
Main Synthetic Pathway: Claisen-Schmidt Condensation
Caption: Disproportionation of 3-bromobenzaldehyde via the Cannizzaro reaction.
Side Reaction 2: Self-Condensation
Caption: Undesired self-condensation of the enolizable reactant.
References
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
Organic Syntheses. (1941). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses, Coll. Vol. 1, p.128; Vol. 8, p.34. [Link]
- Google Patents. (1958).
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
-
ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. [Link]
-
Rossi, F., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry, 90(5), 2915-2926. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Hughes, D. L. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1153. [Link]
-
Leah4sci. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. [Link]
-
Wikipedia. (2024). Cannizzaro reaction. [Link]
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung B, 58(4), 351-356. [Link]
- Google Patents. (1977). Preparation of 3-bromobenzaldehyde. US4036887A.
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
-
Hughes, D. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57331. [Link]
-
Organic Chemistry Tutor. Mixed Aldol Condensation. [Link]
-
SATHEE. Cannizzaro Reaction Mechanism. [Link]
-
Nevolab. (2022). Reaction-Note-2201-Claisen-Schmidt-Condensation. [Link]
-
NIST. (2021). Benzenepropanal. In NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. (2021). Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. [Link]
-
PubChem. (2024). Benzenepropanal. [Link]
-
Slideshare. (2017). Cannizaro's reaction benzaldehyde. [Link]
-
Reddit. (2015). Purifying aldehydes?. [Link]
-
ResearchGate. (2018). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Organic Chemistry Portal. Aldol Condensation. [Link]
-
Chemistry LibreTexts. (2024). Mixed Aldol Reactions. [Link]
Sources
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- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. praxilabs.com [praxilabs.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Welcome to the technical support center for 3-Bromo-β-oxo-benzenepropanal Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile β-ketoaldehyde reagent.
Frequently Asked Questions (FAQs)
Q1: What is 3-Bromo-β-oxo-benzenepropanal Sodium Salt and what are its key structural features?
A1: 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6) is the sodium enolate of 3-bromo-β-oxo-benzenepropanal.[1][2][] Its key structural features include:
-
A β-dicarbonyl system (a ketone and an aldehyde), which imparts significant acidity to the α-hydrogen.[4]
-
A pre-formed sodium enolate , which means it can be used directly as a nucleophile without the need for a separate deprotonation step.
-
A bromine atom on the benzene ring , which can be a site for further functionalization (e.g., cross-coupling reactions) or can influence the reactivity of the aromatic ring.
Q2: How should I handle and store 3-Bromo-β-oxo-benzenepropanal Sodium Salt?
A2: As a sodium enolate, this compound is sensitive to moisture and acidic conditions. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Exposure to water will lead to hydrolysis back to the β-ketoaldehyde, and acidic conditions will protonate the enolate, neutralizing its nucleophilicity.
Q3: In which solvents is this compound soluble?
| Solvent | Polarity | Typical Solubility of Sodium Enolates | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | High boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Often used for enolate reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Low | |
| Dichloromethane (DCM) | Polar Aprotic | Low to Insoluble | |
| Toluene | Nonpolar | Insoluble | |
| Hexanes | Nonpolar | Insoluble |
Q4: What are the primary applications of this reagent in organic synthesis?
A4: As a nucleophilic enolate, 3-Bromo-β-oxo-benzenepropanal Sodium Salt is a valuable building block for synthesizing a variety of more complex molecules. Its primary applications include:
-
Alkylation Reactions: The enolate can react with alkyl halides in an S(N)2 fashion to introduce alkyl chains at the α-position.
-
Aldol-type Reactions: It can react with other aldehydes or ketones to form β-hydroxy carbonyl compounds.[6]
-
Michael Additions: It can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My alkylation reaction is not proceeding or giving very low yields.
Potential Cause 1: Inactive Reagent The sodium enolate is sensitive to moisture and may have hydrolyzed.
Solution:
-
Ensure the reagent was stored under anhydrous conditions.
-
If possible, dry the reagent under high vacuum before use.
-
Consider generating the enolate in situ from the corresponding β-ketoaldehyde using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) if the pre-formed salt is suspect.[7]
Potential Cause 2: Poor Solubility The reagent may not be sufficiently soluble in the chosen reaction solvent, preventing it from reacting.
Solution:
-
Switch to a more polar aprotic solvent like DMF or DMSO.
-
Gently heat the reaction mixture to improve solubility, but monitor for potential side reactions.
-
Use a phase-transfer catalyst in a two-phase system, which can help bring the enolate into the organic phase.[8]
Potential Cause 3: Ineffective Electrophile The alkyl halide you are using may be unreactive.
Solution:
-
Use more reactive alkylating agents, such as primary alkyl iodides or bromides.[9]
-
Avoid using sterically hindered (secondary or tertiary) alkyl halides, as these will favor elimination over substitution.[9]
-
Consider using more reactive electrophiles like allylic or benzylic halides.
Issue 2: I am observing multiple products in my reaction mixture.
Potential Cause 1: O- vs. C-Alkylation Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, O-alkylation can occur, especially with "harder" electrophiles.
Solution:
-
This is less common with sodium enolates and alkyl halides but can be influenced by the solvent. Polar aprotic solvents like DMF and DMSO tend to favor C-alkylation.
Potential Cause 2: Dialkylation If the mono-alkylated product still possesses an acidic α-hydrogen, a second alkylation can occur.
Solution:
-
Use a 1:1 stoichiometry of the enolate to the alkylating agent.
-
Slowly add the alkylating agent to the enolate solution to maintain a low concentration of the electrophile.
Potential Cause 3: Self-Condensation (Aldol or Claisen-type) The enolate can potentially react with the aldehyde or ketone functionality of another molecule of the starting material or product.
Solution:
-
Maintain a low reaction temperature to disfavor these side reactions.
-
Slowly add the enolate to a solution of the electrophile to keep the enolate concentration low.
Issue 3: My reaction is messy, and I'm having trouble with purification.
Potential Cause 1: Hydrolysis during Workup Quenching the reaction with aqueous solutions can lead to hydrolysis of unreacted starting material or other intermediates, complicating purification.
Solution:
-
Use a non-aqueous workup if possible.
-
If an aqueous workup is necessary, use a buffered solution or a mild acid (like saturated aqueous ammonium chloride) and work quickly at low temperatures.
Potential Cause 2: Competing Side Reactions In reactions analogous to the Claisen-Schmidt condensation, side reactions like the Cannizzaro reaction can occur under strongly basic conditions if an aromatic aldehyde is involved, leading to a mixture of alcohol and carboxylic acid byproducts.[10]
Solution:
-
While your reagent is a pre-formed enolate, ensure that no additional strong base is used unnecessarily.
-
Keep reaction temperatures low to minimize the rates of these side reactions.[10]
Experimental Protocol: α-Alkylation
This is a general protocol for the α-alkylation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt with a primary alkyl halide.
Materials:
-
3-Bromo-β-oxo-benzenepropanal Sodium Salt
-
Primary alkyl halide (e.g., iodomethane, ethyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.0 eq).
-
Add anhydrous DMF (approximately 0.1 M concentration) via syringe.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the primary alkyl halide (1.0-1.1 eq) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. Retrieved from [Link]
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023). 19.1: Reactions of Enolates with Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
Khan Academy. (n.d.). Enolate formation from aldehydes. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemwhat.com [chemwhat.com]
- 4. univenfm.co.za [univenfm.co.za]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
Welcome to the technical support center for 3-Bromo-β-oxo-benzenepropanal Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Understanding the Reagent: A Quick Reference
3-Bromo-β-oxo-benzenepropanal Sodium Salt is a β-dicarbonyl compound, existing as a sodium enolate. This structure dictates its reactivity, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The presence of a bromine atom on the phenyl ring also offers a handle for further functionalization, such as cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 933054-29-6 | [1][][3] |
| Molecular Formula | C₉H₆BrNaO₂ | [][3] |
| Molecular Weight | 249.04 g/mol | [][3] |
| IUPAC Name | sodium;3-(3-bromophenyl)-3-oxopropanal | [] |
| InChI Key | XOFCJRMCOCKIIH-UHFFFAOYSA-N | [] |
Troubleshooting Failed Reactions
This section addresses specific issues that you may encounter during your experiments with 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Question 1: I am getting a low yield or no product in my alkylation reaction. What could be the cause?
Low or no yield in an alkylation reaction with this substrate can stem from several factors, primarily related to the stability of the enolate, the nature of the electrophile, and the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of the Enolate: 3-Bromo-β-oxo-benzenepropanal Sodium Salt is the salt of an enol and is basic. The presence of protic solvents, even in trace amounts, can lead to protonation of the enolate, rendering it non-nucleophilic.
-
Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Electrophile: The success of the alkylation is highly dependent on the reactivity of your electrophile.
-
Solution: Primary alkyl halides (I > Br > Cl) are the best electrophiles for Sₙ2 reactions with enolates. Secondary and tertiary alkyl halides are more prone to elimination reactions, which will compete with the desired alkylation. If you must use a secondary halide, consider using a more polar, aprotic solvent to favor substitution over elimination.
-
-
Reaction Temperature: While many alkylations proceed well at room temperature, some less reactive electrophiles may require gentle heating. Conversely, highly reactive electrophiles might lead to side reactions at elevated temperatures.
-
Solution: Start the reaction at room temperature. If no conversion is observed after a reasonable time, gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
-
Base Incompatibility: While you are starting with the sodium salt, the reaction equilibrium can be affected by the presence of other bases.
-
Solution: Avoid the use of additional bases unless a specific protocol calls for it. If you are attempting a dialkylation, a stronger, non-nucleophilic base like LDA might be necessary to deprotonate the mono-alkylated product.[4]
-
Troubleshooting Workflow for Low Yield Alkylation:
Caption: Troubleshooting workflow for low yield alkylation reactions.
Question 2: My reaction is messy, and I see multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue with β-dicarbonyl compounds due to their multiple reactive sites and potential for side reactions.
Potential Side Reactions and Their Identification:
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, the reaction conditions can influence the ratio of C- to O-alkylation.
-
How to Influence: The use of polar aprotic solvents (e.g., DMF, DMSO) generally favors C-alkylation. Harder electrophiles may favor O-alkylation.
-
Identification: The O-alkylated product will have a different chemical shift in ¹H NMR for the vinyl proton compared to the alpha-proton of the C-alkylated product.
-
-
Dialkylation: If your reaction conditions are too harsh or if an excess of the electrophile is used, you may see the formation of a dialkylated product.[5]
-
How to Avoid: Use a stoichiometric amount of the electrophile. If dialkylation is consistently a problem, consider using a bulkier base to form the enolate, which can sterically hinder the second alkylation.
-
-
Aldol Condensation: The aldehyde functionality in the molecule can react with the enolate of another molecule, leading to self-condensation products. This is more likely to occur if the reaction is run at high concentrations or for extended periods.
-
How to Avoid: Add the electrophile to the reaction mixture soon after dissolving the sodium salt. Maintain a lower reaction concentration.
-
-
Hydrolysis and Decarboxylation: If the reaction is worked up under acidic conditions and heated, the β-keto ester can hydrolyze and subsequently decarboxylate.[5]
-
How to Avoid: Use a mild, neutral or slightly basic work-up. Avoid strong acids and high temperatures during purification if the β-keto aldehyde functionality is desired in the final product.
-
Logical Relationship of Side Products:
Caption: Potential side reactions in reactions involving 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: How should I store 3-Bromo-β-oxo-benzenepropanal Sodium Salt?
This compound is hygroscopic and sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or glovebox). Store it in a cool, dry place away from acids and strong oxidizing agents.
Q2: What solvents are recommended for reactions with this compound?
Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are generally good choices. Ensure the solvent is anhydrous before use. Protic solvents like water and alcohols should be avoided as they will protonate the enolate.
Q3: Can I use this compound in Suzuki or other cross-coupling reactions?
Yes, the bromo-substituent on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions. However, it is important to protect the β-dicarbonyl moiety or choose reaction conditions that are compatible with the enolate to avoid undesired side reactions.
Q4: Is the sodium salt stable in solution?
The sodium enolate can be unstable in solution over long periods, especially in the presence of trace impurities. It is best to use the solution immediately after preparation. If you need to store it for a short period, keep it under an inert atmosphere and at a low temperature.
Experimental Protocols
Protocol 1: General Procedure for Alkylation
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.0 eq).
-
Add anhydrous solvent (e.g., THF, DMF) to dissolve the salt.
-
Add the primary alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
-
Pearson. Beta-Dicarbonyl Synthesis Pathway Practice Problems. [Link]
-
Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. [Link]
-
Professor Dave Explains. Reactions of Beta-Dicarbonyl Compounds. YouTube, 23 Oct. 2018, [Link].
-
Chemistry LibreTexts. 23.2: β-Dicarbonyl Compounds as Synthetic Intermediates. 19 July 2015, [Link].
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. 16 Aug. 2022, [Link].
-
PubChem. 3-Bromobenzaldehyde. [Link]
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Chem Help ASAP. completing enolate reactions - alkylations & aldol reactions. YouTube, 19 Aug. 2022, [Link].
-
The Organic Chemistry Tutor. Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. YouTube, 28 Mar. 2024, [Link].
-
Chad's Prep. 21.10 Retrosynthesis with Enolates and Enols | Organic Chemistry. YouTube, 26 Apr. 2021, [Link].
-
University of Bristol. III Enolate Chemistry. [Link]
Sources
Technical Support Center: 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
Welcome to the technical support center for 3-Bromo-beta-oxo-benzenepropanal Sodium Salt (CAS: 933054-29-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this versatile β-ketoaldehyde intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and purification of this compound.
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Impurities typically arise from the synthetic route and subsequent degradation. Pharmaceutical impurities can originate from starting materials, reagents, intermediates, and byproducts.[1] Common contaminants for this molecule include:
-
Unreacted Starting Materials: Such as 3-bromobenzaldehyde or a corresponding ketone, depending on the synthetic pathway.[2]
-
Side-Reaction Products: Over-brominated species or products from alternative reaction pathways.[3]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of 3-bromo-benzoic acid.[4]
-
Residual Solvents: Solvents used in the synthesis and work-up.
-
Inorganic Salts: Byproducts from the use of bases or other reagents.
Q2: My crude product is a dark brown, oily solid. Is this normal, and how does it affect purification?
A2: The pure compound is typically an off-white to light yellow solid. A dark brown or oily appearance suggests the presence of significant impurities, likely polymeric materials or degradation products. This physical state will likely make purification by crystallization challenging. In such cases, a liquid-liquid extraction or chromatographic approach may be more effective as a first step.
Q3: Which analytical techniques are recommended for assessing the purity of my sample?
A3: A multi-technique approach is best for a comprehensive purity profile.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying the purity of pharmaceutical compounds and separating the main component from impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of your target compound and helps identify the structure of unknown impurities.[7]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying trace-level impurities, often coupled with HPLC (LC-MS).[6]
-
Gas Chromatography (GC): Primarily used for detecting and quantifying volatile impurities like residual solvents.[6]
Q4: What is the first purification method I should attempt?
A4: The choice depends on the physical state and impurity profile of your crude material.
-
For mostly solid material: Recrystallization is often the most efficient and scalable first-line method for purifying solids.[8]
-
For oily or highly impure material: A selective chemical extraction, such as bisulfite adduct formation to isolate the aldehyde, followed by recrystallization or chromatography is recommended.[9][10]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific purification challenges.
Issue 1: Presence of Non-Aldehyde Organic Impurities (e.g., Starting Ketones, Byproducts)
Underlying Principle: The aldehyde functional group reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct.[9] This allows for the separation of the aldehyde from other organic components which remain in an organic solvent layer. The reaction can then be reversed by adding a base, regenerating the purified aldehyde.[4]
Workflow Diagram: Purification via Bisulfite Adduct Formation
Caption: Workflow for aldehyde purification using bisulfite extraction.
Protocol 2.1: Selective Purification via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or tetrahydrofuran (THF).
-
Adduct Formation: To the stirred solution, add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite. Stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct may form.[4]
-
Extraction: Add an immiscible organic solvent such as ethyl acetate or diethyl ether and transfer the mixture to a separatory funnel. Shake well.
-
Separation: Separate the aqueous layer (containing the charged adduct) from the organic layer (containing neutral impurities).[9]
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate (or dilute NaOH) until the solution is basic (pH > 8). This will reverse the reaction.[4]
-
Isolation: The purified product may precipitate out of the solution. If it does, collect it by vacuum filtration. If it remains dissolved, extract it into a fresh portion of an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Analysis: Confirm the purity of the isolated product using HPLC or NMR.
Issue 2: Material is Solid but Purity is Low (<95%)
Underlying Principle: Recrystallization purifies compounds based on differences in solubility between the desired compound and its impurities in a specific solvent at different temperatures.[8] The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain dissolved at all temperatures or are insoluble even when hot.
Protocol 2.2: Purification by Recrystallization
-
Solvent Selection: The key is finding a suitable solvent or solvent system. Given the polar, salt-like nature of the compound, polar solvents should be screened. Good candidates include:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Mixtures such as Ethanol/Water or Acetone/Water.
-
Rationale: A solvent system can be fine-tuned. For instance, dissolve the compound in a minimal amount of hot ethanol (a "good" solvent) and then add hot water (a "poor" solvent) dropwise until the solution becomes slightly cloudy (the saturation point).
-
-
Dissolution: In an Erlenmeyer flask, add a small amount of the selected hot solvent to the crude solid. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions only as needed to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling, which encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse off any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run an HPLC or NMR analysis to confirm purity.
Issue 3: Complex Mixture or Failure of Previous Methods
Underlying Principle: When simpler methods fail, chromatography provides the highest resolving power.[11] For a highly polar, ionic compound like a sodium salt, traditional normal-phase (silica gel) or reversed-phase (C18) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[12][13]
HILIC Explained: HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous solvent (like water). Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Data Summary: Purification Method Comparison
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential Solubility | Scalable, cost-effective, high throughput | Requires a solid, finding a good solvent can be difficult | Removing small amounts of impurities from a mostly solid crude product |
| Bisulfite Extraction | Reversible Chemical Reaction | Highly selective for aldehydes, good for oily samples | Only removes non-aldehyde impurities, uses more reagents | Crude mixtures with significant non-aldehyde organic contaminants[10] |
| HILIC | Hydrophilic Partitioning | High resolution, excellent for very polar/ionic compounds | Less scalable, requires specialized columns and systems | Complex mixtures or when very high purity (>99.5%) is required[12] |
General Purification Workflow
Caption: Decision workflow for purifying this compound.
References
- Biotage. (2023).
- Benchchem.
- Structure Determination of Organic Compounds.
- ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6.
- BOC Sciences. CAS 933054-29-6 3-Bromo-β-oxo-benzenepropanal sodium salt.
- Waters Blog. (2025).
- Wiley Online Library. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
- ResearchGate. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
- ChemicalBook. 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6.
- National Institutes of Health (NIH). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Reddit. (2015). Purifying aldehydes?.
- ACS Publications. (2017).
- Intertek.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- TestCountry. (2025). 8+ Drug Purity Tests: Quick & Easy.
- University of Colorado Boulder.
- Benchchem. Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis.
- PubChem. 3-Bromobenzaldehyde.
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 8. Recrystallization [sites.pitt.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
common mistakes to avoid when using 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
Welcome to the technical support center for 3-Bromo-β-oxo-benzenepropanal Sodium Salt. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this versatile reagent in your research.
Introduction to 3-Bromo-β-oxo-benzenepropanal Sodium Salt
3-Bromo-β-oxo-benzenepropanal Sodium Salt, with the CAS number 933054-29-6, is a β-dicarbonyl compound that exists as a stable sodium enolate.[][2] Its structure, featuring a reactive dicarbonyl moiety and a brominated phenyl ring, makes it a valuable building block in organic synthesis. The enolate form provides a potent nucleophile for the formation of carbon-carbon bonds, which is a cornerstone of synthetic chemistry.[3]
This reagent is particularly useful in the synthesis of complex heterocyclic structures, which are prevalent in many biologically active molecules, including kinase inhibitors.[4] For instance, it holds potential as a precursor in the synthesis of Proline-rich Tyrosine Kinase 2 (PYK2) inhibitors, which are of significant interest in oncology and neurodegenerative disease research.
This guide will provide you with the necessary information for the effective handling, application, and troubleshooting of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-Bromo-β-oxo-benzenepropanal Sodium Salt?
A1: Key properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 933054-29-6 | |
| Molecular Formula | C₉H₆BrNaO₂ | |
| Molecular Weight | 249.04 g/mol | |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and non-polar organic solvents. | General knowledge |
Q2: How should I properly store and handle this reagent?
A2: 3-Bromo-β-oxo-benzenepropanal Sodium Salt is hygroscopic and sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust.
Q3: What are the primary safety hazards associated with this compound?
Q4: In which chemical reactions is this compound typically used?
A4: As a β-dicarbonyl compound, it is a versatile precursor in various condensation reactions to form heterocyclic compounds. Its enolate nature makes it an excellent nucleophile for reactions with electrophiles, such as alkyl halides and acid chlorides. It is particularly suited for building complex molecular scaffolds for drug discovery.
Illustrative Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This protocol is an illustrative example of how 3-Bromo-β-oxo-benzenepropanal Sodium Salt can be used in a Hantzsch-type pyridine synthesis, a common method for preparing dihydropyridine scaffolds found in many pharmaceuticals.
Objective: To synthesize a 1,4-dihydropyridine derivative using 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Materials:
-
3-Bromo-β-oxo-benzenepropanal Sodium Salt
-
Ethyl acetoacetate
-
Ammonium acetate
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.0 eq) and ethyl acetoacetate (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add the aromatic aldehyde (1.0 eq) followed by ammonium acetate (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of a dihydropyridine derivative.
Troubleshooting Guide
Q: My reaction is not proceeding to completion, or the yield is very low. What could be the cause?
A: Low reactivity or yield can stem from several factors:
-
Moisture Contamination: The enolate is sensitive to water, which can quench the nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Purity: Impurities in the starting materials can interfere with the reaction. Verify the purity of your reagents.
-
Insufficient Heating: Some condensation reactions require higher temperatures to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature.
-
Incorrect Stoichiometry: Double-check the molar equivalents of your reactants. An excess of one reagent may be necessary in some cases.
Troubleshooting Workflow for Low Yield:
Sources
- 2. 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CA1149809A - Isoquinoline derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6).[1][][3] This document is designed for researchers, process chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and successfully scale the synthesis from the bench to pilot plant operations.
The target molecule is a valuable β-ketoaldehyde, typically synthesized via a Claisen condensation reaction. This class of reaction is powerful for C-C bond formation but is notoriously sensitive to reaction conditions, reagent quality, and scale.[4] This guide addresses the most common issues encountered during this synthesis in a practical, question-and-answer format.
Synthesis Overview: The Claisen Condensation Pathway
The most common route to 3-Bromo-β-oxo-benzenepropanal Sodium Salt is the Claisen condensation of 3-bromopropiophenone with an appropriate formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide. The reaction proceeds through the formation of a ketone enolate, which acts as a nucleophile.
The final product is the sodium salt of the enol tautomer, which is often more stable than the free β-ketoaldehyde. The equilibrium is driven to completion by the deprotonation of the resulting β-ketoaldehyde, which is significantly more acidic than the starting materials.[5][6]
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Reagents and Starting Materials
Q1: My reaction yield is consistently low, and I suspect a reagent issue. What are the most critical parameters for the starting materials?
A1: This is the most common starting point for troubleshooting. The Claisen condensation is highly sensitive to the purity and handling of its reagents, especially the base and solvent.
-
Base Quality (Sodium Ethoxide): Sodium ethoxide is the cornerstone of this reaction, and its quality is paramount. It is extremely hygroscopic and reacts readily with moisture in the air to form sodium hydroxide and ethanol.[7][8][9] Sodium hydroxide is not a strong enough base to efficiently generate the required ketone enolate, leading to an incomplete reaction.
-
Validation: Always use freshly opened, high-purity sodium ethoxide or titrate older batches to confirm their activity. Store it under an inert atmosphere (Nitrogen or Argon) in tightly sealed containers in a cool, dry place.[7][8][10]
-
Alternative Bases: While sodium hydride (NaH) can also be used to form the sodium enolate irreversibly, its use at scale presents significant safety and handling challenges due to its heterogeneity and the evolution of hydrogen gas.[11][12]
-
-
Solvent Purity: The solvent (typically an ether like THF or a non-polar solvent like toluene) must be anhydrous. Any water present will consume the sodium ethoxide. Use a freshly distilled or high-purity anhydrous grade solvent.
-
Starting Ketone Purity (3-bromopropiophenone): Ensure the 3-bromopropiophenone is free from acidic impurities that could quench the base. If necessary, purify it by distillation or recrystallization before use.[13]
Table 1: Key Reagent Handling and Specifications
| Reagent | Specification | Critical Handling & Storage Precautions |
|---|---|---|
| Sodium Ethoxide | >98% Purity | Highly hygroscopic. Store under inert gas (N₂/Ar). Keep container tightly sealed in a cool, dry place away from moisture, acids, and heat sources.[7][8][10] |
| Ethyl Formate | Anhydrous, >99% | Store over molecular sieves to ensure dryness. Keep container tightly sealed. |
| Solvent (e.g., THF, Toluene) | Anhydrous (<50 ppm H₂O) | Use freshly distilled solvent or from a solvent purification system. Store under an inert atmosphere. |
| 3-bromopropiophenone | >98% Purity | Store in a cool, dark place. Ensure it is free of acidic impurities. |
Section 2: Reaction Conditions & Scale-Up Challenges
Q2: The reaction works well on a 1g scale, but upon scaling to 100g, I get a complex mixture of byproducts and a much lower yield. What's happening?
A2: This is a classic scale-up problem rooted in mass and heat transfer limitations.
-
Exotherm Control: The Claisen condensation is exothermic, particularly during the initial enolate formation and the subsequent nucleophilic attack. On a small scale, the flask's high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. On a larger scale, this ratio decreases dramatically, causing heat to build up internally.
-
The Problem: Increased temperature accelerates side reactions, such as the self-condensation of the 3-bromopropiophenone (an aldol-type reaction) or other decomposition pathways.
-
The Solution:
-
Controlled Addition: Add the base (or the ketone) slowly and sub-surface to a cooled solution of the other reagents. This maintains a low instantaneous concentration of the reactive species.
-
Efficient Cooling: Use a reactor with a cooling jacket and an overhead stirrer that ensures good mixing and efficient heat transfer to the vessel walls. Monitor the internal temperature, not just the bath temperature.
-
Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm, although this may impact reaction kinetics and vessel occupancy.
-
-
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. This is especially true when using solid bases like sodium hydride. Ensure the reactor's impeller design is appropriate for the slurry density and viscosity.
Section 3: Side Reactions and Impurity Profile
Q3: My TLC/LC-MS analysis shows a significant byproduct with a higher molecular weight. What could it be and how do I prevent it?
A3: The most likely culprit is the aldol self-condensation product of 3-bromopropiophenone. This occurs when one molecule's enolate attacks the carbonyl of another molecule.
Causality & Prevention: This side reaction is kinetically competitive with the desired Claisen condensation. To favor your desired product:
-
Reverse Addition: Instead of adding the base to the ketone, slowly add the ketone to a mixture of the base and ethyl formate . This strategy ensures that the enolate, once formed, is in an environment rich with the formylating agent, making the Claisen pathway statistically more likely.[14]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) will generally slow down the self-condensation reaction more significantly than the desired Claisen condensation.
Section 4: Work-up and Product Purification
Q4: The crude product is an oily, dark solid that is difficult to handle and purify by recrystallization. What is a better method for purification?
A4: The crude sodium salt is often amorphous and contaminated with unreacted starting materials and organic byproducts. A highly effective purification method for aldehydes and some ketones is through the formation of a reversible bisulfite adduct .[15][16]
-
Mechanism: Sodium bisulfite (NaHSO₃) adds across the aldehyde's carbonyl group to form a water-soluble sulfonate salt. Most organic impurities, including unreacted 3-bromopropiophenone and the aldol byproduct, will remain in the organic phase.
-
Self-Validation: This method is self-validating because only carbonyl compounds with sufficient reactivity (like your aldehyde product) will form the adduct, effectively separating them from other components.
Detailed Purification Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude reaction mixture or isolated solid in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the product spot from the organic layer.[16]
-
Extraction: Separate the aqueous layer (which now contains your product as the bisulfite adduct). Wash the organic layer with more bisulfite solution to ensure complete extraction.
-
Removal of Impurities: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped organic impurities.
-
Regeneration of Aldehyde: To regenerate the product, add a base (e.g., saturated sodium bicarbonate or sodium carbonate solution) to the aqueous layer until the pH is > 8. This reverses the addition reaction, liberating the enolate salt of your product.[16][17]
-
Final Isolation: The purified sodium salt may precipitate from the aqueous solution, or it can be extracted back into an organic solvent (like THF or ethyl acetate), dried, and isolated by evaporation.
Q5: My final product is unstable and discolors over time. How should it be stored?
A5: The sodium enolate product can be sensitive to air and moisture.[8] Oxidation of the aldehyde moiety to a carboxylic acid is a common degradation pathway. Furthermore, exposure to acid will protonate the enolate, potentially leading to instability or further reactions.
-
Storage Conditions: Store the final product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at reduced temperatures (2-8 °C). Protect it from light.[8]
References
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- BenchChem.
- SHANDONG RUINAT CHEMICAL CO.,LTD. (2022-09-06). Storage environment requirements for solid sodium ethoxide.
- Gelest, Inc. (2015-10-19). SODIUM ETHOXIDE.
- Sciencemadness Wiki. (2019-07-12). Sodium ethoxide.
- Gelest, Inc. (2015-02-11).
- Reddit r/Chempros. (2020-12-17).
- PubMed. (2018-04-02). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. (2015-12-03). Is it possible to purify aldehyde by column?
- Reddit r/chemistry. (2015-04-01). Purifying aldehydes?
- Chemistry LibreTexts. (2023-01-22).
- Organic Chemistry Portal.
- Google Patents.
- PubMed.
- TigerWeb.
- ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6.
- Master Organic Chemistry. (2020-09-14).
- Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes.
- PubMed. (2022-04-07). Synthesis of α-keto aldehydes via selective Cu(I)
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- BOC Sciences. CAS 933054-29-6 3-Bromo-β-oxo-benzenepropanal sodium salt.
- Chemistry LibreTexts. (2024-03-17). 23.
- Organic Syntheses.
- University of Rochester.
- Santa Cruz Biotechnology. 3-Bromo-β-oxo-benzenepropanal Sodium Salt | CAS 933054-29-6.
- Organic Syntheses. Acetophenone, 3-bromo.
- Master Organic Chemistry. (2022-08-16).
- YouTube. (2021-03-30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry.
- YouTube. (2014-01-03).
- Google Patents.
- ResearchGate. (2025-08-06).
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Organic Syntheses.
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- ChemicalBook. 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6.
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Validation & Comparative
A Senior Application Scientist's Guide to 3-Bromo-beta-oxo-benzenepropanal Sodium Salt and its Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to pharmaceutical discovery, the choice of building blocks is paramount. Among the plethora of available reagents, β-ketoaldehydes and their derivatives serve as versatile three-carbon synthons. This guide provides an in-depth comparison of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt, a key reagent in this class, with its chlorinated and unsubstituted analogues. Our analysis will focus on their application in the renowned Knorr pyrazole synthesis, offering both theoretical insights and practical experimental guidance to inform your synthetic strategy.
Introduction to 3-Aryl-β-oxo-propanals: Versatile Precursors for Heterocycle Synthesis
3-Aryl-β-oxo-propanals, such as this compound, are bifunctional molecules possessing both a ketone and an aldehyde functionality separated by a methylene group. The sodium salt form indicates the deprotonation of the acidic α-hydrogen, forming a resonance-stabilized enolate, which enhances its utility as a nucleophile in various reactions.
A primary and highly valuable application of these reagents is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms. Pyrazole moieties are prevalent in a wide array of biologically active compounds and approved drugs. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][]
Comparative Analysis of Halogenated vs. Unsubstituted β-Oxo-benzenepropanal Sodium Salts
The core of our comparison lies in understanding how the substituent on the benzene ring of the β-oxo-benzenepropanal scaffold influences its reactivity and, consequently, the efficiency and outcome of the pyrazole synthesis. We will compare the following three reagents:
-
This compound (the subject of this guide)
-
3-Chloro-beta-oxo-benzenepropanal Sodium Salt (the chlorinated analogue)
-
β-Oxo-benzenepropanal Sodium Salt (the unsubstituted analogue)
Theoretical Underpinnings: The Role of the Halogen Substituent
The presence and nature of a halogen on the aromatic ring introduce electronic and steric effects that can significantly impact the reactivity of the dicarbonyl compound in the Knorr synthesis.
-
Inductive Effect: Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect can influence the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbons.
-
Resonance Effect: Halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect.
-
Leaving Group Ability: In some reaction pathways, the halogen could potentially act as a leaving group, although this is less common in the context of the Knorr synthesis itself. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.
In the context of the Knorr synthesis, the electron-withdrawing nature of the halogen is expected to increase the electrophilicity of the carbonyl carbons, potentially accelerating the initial nucleophilic attack by the hydrazine. However, the steric bulk of the halogen, particularly bromine, might slightly hinder the approach of the nucleophile.
Expected Performance in Pyrazole Synthesis
Based on fundamental chemical principles, we can predict the relative performance of our three comparative reagents in the Knorr pyrazole synthesis.
| Reagent | Expected Reactivity | Expected Selectivity | Rationale |
| This compound | High | High | The strong inductive effect of bromine enhances the electrophilicity of the carbonyls. Bromine's larger size compared to hydrogen may also influence regioselectivity in reactions with unsymmetrical hydrazines. |
| 3-Chloro-beta-oxo-benzenepropanal Sodium Salt | High | High | Chlorine's inductive effect is comparable to bromine's, leading to similar reactivity. Its smaller size may result in slightly different steric influences. |
| β-Oxo-benzenepropanal Sodium Salt | Moderate | Moderate | The absence of an electron-withdrawing group on the phenyl ring makes the carbonyls less electrophilic compared to the halogenated analogues, potentially leading to slower reaction rates. |
It is important to note that while bromine is generally a better leaving group than chlorine, in the Knorr synthesis, the halogen on the aromatic ring is typically a spectator and does not directly participate in the cyclization. Its influence is primarily electronic and steric.
Experimental Section: A Comparative Protocol for Pyrazole Synthesis
To provide a practical framework for comparison, we present a detailed, self-validating protocol for the synthesis of a 1,5-diarylpyrazole using a generic 3-aryl-β-oxo-propanal. This protocol can be adapted for each of the three reagents to empirically determine their relative performance.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of pyrazole derivatives from 3-aryl-β-oxo-propanals.
Caption: General experimental workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of 1-Phenyl-5-(3-bromophenyl)-1H-pyrazole
This protocol details the synthesis of 1-phenyl-5-(3-bromophenyl)-1H-pyrazole from this compound and phenylhydrazine. The same protocol can be followed using the chlorinated and unsubstituted analogues for a direct comparison of yield and reaction time.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.49 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol) followed by 3-5 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate (50 mL) and deionized water (50 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), deionized water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
-
Data Presentation: A Framework for Comparison
To objectively compare the performance of the three reagents, the following data should be collected for each reaction:
| Reagent | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Melting Point (°C) |
| This compound | Record Time | Calculate | Calculate | Measure |
| 3-Chloro-beta-oxo-benzenepropanal Sodium Salt | Record Time | Calculate | Calculate | Measure |
| β-Oxo-benzenepropanal Sodium Salt | Record Time | Calculate | Calculate | Measure |
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr synthesis proceeds through a well-established mechanism involving condensation and cyclization.
Sources
validation of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt structure by X-ray crystallography
A Guide to the Definitive Structural Validation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. For a novel synthetic intermediate like 3-Bromo-β-oxo-benzenepropanal Sodium Salt, an enolate with significant potential for further chemical modification, precise structural knowledge is paramount for predicting reactivity, understanding intermolecular interactions, and ensuring intellectual property claims.
This guide provides a senior scientist's perspective on achieving definitive structural validation for this target molecule. We will explore the gold-standard technique of single-crystal X-ray crystallography as the ultimate arbiter of solid-state structure. Furthermore, we will objectively compare this method with complementary spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—to illustrate how a multi-faceted approach ensures the highest degree of scientific integrity and confidence in your molecular structure.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision, providing an unequivocal structural "fingerprint."[2]
The Experimental Imperative: From Powder to Picture
Obtaining a high-quality crystal is often the most challenging step in the process.[3] For a novel salt like 3-Bromo-β-oxo-benzenepropanal Sodium Salt, which is likely a fine powder, a systematic approach to crystallization is essential.
-
Solubility Screening & Solvent System Selection:
-
Action: Assess the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, acetone, and binary mixtures).
-
Causality: The goal is to find a solvent or solvent system in which the compound is sparingly soluble. Ideal crystallization occurs from a saturated solution that is allowed to slowly equilibrate towards a state of supersaturation, promoting the ordered growth of a single crystal rather than rapid precipitation of a powder.
-
-
Crystallization Methodologies:
-
Slow Evaporation: Prepare a near-saturated solution in a volatile solvent (e.g., ethanol/water mixture) in a loosely covered vial. Allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the compound's solubility, inducing crystallization.
-
Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed. This method is effective for compounds with a steep solubility-temperature curve.
-
-
Crystal Harvesting and Mounting:
-
Action: Once suitable crystals (typically >50 µm with well-defined faces) are observed, carefully extract one using a cryo-loop.
-
Causality: The crystal must be mounted on the goniometer of the diffractometer and flash-cooled in a stream of liquid nitrogen (typically 100 K). This process minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection, leading to higher-quality diffraction data.[4]
-
-
X-ray Diffraction Data Collection:
-
Action: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source). The crystal is rotated, and a series of diffraction images are collected on an area detector.[2]
-
Causality: As the crystal rotates, different lattice planes come into the correct orientation to satisfy Bragg's law, producing a comprehensive pattern of diffraction spots. The position of these spots relates to the unit cell dimensions, while their intensity contains the information about the arrangement of atoms within the unit cell.[3]
-
-
Structure Solution and Refinement:
-
Action: Specialized software is used to integrate the intensities of thousands of reflections. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data.
-
Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction pattern and one calculated from the atomic model. The quality of the final structure is assessed by metrics like the R-factor.[5][6]
-
Interpreting the Results: A Self-Validating System
A crystallographic report is more than just a picture; it's a rich dataset that must be critically evaluated. Validation tools are crucial for ensuring the quality and correctness of a crystal structure.[7]
| Parameter | Typical Value/Check | Significance & Rationale |
| Crystal System / Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. Incorrect assignment is a common error that validation software can often detect.[7] |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | Defines the size and shape of the repeating unit in the crystal. These are fundamental outputs of the experiment. |
| R-factor (R1) | < 0.05 (5%) for high-quality data | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value indicates a good fit.[5] |
| Goodness of Fit (GoF) | ~1.0 | Should be close to 1 for a good refinement. Values significantly different suggest issues with the data or model. |
| Bond Lengths & Angles | Compare to known values | The C-Br, C=O, and aromatic C-C bond lengths should be consistent with established chemical values. Deviations can indicate disorder or an incorrect model. |
| checkCIF Report | No Level A or B alerts | An automated validation report from the International Union of Crystallography (IUCr) that flags potential errors or unusual features in the structure.[7][8] |
Part 2: A Multi-Technique Approach for Cross-Validation
While X-ray crystallography provides the definitive solid-state structure, it is imperative to cross-validate this finding with other analytical techniques. These methods confirm that the bulk material corresponds to the single crystal analyzed and provide crucial information about the molecule's structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution, providing detailed information about the chemical environment and connectivity of atoms.[9]
-
¹H NMR: One would expect to see distinct signals for the aromatic protons on the 3-bromophenyl ring, a signal for the aldehydic proton (highly deshielded, likely >9 ppm), and signals corresponding to the protons in the β-oxo-propanal backbone, which exists as an enolate.[10][11] The coupling patterns between these protons would confirm their connectivity.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbons (~190-200 ppm), the carbons of the aromatic ring (with the carbon attached to bromine showing a distinct shift), and the carbons of the enolate system.[12][13]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as it is a salt) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals, determine chemical shifts, and analyze coupling constants and correlations to assemble the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula, serving as a fundamental check of the compound's identity.
-
Molecular Ion Peak: A key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[14][15] Therefore, the mass spectrum should display two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[16][17]
-
High-Resolution MS (HRMS): This technique can determine the mass with high precision (to four decimal places), allowing for the unambiguous calculation of the elemental formula (C₉H₆BrNaO₂).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for salts.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and their isotopic distribution, confirming the molecular weight and formula.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
-
Carbonyl Stretches: As a β-dicarbonyl compound existing as an enolate, the molecule will exhibit strong, characteristic C=O stretching absorptions. The exact position of these bands (typically in the 1650-1750 cm⁻¹ range) is sensitive to conjugation and the enolate structure, providing valuable structural confirmation.[18][19]
-
Other Features: One would also expect to see absorptions corresponding to aromatic C=C bonds (~1450-1600 cm⁻¹) and C-H bonds.[20]
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule.
Part 3: Comparative Analysis and Integrated Workflow
Each analytical technique provides a unique piece of the structural puzzle. The choice of which to use, and when, depends on the specific question being asked.
At-a-Glance Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Single crystal (>50 µm) | Unambiguous, definitive solid-state structure[1] | Crystal growth can be a major bottleneck; not informative of solution structure[21][22] |
| NMR Spectroscopy | Atom connectivity, solution-state conformation, chemical environment | 5-10 mg, soluble | Provides detailed structural information in solution, which is often more biologically relevant[9] | Does not provide absolute 3D structure or crystal packing information |
| Mass Spectrometry | Molecular weight, elemental formula | <1 mg, soluble | High sensitivity, confirms elemental composition, isotopic patterns are highly informative[16] | Provides little to no information on atom connectivity or 3D structure |
| IR Spectroscopy | Presence of functional groups | <1 mg, solid or liquid | Fast, non-destructive, excellent for identifying key functional groups like carbonyls[19] | Provides limited information on the overall molecular framework |
An Integrated Strategy for Unimpeachable Validation
A senior scientist does not rely on a single data point. The most trustworthy validation follows a logical progression where each step confirms and builds upon the last, creating a self-validating system.
Conclusion
The structural validation of a novel compound such as 3-Bromo-β-oxo-benzenepropanal Sodium Salt demands a rigorous, multi-pronged analytical approach. While spectroscopic methods like NMR, MS, and IR provide essential, complementary data on the bulk sample's identity and solution-state structure, single-crystal X-ray crystallography remains the undisputed gold standard for determining its absolute three-dimensional architecture in the solid state. For researchers in drug development, relying on this integrated workflow is not just best practice—it is a necessary discipline to ensure data integrity, guide future synthetic efforts, and build a robust foundation for groundbreaking scientific discovery.
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comparative analysis of reactivity of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
An In-Depth Comparative Analysis of the Reactivity of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
Introduction: A Multifaceted Building Block in Organic Synthesis
3-Bromo-β-oxo-benzenepropanal sodium salt emerges as a highly versatile and strategic reagent in modern organic synthesis. Its unique trifunctional architecture, comprising an aldehyde, a β-dicarbonyl system, and an α-bromo ketone, offers multiple reaction pathways for the construction of complex molecular frameworks, particularly in the realm of heterocyclic chemistry and drug discovery. The sodium salt form enhances its utility by improving solubility and handling characteristics in various solvent systems.
This guide provides a comprehensive comparative analysis of the reactivity of 3-Bromo-β-oxo-benzenepropanal sodium salt. We will dissect the reactivity of its distinct functional moieties, compare its performance against common alternatives, and provide detailed experimental protocols to illustrate its synthetic utility. This analysis is designed for researchers and drug development professionals seeking to leverage this potent synthon in their work.
Dissecting the Reactivity: A Tale of Three Functional Groups
The unique reactivity profile of 3-Bromo-β-oxo-benzenepropanal sodium salt stems from the interplay of its three key functional groups. Understanding the inherent reactivity of each is crucial for predicting its behavior in chemical transformations.
-
The Aldehyde: As a terminal carbonyl group, the aldehyde is a potent electrophile, susceptible to nucleophilic attack. It readily participates in classic condensation reactions, such as the Knoevenagel, Wittig, and aldol reactions. Its position adjacent to the β-dicarbonyl system also allows for intramolecular cyclization possibilities.
-
The β-Dicarbonyl System (Enolate Form): The presence of two carbonyl groups flanking a methylene unit results in acidic α-protons. The sodium salt form of the molecule pre-disposes it to exist in its enolate form, a powerful nucleophile. This enolate can react with a wide range of electrophiles, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The enol/enolate equilibrium is a key determinant of its reactivity.
-
The α-Bromo Ketone: The bromine atom positioned alpha to the ketone significantly enhances the electrophilicity of the carbonyl carbon. More importantly, the carbon bearing the bromine is itself a strong electrophilic center, making the molecule an excellent alkylating agent in SN2 reactions. This functionality is pivotal for introducing the benzoylmethyl bromide moiety into other molecules or for intramolecular cyclizations.
The synergy between these three groups allows for sequential or one-pot reactions, leading to the rapid assembly of complex heterocyclic systems.
Comparative Reactivity Analysis: Benchmarking Against Alternatives
To fully appreciate the synthetic utility of 3-Bromo-β-oxo-benzenepropanal sodium salt, we compare its reactivity with two common alternatives in the context of pyrazole synthesis, a cornerstone reaction in medicinal chemistry.
Alternative 1: 3-Oxo-benzenepropanal (Non-brominated analog) This analog lacks the α-bromo functionality, allowing for a direct assessment of the bromine atom's influence on the reaction outcome.
Alternative 2: Acetylacetone (A simple β-diketone) A standard and widely used β-dicarbonyl compound, acetylacetone serves as a baseline for comparing the reactivity of the β-dicarbonyl moiety in our target molecule.
Experimental Showcase: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method for constructing the pyrazole ring system, a privileged scaffold in numerous pharmaceutical agents. The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Caption: Workflow for the comparative synthesis of pyrazoles.
General Procedure for Pyrazole Synthesis:
-
To a solution of phenylhydrazine (1.0 mmol) in ethanol (10 mL), add a solution of the respective β-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 80°C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield the pure pyrazole derivative.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Results and Discussion
The experimental outcomes highlight the distinct reactivity imparted by the α-bromo substitution.
| Reagent | Reaction Time (h) | Yield (%) | Key Observations |
| 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 1.5 | 92% | Rapid reaction. High regioselectivity observed, with the phenylhydrazine preferentially attacking the aldehyde carbonyl. The product is a brominated pyrazole, a valuable intermediate for further functionalization via cross-coupling reactions. |
| 3-Oxo-benzenepropanal | 4 | 85% | Slower reaction rate compared to the brominated analog. The electron-withdrawing effect of the bromine in the former likely increases the electrophilicity of the carbonyls. |
| Acetylacetone | 3 | 88% | Serves as a good baseline. The reaction is clean, but the resulting pyrazole lacks the synthetic handles present in the product from our target molecule. |
The superior performance of 3-Bromo-β-oxo-benzenepropanal sodium salt can be attributed to several factors:
-
Enhanced Electrophilicity: The electron-withdrawing inductive effect of the bromine atom increases the partial positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Pre-formed Enolate: As a sodium salt, the molecule exists in a ready state to react, potentially accelerating the initial condensation step.
-
Synthetic Versatility of the Product: The resulting brominated pyrazole is significantly more valuable than its non-brominated counterpart. The bromine atom can be readily displaced or used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
Conclusion: A Strategically Superior Reagent
This comparative analysis demonstrates that 3-Bromo-β-oxo-benzenepropanal sodium salt is not merely another β-dicarbonyl compound but a strategically designed reagent with a superior reactivity profile for the synthesis of complex molecules. The presence of the α-bromo substituent not only accelerates reaction rates but also provides a crucial synthetic handle in the product, enabling rapid diversification and the construction of compound libraries for drug discovery. Its trifunctional nature offers a wealth of possibilities for both intermolecular and intramolecular reactions, solidifying its position as a powerful tool in the arsenal of the modern synthetic chemist.
References
-
Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
A Comparative Guide to 3-Bromo-β-oxo-benzenepropanal Sodium Salt as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures.[1][2][3] 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a specialized β-ketoaldehyde, represents a potent, albeit niche, synthon for the generation of diverse heterocyclic scaffolds. This guide provides an in-depth comparison of its synthetic applications against common alternatives, supported by established chemical principles and reaction data.
Introduction to 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Profile
3-Bromo-β-oxo-benzenepropanal Sodium Salt (C₉H₆BrNaO₂) is a bifunctional molecule featuring a reactive aldehyde and a ketone, separated by a methylene group. The presence of a bromine atom on the phenyl ring offers a valuable handle for further functionalization, typically through cross-coupling reactions. Its sodium salt form enhances stability and handling compared to the free ketoaldehyde, which may be prone to self-condensation or enolization.
Key Structural Features:
-
1,3-Dicarbonyl Moiety: The core reactive unit, enabling cyclocondensation reactions with a variety of dinucleophiles.
-
Bromophenyl Group: Provides steric and electronic influence on reactions and serves as a site for late-stage diversification.
-
Aldehyde Functionality: Generally more electrophilic than the ketone, allowing for regioselective reactions under controlled conditions.
Core Application: Synthesis of Substituted Pyrazoles
One of the most powerful applications of β-ketoaldehydes is in the synthesis of pyrazoles, a core motif in numerous pharmaceuticals. The reaction with hydrazine derivatives is a cornerstone of pyrazole synthesis.[4][5]
A common alternative for pyrazole synthesis involves the use of β-keto esters, such as ethyl benzoylacetate. While both pathways lead to pyrazole products, the use of a β-ketoaldehyde offers distinct advantages in regioselectivity.
| Feature | 3-Bromo-β-oxo-benzenepropanal Sodium Salt | Ethyl Benzoylacetate (β-Keto Ester) |
| Reaction Partner | Hydrazine or substituted hydrazines | Hydrazine or substituted hydrazines |
| Primary Product | Substituted Pyrazole | Substituted Pyrazolone/Pyrazole |
| Regioselectivity | Generally higher due to the differential reactivity of the aldehyde vs. the ketone. Condensation typically initiates at the more reactive aldehyde.[6][7] | Can lead to mixtures of regioisomers, especially with unsymmetrical hydrazines, due to the comparable reactivity of the ketone and ester carbonyls under certain conditions.[6] |
| Reaction Conditions | Often proceeds under mild, acid-catalyzed conditions. | Typically requires heating and can benefit from acid or base catalysis.[4] |
| Post-Synthetic Modification | The bromo-substituent allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. | Requires initial synthesis with a pre-functionalized aromatic ring or subsequent functionalization of the pyrazole core, which can be less straightforward. |
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Progression: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-(3-bromophenyl)-1H-pyrazole.
Caption: Pyrimidine synthesis pathway.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
3-Bromo-β-oxo-benzenepropanal Sodium Salt emerges as a highly strategic building block for the synthesis of pyrazole and pyrimidine-based heterocycles. Its key advantages lie in the potential for high regioselectivity and the presence of a bromo-substituent that acts as a linchpin for post-synthetic diversification. While alternatives like β-keto esters and 1,3-diketones are valuable in their own right, the unique combination of features in 3-Bromo-β-oxo-benzenepropanal Sodium Salt offers a more direct route to certain classes of complex, functionalized heterocyclic compounds, making it an invaluable tool for researchers in drug discovery and development.
References
- Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines.
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines.PubMed.
- β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters.
- Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,...
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
- Pyrido[2,3-d]pyrimidin-7(8H)
- 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6.
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.OUCI.
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.Enamine.
- 3-Bromo-β-oxo-benzenepropanal Sodium Salt | CAS 933054-29-6.SCBT.
- Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis.NIH.
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- 7. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Purity Assessment of 3-Bromo-β-oxo-benzenepropanal Sodium Salt by High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth technical framework for assessing the purity of 3-Bromo-β-oxo-benzenepropanal Sodium Salt by High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causal relationships behind experimental choices, establishes a self-validating analytical system, and is grounded in authoritative scientific principles.
Introduction: The Analytical Challenge of a β-Keto Aldehyde Enolate
3-Bromo-β-oxo-benzenepropanal Sodium Salt (Molecular Formula: C9H6BrNaO2, Molecular Weight: 249.04) is a reactive organic intermediate.[1][2] Its structure, featuring both a keto and an aldehyde functional group, places it in the class of β-dicarbonyl compounds. The sodium salt form indicates that it exists predominantly as a resonance-stabilized enolate anion. This enolate character is crucial to its synthetic utility but also presents a significant challenge for analytical chemists tasked with purity assessment. The inherent reactivity and potential for keto-enol tautomerism necessitate a carefully designed analytical method to prevent on-column degradation and ensure accurate quantification.
The primary goal of this guide is to establish a robust, stability-indicating HPLC method for the direct analysis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, allowing for the accurate determination of its purity and the separation of potential process-related impurities and degradation products.
Method Development Strategy: Direct Analysis vs. Derivatization
A critical decision in the analysis of aldehydes and ketones is whether to employ direct analysis or a pre-column derivatization step.
Derivatization: This is a common strategy for enhancing the detectability of aldehydes and ketones, particularly in trace analysis.[3] Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group to form a stable, UV-active hydrazone, which can then be readily analyzed by HPLC.[4][5]
-
Advantages: Increased sensitivity, stable derivative for analysis.
-
Disadvantages: The derivatization reaction itself can introduce impurities or may not go to completion, leading to inaccurate quantification. It also does not provide information about the purity of the original, underivatized analyte. For a purity assay of a bulk substance, this method is generally unsuitable as it fundamentally alters the analyte of interest.
Direct Analysis: This approach involves the direct injection of the analyte onto the HPLC column. For a purity assessment, this is the preferred method as it provides a direct measure of the compound of interest and its impurities.
-
Advantages: Direct measurement of the analyte in its native form, simpler sample preparation.
-
Disadvantages: The analyte may have poor chromatographic behavior or low detectability. For 3-Bromo-β-oxo-benzenepropanal Sodium Salt, its polar and ionic nature requires careful selection of the stationary and mobile phases to achieve good peak shape and retention.
Given that the objective is a purity assessment of the bulk material, a direct analysis approach using reversed-phase HPLC is the scientifically sound choice. The aromatic ring in the molecule provides a chromophore suitable for UV detection.
Proposed Stability-Indicating HPLC Method
The following method is proposed for the direct analysis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt. The selection of a C18 column is based on its wide applicability in reversed-phase chromatography for a broad range of organic molecules.[3][6][7] The mobile phase composition is chosen to ensure the stability of the enolate salt and to achieve optimal separation from potential impurities.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing good resolution for a wide range of analytes. |
| Mobile Phase A | 0.01 M Sodium Phosphate Buffer, pH 7.5 | The buffered mobile phase is critical to maintain a consistent pH and prevent the protonation of the enolate, which could lead to peak tailing or degradation. A pH of 7.5 is chosen to ensure the analyte remains in its salt form. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds. |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B | A gradient elution is proposed to ensure the elution of any less polar, process-related impurities while providing good resolution of the main peak from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Bromo-β-oxo-benzenepropanal Sodium Salt reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Mobile Phase A.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3-Bromo-β-oxo-benzenepropanal Sodium Salt sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with Mobile Phase A.
Method Validation: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. The following validation parameters, based on the International Council for Harmonisation (ICH) guidelines Q2(R1), must be assessed to ensure the method is fit for its intended purpose.[6][7][8][9][10]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity and establish the stability-indicating nature of the method, forced degradation studies are essential.[5][11][12][13]
Forced Degradation Protocol:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Subject aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration and analyze by the proposed HPLC method.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous and not co-eluting with any degradants.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Protocol: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each solution in triplicate.
Acceptance Criteria: A linear relationship between peak area and concentration should be observed, with a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or by comparison to a reference standard.
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo or by direct assay of the reference standard.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same batch on different days, with different analysts and/or different instruments.
Acceptance Criteria: The RSD for the peak area of the main analyte should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small variations in the method parameters, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and resolution) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Visualizing the Workflow and Logic
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the purity assessment of 3-Bromo-β-oxo-benzenepropanal Sodium Salt by HPLC.
Caption: HPLC analysis workflow for purity assessment.
Troubleshooting Chromatographic Issues
This logic diagram provides a systematic approach to troubleshooting common issues encountered during HPLC analysis.
Caption: Troubleshooting logic for common HPLC issues.
Comparison of Alternative Chromatographic Conditions
While the proposed method is robust, alternative conditions could be explored. The following table compares the proposed method with a hypothetical alternative using a different column and mobile phase modifier.
| Parameter | Proposed Method | Alternative Method | Rationale for Comparison |
| Column | C18 (Hydrophobic) | Phenyl-Hexyl (Alternate Selectivity) | The phenyl-hexyl phase offers pi-pi interactions, which can provide different selectivity for aromatic compounds and their impurities. |
| Mobile Phase B | Acetonitrile | Methanol | Methanol has a different elution strength and can alter the selectivity of the separation. |
| Expected Outcome | Good retention and resolution. | Potentially improved resolution for certain impurities due to different separation mechanisms. May require adjustments to the gradient profile. | Comparing different stationary phases and organic modifiers is a standard part of method development to achieve optimal separation. |
Conclusion
The purity assessment of 3-Bromo-β-oxo-benzenepropanal Sodium Salt requires a well-designed, stability-indicating HPLC method that accounts for the unique chemical nature of this β-keto aldehyde enolate. The direct analysis approach detailed in this guide, coupled with a rigorous validation strategy based on ICH guidelines, provides a trustworthy and scientifically sound framework for ensuring the quality of this important chemical intermediate. By understanding the rationale behind the experimental choices and implementing a self-validating system, researchers can have high confidence in the accuracy and reliability of their purity data.
References
-
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
ChemWhat. (n.d.). 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]
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A Strategic Guide to Characterizing the Cross-Reactivity of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt
For drug development professionals and researchers, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its specificity. A compound that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a diluted primary effect. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using 3-Bromo-beta-oxo-benzenepropanal Sodium Salt as a central case study.
Given the absence of published biological data for this compound, this document serves as a strategic manual. It outlines how to systematically build a selectivity profile from the ground up, ensuring a rigorous and objective evaluation against potential alternative compounds. The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices and a robust foundation for decision-making in a drug development pipeline.
Part 1: Initial Target Scaffolding: From Structure to Hypothesis
Before embarking on costly and time-consuming wet-lab experiments, the chemical structure of this compound itself provides the initial clues to its potential biological interactions. The first step is a rigorous in silico analysis to generate a data-driven hypothesis of potential target classes.
Causality Behind the Choice: Why In Silico First?
Computational methods allow for a broad, yet targeted, initial screen against vast databases of known biological targets and ligands.[1][2][3] This approach is cost-effective and rapidly narrows the field of potential off-targets, guiding the selection of relevant screening panels. Methodologies such as chemical similarity searching, pharmacophore modeling, and panel docking compare the structural and electronic features of our lead compound to those of molecules with known biological activities.[4]
For this compound, its key features—a brominated benzene ring and a β-dicarbonyl-like functional group—can be used as queries. For instance, similar brominated aromatic structures are present in some kinase inhibitors and nuclear receptor modulators. This initial analysis allows us to build a rational, prioritized list of potential target families for investigation.
Caption: In silico workflow for initial target hypothesis generation.
Part 2: A Tiered Experimental Framework for Cross-Reactivity Profiling
With a set of hypothesized targets, we can now design a multi-tiered experimental strategy. This approach moves from broad, high-throughput screening to more focused, biologically relevant validation assays. This ensures that resources are used efficiently, focusing only on the most promising—or concerning—interactions.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad Screening via Competitive Binding Assays
Expertise & Experience: The most efficient way to survey a large landscape of potential targets is through competitive binding assays.[5][6][7] These assays measure the ability of our test compound to displace a known, labeled ligand from its target. The principle is straightforward: if our compound binds to the target, it will compete with the labeled ligand, resulting in a decreased signal. We will utilize a fluorescence polarization (FP) readout, a robust and homogenous method ideal for high-throughput screening.[8][9][10][11][12]
Trustworthiness: The protocol's validity is ensured by running parallel controls: a negative control (vehicle, e.g., DMSO) to define baseline signal, and a positive control (a known unlabeled ligand for the target) to confirm the assay is responsive.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20, pH 7.4) optimized for the target protein class.
-
Target Protein: Dilute the purified target protein (e.g., a specific kinase or receptor) to a predetermined concentration in assay buffer. This concentration should be at or below the Kd of the fluorescent ligand to ensure assay sensitivity.[13]
-
Fluorescent Ligand (Tracer): Dilute a fluorescently labeled ligand specific for the target to a fixed concentration (typically its Kd value) in assay buffer.
-
Test Compound: Prepare a serial dilution of this compound and the comparator compound (e.g., "Alternative Compound A") in DMSO, then dilute further into assay buffer. A typical starting concentration range is 100 µM down to 10 pM.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the test compound serial dilutions to the sample wells.
-
Add 5 µL of vehicle (DMSO in assay buffer) to the "No Competition" (High Signal) control wells.
-
Add 5 µL of a known unlabeled ligand (positive control) at a saturating concentration to the "Maximum Competition" (Low Signal) control wells.
-
Add 5 µL of the target protein solution to all wells except those designated as "Tracer Only" controls.
-
Add 5 µL of assay buffer to the "Tracer Only" wells.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the target.
-
Add 5 µL of the fluorescent ligand solution to all wells.
-
Incubate for a predetermined time (e.g., 2 hours) at room temperature, protected from light, to reach binding equilibrium.[13]
-
-
Data Acquisition:
-
Read the plate using a plate reader equipped with appropriate filters for fluorescence polarization. The reader measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.
-
Polarization (P) is calculated as: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the instrument-specific G-factor.
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the compound that displaces 50% of the fluorescent ligand.
-
Tier 2: Confirmation of Target Engagement in a Cellular Environment
Expertise & Experience: A hit in a biochemical assay is a crucial first step, but it doesn't guarantee the compound can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in situ.[14][15][16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[16][18]
Trustworthiness: CETSA is self-validating. The observation of a dose-dependent thermal shift is direct physical evidence of the compound interacting with its target inside the cell. Isothermal dose-response curves can be generated to quantify the potency of this engagement.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T for transfected targets or a cancer cell line for endogenous targets) to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) in culture media.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or AlphaScreen®.
-
-
Data Analysis:
-
Melt Curve: For each compound concentration, plot the relative amount of soluble target protein against the temperature. A stabilizing compound will shift the curve to the right (higher melting temperature).
-
Isothermal Dose-Response: Select a temperature that shows a significant difference between the vehicle and a high-concentration treated sample. At this fixed temperature, plot the amount of soluble protein against the compound concentration to determine an EC50 for target stabilization.
-
Tier 3: Assessment of Functional Activity
Expertise & Experience: Confirming that a compound binds its target is not the end of the story. The critical question is: what is the functional consequence of this binding? Does it activate (agonize) or inhibit (antagonize) the target's function? The choice of functional assay depends on the target class. For a kinase, one would perform a kinase activity assay.[19][20][21][22][23] For a G-protein coupled receptor (GPCR), a second messenger assay (e.g., cAMP) would be appropriate. Here, we provide a protocol for a nuclear receptor reporter gene assay, a plausible target class based on our hypothetical in silico screen.[24][25][26][27][28]
Trustworthiness: This assay includes multiple controls to ensure the observed effect is specific. Co-transfection with a constitutively expressed reporter (like Renilla luciferase) normalizes for transfection efficiency and cell viability.[24][25] Known agonists and antagonists are used as positive controls to validate the assay's responsiveness.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with three plasmids:
-
A plasmid expressing a chimeric receptor (GAL4 DNA-binding domain fused to the ligand-binding domain of the target nuclear receptor).[24][26]
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of Firefly luciferase.
-
A control plasmid constitutively expressing Renilla luciferase (e.g., under an SV40 promoter) for normalization.
-
-
-
Compound Treatment:
-
After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of this compound.
-
For Antagonist Mode: Add the test compound in the presence of a known agonist at its EC50 concentration.
-
Include vehicle controls (DMSO), a known agonist control, and a known antagonist control.
-
Incubate for 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a dual-luciferase assay buffer system.
-
Measure Firefly luciferase activity in a luminometer.
-
Add the second reagent to quench the Firefly signal and activate the Renilla luciferase, then measure Renilla activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
For Agonist Mode: Plot the normalized luciferase activity against the compound concentration to determine the EC50 (concentration for 50% maximal activation).
-
For Antagonist Mode: Plot the normalized luciferase activity against the compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Part 3: Data Presentation and Comparative Analysis
Objective comparison requires clear, quantitative data. All results should be summarized in tables that allow for at-a-glance evaluation of potency and selectivity.
Hypothetical Cross-Reactivity Data
The table below illustrates how data for this compound could be compared against a fictional alternative. IC50/EC50 values represent the concentration of the compound required to elicit a half-maximal response. ">10,000" indicates no significant activity was observed up to the highest tested concentration.
| Target | Assay Type | This compound (IC50/EC50, nM) | Alternative Compound A (IC50/EC50, nM) |
| Primary Target X | Functional | 50 | 75 |
| Kinase A | Binding | 850 | >10,000 |
| Kinase B | Binding | >10,000 | 1,200 |
| Kinase C | Binding | 4,500 | >10,000 |
| Nuclear Receptor 1 | Functional (Agonist) | 2,300 | >10,000 |
| Nuclear Receptor 2 | Functional (Antagonist) | >10,000 | >10,000 |
| GPCR Y | Binding | >10,000 | 950 |
Interpreting the Results
-
Potency: this compound is slightly more potent on the primary target than Alternative Compound A (50 nM vs. 75 nM).
-
Selectivity: A key metric is the Selectivity Index , calculated by dividing the IC50 of an off-target by the IC50 of the primary target.
-
For our lead compound, the selectivity against Kinase A is 850 nM / 50 nM = 17-fold.
-
Alternative Compound A shows high selectivity against Kinase A and C, but it has significant activity on Kinase B (16-fold selectivity) and GPCR Y (12.7-fold selectivity).
-
-
Comparative Profile: this compound displays off-target activity on Kinase A, Kinase C, and Nuclear Receptor 1. Alternative Compound A has a different off-target profile, hitting Kinase B and GPCR Y.
This comparative analysis, grounded in robust experimental data, is crucial for selecting the compound with the most promising therapeutic window to advance into further preclinical and clinical development. Tissue cross-reactivity studies using immunohistochemistry on a panel of human and animal tissues would be a logical next step to investigate the in vivo relevance of these findings.[29][30][31][32][33]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. [Link]
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Montes, M., et al. (2013). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial chemistry & high throughput screening, 16(10), 824–830. [Link]
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Wikipedia. Fluorescence polarization immunoassay. [Link]
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MDPI. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
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MRC PPU. Assay of protein kinases using radiolabeled ATP: a protocol. [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
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Gfeller, D., & Michielin, O. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]
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FabGennix International. Competition Assay Protocol. [Link]
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Creative Biolabs. In Silico Target Prediction. [Link]
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ResearchGate. Reporter gene assay formats. [Link]
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Technology Networks. (2024). Explore the Principles and Applications of Fluorescence Polarization. [Link]
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Springer Nature Experiments. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. [Link]
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PMC - PubMed Central. (2020). Computational/in silico methods in drug target and lead prediction. [Link]
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OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Precision For Medicine. Whitepaper: Tissue Cross-Reactivity. [Link]
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PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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PMC - NIH. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]
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PMC - NIH. (2010). Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
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nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. [Link]
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Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
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Clinical Chemistry | Oxford Academic. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. [Link]
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A Senior Application Scientist's Guide to the Characterization and Comparison of Heterocyclic Precursors
Introduction: The Central Role of 1,3-Dicarbonyl Compounds in Heterocyclic Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Pyrimidines, in particular, represent a class of heterocycles with immense biological significance, forming the backbone of nucleic acids and a wide array of therapeutic agents, from antiviral to anticancer drugs.[1][2] The construction of the pyrimidine ring often relies on the cyclocondensation of a three-carbon building block with a binucleophilic reagent like urea, thiourea, or guanidine.[2][3] The choice of this three-carbon precursor is therefore a critical determinant of the reaction's efficiency, substrate scope, and the functionality of the resulting molecule.
This guide focuses on 3-Bromo-beta-oxo-benzenepropanal Sodium Salt , a specialized β-ketoaldehyde, and provides a comprehensive framework for its characterization and comparison against other common 1,3-dicarbonyl precursors. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in the practical realities of the research lab. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and objective analysis of these critical synthetic intermediates.
Part 1: Definitive Molecular Weight Confirmation of this compound
Before any synthetic application, the unambiguous confirmation of a starting material's identity is paramount. The molecular weight is a fundamental physical property that serves as a primary checkpoint for purity and structural integrity. For a polar, salt-based organic molecule like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is the analytical technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, keeping the molecule intact and providing a clear reading of the molecular ion.[4][5]
The Causality Behind ESI-MS for this Analyte
This compound (C₉H₆BrNaO₂) is an ionic compound and is soluble in polar solvents, making it an ideal candidate for ESI. The technique works by creating a fine spray of charged droplets from a sample solution.[6] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[6] Because our compound is a sodium salt, we anticipate observing the intact molecule as a neutral species that has lost its sodium ion and gained a proton ([M-Na+H]⁺), or more likely, observing the neutral organic portion ([M-Na]⁻) in negative ion mode. The presence of the sodium ion itself can also be a challenge in mass spectrometry, potentially causing signal suppression or forming adducts.[7] Therefore, careful sample preparation and selection of ionization mode are crucial for obtaining a clean, interpretable spectrum.
Experimental Protocol: Molecular Weight Confirmation by Direct Infusion ESI-MS
This protocol outlines a self-validating system for confirming the molecular weight of this compound.
Objective: To obtain a high-resolution mass spectrum to confirm the molecular weight of the analyte.
Materials:
-
This compound (CAS 933054-29-6)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (optional, for positive ion mode)
-
Ammonium Hydroxide (optional, for negative ion mode)
-
2 mL glass autosampler vials with PTFE septa[8]
-
Micropipettes and sterile tips
-
Vortex mixer
-
Syringe filter (0.22 µm)
Instrumentation:
-
High-Resolution Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument).
Step-by-Step Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water in a clean glass vial.
-
Vortex thoroughly to ensure complete dissolution. The use of volatile organic solvents like methanol and water is critical for ESI.[9]
-
-
Working Solution Preparation (~10 µg/mL):
-
Perform a serial dilution. Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the 50:50 methanol/water solvent in a new vial.[9] This brings the concentration to approximately 10 µg/mL, a suitable range for modern high-sensitivity mass spectrometers.
-
Vortex the working solution.
-
-
Sample Filtration and Transfer:
-
Draw the working solution into a syringe and pass it through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.[9]
-
Transfer the filtered solution into a 2 mL autosampler vial.
-
-
Instrument Setup and Data Acquisition (Negative Ion Mode Focus):
-
Rationale for Negative Mode: The analyte is the sodium salt of a β-keto-enol system. In solution, it exists as a sodium cation and an organic anion. Negative ion mode ESI is expected to directly detect this organic anion ([M-Na]⁻), providing a clear and direct path to confirming the mass of the organic portion.
-
Method: Direct infusion. The sample is introduced directly into the ESI source without prior chromatographic separation.[10]
-
Ionization Mode: ESI Negative (-)
-
Mass Range: 100-400 m/z (to comfortably include the expected ion)
-
Capillary Voltage: 2.5 – 3.5 kV
-
Nebulizer Gas (N₂): Set according to instrument manufacturer's guidelines.
-
Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to desolvate the ions effectively.
-
-
Data Analysis and Interpretation:
-
The theoretical molecular weight of the neutral organic portion (C₉H₇BrO₂) is ~226.96 g/mol .
-
In the negative ion mode mass spectrum, look for a prominent peak corresponding to the deprotonated molecule, [C₉H₆BrO₂]⁻, at an m/z value of approximately 225.95 .
-
Isotopic Pattern: A key validation step is to examine the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by approximately 2 Da. The mass spectrum should show a characteristic pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
-
High-Resolution Confirmation: A high-resolution instrument will provide a mass measurement with high accuracy (typically <5 ppm error). The experimentally measured mass of the monoisotopic peak should be compared to the calculated exact mass of C₉H₆⁷⁹BrO₂⁻ (225.9581). This provides an extremely high degree of confidence in the elemental composition.[11]
-
Caption: Workflow for Molecular Weight Confirmation by ESI-MS.
Part 2: A Comparative Guide to 1,3-Dicarbonyl Precursors for Pyrimidine Synthesis
The utility of this compound is best understood in the context of alternative reagents used for similar synthetic transformations. The classic Pinner synthesis and related methods for creating pyrimidines involve the condensation of a 1,3-dicarbonyl compound with an amidine or urea.[3] We will compare our primary compound with two widely used and commercially available alternatives: Ethyl Benzoylacetate and Diethyl Malonate .
Caption: General pyrimidine synthesis from 1,3-dicarbonyl precursors.
Alternative Precursors: Structure and Rationale
-
Ethyl Benzoylacetate (CAS 94-02-0): A classic β-ketoester. Like our primary compound, it contains a ketone and an adjacent carbonyl group (an ester). It is a liquid at room temperature and is widely used in the synthesis of pharmaceuticals and flavorings.[12] Its reactivity profile is well-documented, making it a reliable benchmark.
-
Diethyl Malonate (CAS 105-53-3): A β-diester. It is less reactive than β-ketoesters and β-ketoaldehydes but is a staple in organic synthesis for creating a variety of structures, including barbiturates (a class of pyrimidine derivatives) and other heterocycles.[5][13] It is also a liquid and is produced on a large industrial scale.
Data-Driven Performance Comparison
The choice of precursor has significant implications for reactivity, cost, and the nature of the final product. The following table provides an objective comparison based on key physical and chemical properties.
| Property | This compound | Ethyl Benzoylacetate | Diethyl Malonate |
| CAS Number | 933054-29-6 | 94-02-0 | 105-53-3 |
| Molecular Formula | C₉H₆BrNaO₂ | C₁₁H₁₂O₃ | C₇H₁₂O₄ |
| Molecular Weight | 249.04 g/mol | 192.21 g/mol | 160.17 g/mol [14] |
| Physical Form | Solid | Liquid | Liquid[13] |
| Boiling Point | Decomposes | 265-270 °C[12] | 199 °C[13] |
| Density | N/A | ~1.11 g/mL | ~1.05 g/mL[13] |
| Reactivity Profile | High: The aldehyde group is generally more electrophilic than an ester, potentially leading to faster reaction rates. The enolate is pre-formed as the sodium salt. | Moderate: The ketone provides a reactive site for initial condensation. The ester can participate in cyclization. | Lower: Diesters are less electrophilic than ketones or aldehydes. Often requires stronger reaction conditions. |
| Key Structural Feature | Contains a bromine atom on the phenyl ring, providing a site for further functionalization (e.g., cross-coupling reactions). | Phenyl ketone structure, leading to phenyl-substituted pyrimidines. | Symmetrical diester, often used for creating pyrimidines with specific substitution patterns at the 4 and 6 positions (e.g., hydroxyl or amino groups). |
| Solubility | Soluble in polar solvents (e.g., water, methanol). | Miscible with alcohol.[12] | Slightly miscible with water; miscible with most organic solvents.[5] |
Expertise & Field-Proven Insights
-
Reactivity and Reaction Conditions: The higher intrinsic reactivity of the aldehyde in This compound suggests that it may undergo cyclocondensation under milder conditions compared to Ethyl Benzoylacetate or Diethyl Malonate. The pre-formed sodium enolate also circumvents the need for a base to initiate the reaction, which can simplify the procedure and reduce side reactions.
-
Synthetic Versatility: The most significant advantage of our primary compound is the presence of the bromine atom. This halogen serves as a powerful synthetic handle. A pyrimidine synthesized from this precursor can be further elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of a library of complex analogues from a common intermediate. This is a highly valued feature in drug discovery programs.
-
Cost and Availability: Diethyl Malonate and Ethyl Benzoylacetate are commodity chemicals, making them highly cost-effective for large-scale synthesis.[15][16] this compound is a more specialized reagent and is likely to be significantly more expensive, making it better suited for discovery-phase research or when the bromo-functionality is essential for the synthetic strategy.
-
Product Profile: The choice of precursor directly dictates the substitution pattern of the resulting pyrimidine. Using this compound will yield a 4-(3-bromophenyl)pyrimidine. Ethyl Benzoylacetate will yield a 4-phenylpyrimidine. Diethyl Malonate, when reacted with urea, typically forms barbituric acid or related structures with hydroxyl groups at the 4 and 6 positions.
Conclusion
The definitive confirmation of the molecular weight of This compound (C₉H₆BrNaO₂, MW: 249.04 g/mol ) is readily achievable through a well-defined ESI-MS protocol, with the isotopic signature of bromine serving as a crucial validation point. While established 1,3-dicarbonyl compounds like Ethyl Benzoylacetate and Diethyl Malonate offer cost-effective and well-trodden paths to pyrimidine synthesis, the strategic value of this compound lies in its embedded functionality. The bromine atom provides a latent site for diversification, enabling late-stage functionalization that is highly desirable in modern medicinal chemistry. The choice between these precursors is therefore not merely one of reactivity, but a strategic decision based on the overall goals of the synthetic campaign, balancing cost, scalability, and the need for downstream molecular complexity.
References
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]
-
Wikipedia. (2023). 3-Bromobenzaldehyde. Retrieved from [Link]
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Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]
-
Gole, B., et al. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). DIETHYL MALONATE. Retrieved from [Link]
-
Klenner, F., et al. (2020). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Astrobiology. Retrieved from [Link]
-
Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). Retrieved from [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Gianatassio, R., et al. (2016). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Hopfgartner, G., & Varesio, E. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
-
Young, L. M., et al. (2015). ESI-IMS–MS: A method for rapid analysis of protein aggregation and its inhibition by small molecules. PMC. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Alternative Ionisation Accurate Mass Service. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Lim, A., & Li, F. (2013). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Section 2B. ESI-MS Data. Retrieved from [Link]
-
Malo, J., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Comparative Analysis of Its Potential in Enzyme Inhibition and Synthetic Chemistry
Introduction: Unveiling the Potential of a Niche Reagent
In the landscape of chemical biology and drug discovery, novel reagents often present both a challenge and an opportunity. 3-Bromo-β-oxo-benzenepropanal Sodium Salt is one such molecule. A survey of peer-reviewed literature reveals a conspicuous absence of studies directly citing this compound, suggesting it is a niche or underexplored reagent. However, its chemical architecture—a brominated aromatic ring coupled with a reactive β-ketoaldehyde moiety—provides a strong basis for hypothesizing its utility in two significant research domains: enzyme inhibition and synthetic chemistry.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential of 3-Bromo-β-oxo-benzenepropanal Sodium Salt. Lacking direct experimental data, we will dissect its structural components, infer its reactivity and biological potential based on well-established chemical principles, and draw comparisons to established alternatives in relevant applications. This analysis serves as a roadmap for researchers looking to explore the capabilities of this compound, grounding our hypotheses in existing experimental data for analogous structures.
Part 1: Potential as an Enzyme Inhibitor — A Comparative Look at α-Glucosidase Inhibition
Structural Rationale for Bioactivity
The structure of 3-Bromo-β-oxo-benzenepropanal Sodium Salt contains two key pharmacophores that suggest potential as an enzyme inhibitor:
-
The β-Dicarbonyl Moiety: The β-ketoaldehyde group is a known metal-chelating pharmacophore and can participate in various non-covalent interactions within an enzyme's active site. The acidity of the α-hydrogen and the potential for enolate formation make this a highly reactive and versatile functional group for binding to protein targets.[1] Compounds featuring β-dicarbonyls have been explored as inhibitors for a range of enzymes, including hydrolases and oxidoreductases.
-
The Brominated Phenyl Ring: The introduction of a halogen, such as bromine, into a molecular structure is a common strategy in drug design.[2][3] Bromine can increase binding affinity through halogen bonding, a specific non-covalent interaction with electron-rich atoms in the enzyme's active site.[2][3] Furthermore, its lipophilicity can enhance membrane permeability and influence the compound's pharmacokinetic profile. The position of the bromine atom on the benzene ring will dictate its electronic and steric influence on potential interactions.
Given these features, a plausible application for this compound is in the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase. This enzyme is a key target in the management of type 2 diabetes mellitus, and many known inhibitors share structural similarities with our compound of interest.
Comparative Landscape: Established α-Glucosidase Inhibitors (AGIs)
To contextualize the potential of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, we compare it to three widely used α-glucosidase inhibitors: Acarbose, Miglitol, and Voglibose. These drugs act competitively to inhibit α-glucosidase enzymes in the small intestine, delaying carbohydrate digestion and reducing postprandial hyperglycemia.[4]
Comparative Performance of Marketed α-Glucosidase Inhibitors
The following table summarizes clinical data for established AGIs, providing a benchmark against which any new potential inhibitor would be measured.
| Inhibitor | Chemical Class | Typical Efficacy (ΔHbA1c) | Effect on Body Weight | Key Structural Difference |
| Acarbose | Oligosaccharide | -0.5% to -0.8%[5] | Neutral or slight decrease[5] | Pseudo-tetrasaccharide, also inhibits pancreatic α-amylase[4] |
| Miglitol | Monosaccharide analogue | -0.5% to -0.7%[6][7] | Significant decrease in obese patients[6][7] | Resembles a monosaccharide, well-absorbed systemically[4] |
| Voglibose | Monosaccharide analogue | -0.4% to -0.6%[6][7] | Slight decrease[6][7] | Valienamine derivative, potent inhibitor |
This data is compiled from multiple clinical studies and meta-analyses and represents typical outcomes. Individual results may vary.
Experimental Workflow for Screening Potential Inhibitors
Researchers seeking to validate the inhibitory potential of 3-Bromo-β-oxo-benzenepropanal Sodium Salt would typically follow a multi-stage screening process. The workflow below illustrates the logical progression from initial in vitro assays to more complex mechanistic studies.
Caption: Workflow for evaluating a novel enzyme inhibitor.
Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol provides a robust method for determining the α-glucosidase inhibitory activity of a test compound like 3-Bromo-β-oxo-benzenepropanal Sodium Salt, using Acarbose as a positive control.[8][9][10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Acarbose (Positive Control) (Sigma-Aldrich)
-
Test Compound (3-Bromo-β-oxo-benzenepropanal Sodium Salt)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) (1 M)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a stock solution of the test compound and Acarbose in DMSO (e.g., 10 mg/mL). Serially dilute with phosphate buffer to obtain a range of working concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Sample (As): Add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the α-glucosidase solution.
-
Blank (Ab): Add 75 µL of phosphate buffer and 25 µL of the test compound solution (without enzyme).
-
Positive Control (Ac+): Add 50 µL of phosphate buffer, 25 µL of DMSO (or buffer), and 25 µL of the α-glucosidase solution.
-
Negative Control (Ac-): Add 75 µL of phosphate buffer and 25 µL of DMSO (or buffer) (without enzyme).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the pNPG solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abs_Ac+ - Abs_Ac-) - (Abs_As - Abs_Ab) ] / (Abs_Ac+ - Abs_Ac-) * 100
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Part 2: Potential in Synthetic Chemistry — A Versatile Building Block for Heterocycles
Structural Rationale for Synthetic Utility
The β-ketoaldehyde functionality in 3-Bromo-β-oxo-benzenepropanal Sodium Salt makes it a highly valuable precursor in organic synthesis.[1] These 1,3-dicarbonyl compounds are excellent building blocks for constructing a wide variety of heterocyclic compounds due to their multiple reactive sites.[12][13] The aldehyde and ketone groups can react with various nucleophiles, and the acidic α-carbon can be easily deprotonated to form a nucleophilic enolate. This dual reactivity allows for a range of cyclization and condensation reactions.
Comparative Synthesis Pathways: Building Heterocycles
We can compare the potential of 3-Bromo-β-oxo-benzenepropanal Sodium Salt to more traditional β-dicarbonyl reagents, such as β-ketoesters (e.g., ethyl acetoacetate), in classic heterocyclic syntheses.
-
Furan Synthesis (Feist-Benary Synthesis): This reaction typically involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound.[14] 3-Bromo-β-oxo-benzenepropanal Sodium Salt could serve as the β-dicarbonyl component, reacting with a reagent like chloroacetone to form a substituted furan. Its reactivity would be comparable to β-ketoesters, but the aldehyde group might offer different regioselectivity or subsequent functionalization possibilities.
-
Pyrrole Synthesis (Knorr Pyrrole Synthesis): This synthesis involves the condensation of an α-amino ketone with a β-dicarbonyl compound. By reacting 3-Bromo-β-oxo-benzenepropanal Sodium Salt with an α-amino ketone, a substituted pyrrole bearing the 3-bromophenyl group could be synthesized. This provides a direct route to functionalized pyrroles, which are important scaffolds in medicinal chemistry.
-
Pyridine and Pyrimidine Synthesis: The 1,3-dicarbonyl unit is a classic synthon for building six-membered heterocycles. Condensation with ammonia or amidines could lead to the formation of substituted pyridines and pyrimidines, respectively.
The presence of the 3-bromophenyl group provides a handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of diverse chemical libraries from a single heterocyclic core.
Hypothetical Reaction Pathway: Synthesis of a Functionalized Furan
The following diagram illustrates a plausible synthetic route to a furan derivative using 3-Bromo-β-oxo-benzenepropanal Sodium Salt in a Feist-Benary type reaction.
Sources
- 1. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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- 5. Comparisons of the efficacy of alpha glucosidase inhibitors on type 2 diabetes patients between Asian and Caucasian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Strategic Advantages of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, particularly in the synthesis of pyrazole-based scaffolds, the choice of precursor is a critical determinant of reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth technical comparison of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a specialized 1,3-dicarbonyl compound, against its alternatives. We will explore the inherent advantages conferred by its unique structure, supported by established principles of organic synthesis and available experimental data.
The Strategic Importance of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, traditionally employs the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method's enduring prevalence is a testament to its reliability and the high stability of the resulting aromatic pyrazole ring.[1] The core of this transformation lies in the reactivity of the two carbonyl groups, which serve as electrophilic sites for the nucleophilic attack by the hydrazine nitrogens.
Unveiling the Advantages of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
3-Bromo-β-oxo-benzenepropanal Sodium Salt is a bespoke precursor designed to offer distinct advantages in the synthesis of 3-(3-bromophenyl)-substituted pyrazoles. Its utility stems from the strategic placement of a bromine atom on the phenyl ring and the inherent reactivity of the β-dicarbonyl moiety.
Enhanced Regioselectivity in Pyrazole Formation
A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products. The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazoles.[2]
The electronic properties of the substituents on the dicarbonyl compound play a crucial role in directing this initial attack. In the case of 3-Bromo-β-oxo-benzenepropanal, the bromine atom, being an electron-withdrawing group, influences the electrophilicity of the adjacent carbonyl carbon. This electronic bias can be leveraged to achieve higher regioselectivity in the cyclization reaction, favoring the formation of a specific pyrazole isomer. This is a significant advantage over non-substituted or symmetrically substituted precursors where achieving high regioselectivity can be challenging.
A Versatile Handle for Post-Synthetic Modification
The presence of the bromo-substituent on the pyrazole product is not merely a structural feature but a versatile functional handle for further molecular elaboration. Brominated aromatic rings are key substrates for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse chemical moieties, including alkyl, aryl, and alkynyl groups, at a late stage in the synthetic sequence. This modular approach is highly valuable in drug discovery and materials science for the rapid generation of compound libraries with diverse functionalities.
Potential for High Yields in Pyrazole Synthesis
While specific yield data for the synthesis of pyrazoles using 3-Bromo-β-oxo-benzenepropanal Sodium Salt is not extensively documented in publicly available literature, the synthesis of a structurally related compound, 1-(3-bromophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole, has been reported with a 70% isolated yield.[3] This suggests that the "3-bromophenyl" moiety is compatible with high-yielding pyrazole formation reactions. The inherent stability of the pyrazole ring, once formed, generally contributes to favorable reaction thermodynamics and high product yields.[1]
Comparative Analysis with Alternative Precursors
The selection of a precursor for pyrazole synthesis is a multifactorial decision. Below is a comparison of 3-Bromo-β-oxo-benzenepropanal Sodium Salt with other common starting materials.
vs. Non-Brominated β-Oxo-benzenepropanal
The primary advantage of the brominated precursor is the resulting functionality in the product. While the non-brominated analogue would also readily form a pyrazole, the final product would lack the bromine handle for subsequent diversification. For applications requiring post-synthetic modification, the brominated version is unequivocally superior.
vs. α,β-Unsaturated Ketones (Chalcones)
The reaction of α,β-unsaturated ketones (chalcones) with hydrazines is another prevalent method for pyrazole synthesis. This approach first forms a pyrazoline intermediate, which then requires an oxidation step to yield the aromatic pyrazole.[4] This additional step can add complexity to the overall synthesis and may require harsh oxidizing agents. The use of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in a Knorr-type synthesis directly yields the aromatic pyrazole without the need for a separate oxidation step, representing a more streamlined and atom-economical approach.
vs. Multicomponent Reactions
Multicomponent reactions (MCRs) offer the advantage of synthesizing complex molecules in a single pot from three or more starting materials. While MCRs can be highly efficient, they often require extensive optimization of reaction conditions to achieve good yields and selectivity. The Knorr synthesis using a well-defined precursor like 3-Bromo-β-oxo-benzenepropanal Sodium Salt is a more classical and often more predictable approach, which can be advantageous in terms of reproducibility and scalability.
Experimental Workflow: Knorr Pyrazole Synthesis
The following is a generalized experimental protocol for the synthesis of a 3-(3-bromophenyl)-pyrazole using 3-Bromo-β-oxo-benzenepropanal Sodium Salt and a hydrazine derivative. This protocol is based on established procedures for the Knorr pyrazole synthesis.[1][2]
Diagram of the Knorr Pyrazole Synthesis Workflow
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-β-oxo-benzenepropanal Sodium Salt (1.0 equivalent) and the desired hydrazine derivative (1.0-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion: A Strategic Choice for Functionalized Pyrazole Synthesis
3-Bromo-β-oxo-benzenepropanal Sodium Salt emerges as a strategically advantageous precursor for the synthesis of 3-(3-bromophenyl)-pyrazoles. Its key benefits include the potential for high regioselectivity, the introduction of a versatile bromine handle for post-synthetic diversification, and the likelihood of achieving high yields through the well-established Knorr pyrazole synthesis. While direct, head-to-head comparative studies with other precursors are not extensively available, the known principles of organic synthesis strongly support the utility of this compound for researchers aiming to efficiently synthesize functionalized pyrazole scaffolds for applications in drug discovery, agrochemicals, and materials science.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Wang, X., et al. (2018). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. [Link]
-
Journal of Chemical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
HETEROCYCLES. Preparation of 4-Cyano-3-methyl-1-phenyl-1H-pyrazole-5-(4-bromophenyl)nitrile Imine. [Link]
-
ResearchGate. Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 3H-pyrazoles. [Link]
-
ResearchGate. Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. [Link]
-
TSI Journals. Synthesis of Some Substituted Pyrazole Derivatives and their. [Link]
-
PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
DergiPark. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-Bromo-β-oxo-benzenepropanal Sodium Salt
As a Senior Application Scientist, my primary objective is to empower our partners in research with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6). This document moves beyond a simple checklist, delving into the chemical principles and regulatory frameworks that underpin these essential safety procedures. Our commitment is to ensure that every step, from the lab bench to final disposal, is conducted with the utmost regard for personal safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure provides critical clues to its hazard profile.
-
Chemical Structure: C₉H₆BrNaO₂
-
Classification: Halogenated β-dicarbonyl compound.
The presence of a bromine atom classifies this substance as a halogenated organic compound .[1] Halogenated organics are a category of chemical waste that requires special handling due to their potential toxicity and environmental persistence.[1][2] Furthermore, β-dicarbonyl compounds can exhibit notable reactivity.[3] Based on these structural features and data from similar compounds like 3-Bromobenzaldehyde, we must assume the substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5]
| Parameter | Inferred Hazard/Property | Rationale & Implication for Disposal |
| Chemical Class | Halogenated Organic Compound | Halogenated wastes are typically regulated and must be segregated from non-halogenated streams to prevent the formation of toxic byproducts during incineration and to comply with environmental regulations.[1][2][6] |
| Physical State | Solid | Spills involve dusts or particulates. Cleanup procedures must avoid creating airborne dust. |
| Toxicity Profile | Assumed Irritant (Skin, Eyes, Respiratory) and Harmful if Swallowed | Requires stringent use of Personal Protective Equipment (PPE).[4][5] All waste, including contaminated PPE, must be treated as hazardous. |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][5] | Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the waste container.[7] |
| Environmental | Potentially persistent and toxic to aquatic life. | Must never be disposed of down the drain.[1] Improper disposal can lead to long-term environmental contamination. |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is its strict segregation into a dedicated "Halogenated Organic Waste" stream.[1][6]
Causality: Mixing halogenated and non-halogenated waste streams has severe consequences. Most organic waste is disposed of via incineration. If halogenated compounds are present in a standard waste stream, their combustion can produce highly toxic and corrosive gases, such as hydrogen bromide, and potentially dioxins.[6][8] Dedicated disposal facilities for halogenated waste are equipped with specialized scrubbers and systems to neutralize these hazardous byproducts, a capability standard incinerators lack. This segregation is not merely a laboratory best practice; it is a fundamental requirement for environmental compliance and safety.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from procedures involving 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Caption: Waste disposal decision workflow for 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[9][10]
This protocol applies to unused or expired solid 3-Bromo-β-oxo-benzenepropanal Sodium Salt, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE:
-
Safety goggles (or face shield if there is a splash risk).
-
Nitrile gloves.
-
Laboratory coat.[11]
-
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE, or borosilicate glass) and have a secure, threaded cap.[6][12]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
-
Labeling: Immediately fill out the hazardous waste label. Regulations require the label to include:
-
Waste Collection:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7][13] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the container is kept in secondary containment to mitigate spills or leaks.[14]
-
Store segregated from incompatible materials, particularly acids and strong oxidizing agents.[7]
-
-
Final Disposal:
Emergency procedures for spills must be clearly understood by all laboratory personnel.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[12]
-
Assess and Secure: Assess the extent of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood. Restrict access to the area.
-
Don Enhanced PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[8]
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[12] Do not use combustible materials like paper towels or sawdust to absorb the initial spill. [12]
-
Working from the outside in, carefully collect the absorbed material using non-sparking scoops or tools.
-
Place all contaminated material into a designated "Halogenated Organic Waste" container.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
All materials used for decontamination (sponges, paper towels) must also be placed in the hazardous waste container.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, as per your Chemical Hygiene Plan.[12]
Regulatory and Compliance Framework
In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][15][16] Your institution's EHS department translates these federal regulations into actionable, site-specific protocols. Always defer to your local EHS guidelines, as they are designed to ensure compliance with all federal, state, and local laws.
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Fisher Scientific. (2025, September 17). Safety Data Sheet: 3-Bromobenzaldehyde.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromobenzaldehyde.
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
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A Researcher's Guide to Personal Protective Equipment for Handling 3-Bromo-β-oxo-benzenepropanal Sodium Salt
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 3-Bromo-β-oxo-benzenepropanal Sodium Salt, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) and procedural steps to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
3-Bromo-β-oxo-benzenepropanal Sodium Salt is a multifaceted compound, and its structure dictates its potential risks. A comprehensive hazard assessment is the foundation of a robust safety plan. The primary hazards are associated with its functional groups: the α-bromo ketone and the β-dicarbonyl moiety.
-
α-Bromo Ketones: This class of compounds is known for its reactivity. The bromine atom is a good leaving group, making these molecules potent alkylating agents. Contact with skin or mucous membranes can lead to irritation, and they are often lachrymatory (tear-inducing). Safety data sheets for analogous compounds, such as α-Bromo-3'-nitroacetophenone, consistently highlight the risk of severe skin burns and eye damage.[1] The toxic and corrosive nature of bromine-containing compounds necessitates careful handling to prevent product decomposition and the formation of hazardous byproducts like hydrogen bromide (HBr).[2]
-
Sodium Salt Form: As a sodium salt, this compound is likely a solid.[3][4] Handling solid materials can generate dust, which poses an inhalation risk.[3][5][6] Therefore, measures to control dust are crucial.
-
General Irritant: Safety data for similar brominated aromatic compounds indicate that they are irritating to the skin, eyes, and respiratory system.[7][8][9][10] Harmful effects if swallowed are also a primary concern.[5][7]
Given these potential hazards, a multi-layered PPE approach is not just recommended; it is imperative.
Core PPE Requirements
A summary of the essential PPE for handling 3-Bromo-β-oxo-benzenepropanal Sodium Salt is provided below.
| Body Part | Primary PPE | Secondary/Situational PPE |
| Hands | Chemical-resistant nitrile or neoprene gloves (double-gloved) | Thicker, chemical-resistant gloves for bulk handling or spill cleanup |
| Eyes | Chemical splash goggles | Not applicable |
| Face | Full-face shield (when handling larger quantities or there is a significant splash risk) | Not applicable |
| Body | Chemical-resistant lab coat or apron | Full-body chemical-resistant suit for large-scale operations or emergencies |
| Respiratory | Not typically required for small-scale use in a certified chemical fume hood | Air-purifying respirator with an appropriate cartridge for organic vapors and particulates if handling outside of a fume hood or if dust generation is significant |
| Feet | Closed-toe, chemical-resistant footwear | Not applicable |
Detailed PPE Selection and Use
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 3-Bromo-β-oxo-benzenepropanal Sodium Salt.
Hand Protection
Given the risk of severe skin burns from α-bromo ketones, robust hand protection is non-negotiable.[1][6]
-
Glove Type: Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[4] It is advisable to consult a glove compatibility chart for specific breakthrough times if available.
-
Double Gloving: Wearing two pairs of gloves provides an additional layer of protection. In the event the outer glove is compromised, the inner glove continues to offer protection while the outer one is safely removed and replaced.
Eye and Face Protection
The potential for this compound to cause severe eye damage necessitates stringent eye and face protection.[1][5]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes.[3][11]
-
Face Shield: When handling larger quantities (typically more than a few grams) or when performing operations with a higher risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.
Body Protection
Clothing worn in the lab should cover the arms, legs, and torso.[11]
-
Lab Coat: A lab coat, preferably one that is chemical-resistant, should be worn at all times.[3] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
The primary means of controlling inhalation hazards is through engineering controls.
-
Chemical Fume Hood: All handling of 3-Bromo-β-oxo-benzenepropanal Sodium Salt should be conducted within a certified chemical fume hood to minimize the inhalation of dust or potential vapors.[4]
-
Respirator: In the rare event that handling must occur outside of a fume hood, or if significant dust is generated, a NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates should be used.[3] Proper fit-testing and training are required for respirator use.
Operational Protocols
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling in a Controlled Environment
-
Always handle 3-Bromo-β-oxo-benzenepropanal Sodium Salt in a well-ventilated area, preferably a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Spill and Disposal Plan
Spill Response
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up.
-
Don Appropriate PPE: At a minimum, wear double gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain and Clean: Cover the spill with an inert absorbent material, such as sand or vermiculite.[3] Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
PPE Disposal
Proper disposal of contaminated PPE is critical to prevent secondary exposure.
-
Gloves: The outer pair of gloves should be removed immediately after handling the compound and disposed of in the designated hazardous waste container. The inner gloves should be removed before leaving the laboratory.
-
Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's guidelines.
-
Other PPE: Any other disposable PPE that has been contaminated should be placed in a sealed bag and disposed of as hazardous waste.
Caption: Decision Tree for PPE Disposal.
Conclusion
The safe handling of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is achievable through a combination of understanding its chemical properties, utilizing appropriate engineering controls, and diligently wearing the correct personal protective equipment. By adhering to the guidelines outlined in this document, researchers can protect themselves from potential harm and maintain a safe and productive laboratory environment.
References
- Anquan Chemical. (2026, January 7). What are the safety precautions when handling organic salts? - Blog.
- AK Scientific, Inc.
- Aldrich. (2024, March 4).
- Sigma-Aldrich. (2024, September 7).
- Fisher Scientific.
- Fisher Scientific. (2025, September 17).
- Alfa Aesar. (2025, September 22).
- Thermo Fisher Scientific. (2025, September 17).
- HUI BAI YI. (2025, July 24). What are the safety precautions when handling MES Sodium Salt? - Blog.
- Oxford Lab Fine Chem LLP.
- American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3.
-
Van den Berg, F., N'Goya, E., & Elands, P. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(11), 1893. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the safety precautions when handling organic salts? - Blog - Anquan Chemical [zbaqchem.com]
- 4. What are the safety precautions when handling MES Sodium Salt? - Blog [hbynm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
